PtOEP
Description
Properties
IUPAC Name |
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;platinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAODGUVBNLMTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Platinum(II) Octaethylporphyrin (PtOEP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(II) octaethylporphyrin (PtOEP) is a versatile organometallic compound renowned for its unique photophysical properties and broad range of applications. This technical guide provides an in-depth overview of the chemical structure, properties, and key applications of this compound, with a focus on quantitative data and detailed experimental methodologies.
Chemical Structure and Core Properties
This compound consists of a central platinum(II) ion coordinated to the four nitrogen atoms of an octaethylporphyrin macrocycle. This structure imparts significant stability and unique electronic properties to the molecule.
Table 1: Core Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₆H₄₄N₄Pt | [1][2][3][4][5] |
| Molecular Weight | 727.84 g/mol | [3][4][6][7] |
| CAS Number | 31248-39-2 | [1][2][3][6] |
| Appearance | Red or purple solid | [2][6] |
| Melting Point | > 250 °C | [2] |
Photophysical Properties
The photophysical properties of this compound are central to its applications. Upon absorption of light, it can undergo intersystem crossing to a long-lived triplet state, leading to strong phosphorescence. These properties are sensitive to the local environment, particularly the presence of oxygen.
Table 2: Photophysical Properties of this compound
| Property | Value | Conditions | Reference |
| Absorption Maxima (Soret Band) | ~380 nm | In solution | [7] |
| Absorption Maxima (Q-Bands) | ~501 nm, ~533 nm | In solution | [7] |
| Phosphorescence Emission Maximum | ~645-660 nm | Deaerated solution/film | [3][4] |
| Phosphorescence Quantum Yield | ~35-50% | Deaerated solution | [3][8] |
| Phosphorescence Lifetime (τ₀) | ~75-110 µs | Deaerated solution/solid matrix | [3] |
Key Applications and Mechanisms
This compound's distinct properties make it a valuable tool in various scientific and biomedical fields.
Oxygen Sensing
The phosphorescence of this compound is efficiently quenched by molecular oxygen. This phenomenon forms the basis of highly sensitive optical oxygen sensors. The relationship between phosphorescence intensity and oxygen concentration is described by the Stern-Volmer equation.
Caption: Jablonski diagram illustrating the photophysical processes of this compound, including oxygen quenching.
The Stern-Volmer relationship is given by:
I₀ / I = 1 + Ksv [O₂]
Where:
-
I₀ is the phosphorescence intensity in the absence of oxygen.
-
I is the phosphorescence intensity in the presence of oxygen.
-
Ksv is the Stern-Volmer constant.
-
[O₂] is the oxygen concentration.
Photodynamic Therapy (PDT)
In photodynamic therapy, a photosensitizer like this compound is administered and accumulates in target tissue, such as a tumor.[9] Upon irradiation with light of a specific wavelength, the photosensitizer is excited and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[9] This singlet oxygen is cytotoxic and can induce cell death in the targeted tissue.[9]
Caption: Simplified workflow of Photodynamic Therapy (PDT) using this compound as a photosensitizer.
Experimental Protocols
Synthesis of this compound Crystalline Aggregates
This protocol describes a method for the controlled synthesis of this compound crystalline aggregates using ionic liquids.
Materials:
-
Platinum octaethylporphyrin (this compound)
-
Ionic Liquid (e.g., [BMIM]BF₄)
-
Distilled water
Procedure:
-
Prepare a chloroform solution of this compound (e.g., 2 mg/mL).
-
Slowly inject the this compound solution into the ionic liquid (e.g., a 1:1 volume ratio).
-
Store the mixed solution at room temperature for 24 hours to allow for crystal formation.
-
Recover the final product by centrifugation.
-
Wash the product several times with a mixture of distilled water and methanol to remove residual ionic liquid and solvent.[10]
Preparation of an Optical Oxygen Sensing Film
This protocol outlines the fabrication of a this compound-based oxygen sensing film.
Materials:
-
This compound
-
Polymer matrix (e.g., Polystyrene (PS) or Polydimethylsiloxane (PDMS))
-
Solvent (e.g., Toluene for PS)
Procedure:
-
Dissolve the polymer and this compound in the appropriate solvent to achieve the desired concentrations.
-
The solution can then be used to create a thin film by methods such as spin-coating or drop-casting onto a substrate.
-
Allow the solvent to evaporate completely, leaving a solid-state sensing film. The film can be integrated into various devices for oxygen measurement.[8]
Preparation of this compound-loaded Nanoparticles for Bioimaging
This protocol describes the encapsulation of this compound into polymeric nanoparticles for applications in biological imaging.
Caption: General workflow for the preparation of this compound-loaded polymeric nanoparticles.
Materials:
-
This compound
-
A biocompatible polymer (e.g., PLGA)
-
An organic solvent (e.g., dichloromethane)
-
An aqueous solution with a surfactant (e.g., Kolliphor EL)
Procedure:
-
Dissolve this compound and the polymer in the organic solvent.
-
This organic phase is then emulsified in the aqueous surfactant solution, often using sonication, to form nanoparticles.
-
The organic solvent is subsequently removed by evaporation.
-
The resulting nanoparticles encapsulating this compound can be collected and purified for in-vitro or in-vivo studies.[11]
Conclusion
This compound is a powerful molecular tool with a well-established foundation in chemistry and physics. Its utility in oxygen sensing and photodynamic therapy continues to drive research and development. The methodologies and data presented in this guide offer a comprehensive resource for professionals seeking to leverage the unique capabilities of this remarkable compound.
References
- 1. analusis.edpsciences.org [analusis.edpsciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 10. rsc.org [rsc.org]
- 11. Designing Next Generation of Photon Upconversion: Recent advances in Organic Triplet-triplet Annihilation Upconversion Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Platinum(II) Octaethylporphyrin (PtOEP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Platinum(II) Octaethylporphyrin (PtOEP), a key phosphorescent sensitizer (B1316253) with significant applications in oxygen sensing, organic light-emitting diodes (OLEDs), and photodynamic therapy. The following sections detail the necessary reagents, step-by-step experimental protocols, and expected characterization data.
Synthesis of Platinum(II) Octaethylporphyrin
The synthesis of this compound is a two-step process that begins with the formation of the free-base octaethylporphyrin (H₂OEP), followed by the insertion of platinum.
Step 1: Synthesis of Free-Base Octaethylporphyrin (H₂OEP)
The synthesis of H₂OEP involves the condensation of 3,4-diethylpyrrole (B103146) with formaldehyde (B43269).
Experimental Protocol:
-
A 500-mL, round-bottomed flask, protected from light by wrapping in aluminum foil, is fitted with a reflux condenser, a Dean-Stark trap, a mechanical stirrer, and a nitrogen inlet.
-
The flask is charged with 3,4-diethylpyrrole (1 g, 8.1 mmol), benzene (B151609) (300 mL), a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).[1]
-
The mixture is stirred and heated to reflux under a nitrogen atmosphere. Water is continuously removed using the Dean-Stark trap.
-
The reaction progress is monitored by UV-Vis spectroscopy. The reaction is typically complete within 48 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization to yield analytically pure H₂OEP.
Diagram of H₂OEP Synthesis Workflow:
Caption: Workflow for the synthesis of free-base octaethylporphyrin (H₂OEP).
Step 2: Platination of Octaethylporphyrin
The insertion of platinum into the porphyrin core is achieved by reacting the free-base H₂OEP with a platinum(II) salt. A high-yield method utilizes platinum(II) acetate (B1210297) in a high-boiling point solvent.
Experimental Protocol:
-
In a round-bottom flask, the synthesized free-base octaethylporphyrin (H₂OEP) is dissolved in benzonitrile.
-
An excess of platinum(II) acetate is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
The progress of the metalation reaction is monitored by UV-Vis spectroscopy, observing the shift in the Q-bands, and by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude this compound is then subjected to purification.
Diagram of this compound Synthesis (Platination):
Caption: Platination of H₂OEP to form this compound.
Purification of Platinum(II) Octaethylporphyrin
Purification of the crude this compound is crucial to remove unreacted starting materials and any side products. This is typically achieved through column chromatography followed by recrystallization.
Experimental Protocol:
-
Column Chromatography:
-
A silica (B1680970) gel column is prepared using a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and hexanes).
-
The crude this compound is dissolved in a minimal amount of dichloromethane and loaded onto the column.
-
The column is eluted with the chosen solvent system, gradually increasing the polarity if necessary.
-
The fractions containing the desired red-orange band of this compound are collected. The separation is monitored by TLC.
-
-
Recrystallization:
-
The collected fractions containing pure this compound are combined, and the solvent is removed under reduced pressure.
-
The solid this compound is then recrystallized from a solvent mixture, such as chloroform/methanol or toluene/heptane, to obtain highly pure, crystalline this compound.
-
Diagram of this compound Purification Workflow:
Caption: Purification workflow for obtaining high-purity this compound.
Characterization of Platinum(II) Octaethylporphyrin
The identity and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.
Spectroscopic Data
The characteristic absorption and emission spectra of this compound are key identifiers.
| Spectroscopic Data | |
| UV-Vis Absorption | |
| Soret Band (λmax) | ~380-381 nm[1][2] |
| Q-Bands (λmax) | ~501 nm and ~533 nm[2][3] |
| Phosphorescence Emission | |
| Emission Maximum (λmax) | ~645 nm |
Note: The exact peak positions may vary slightly depending on the solvent and concentration.
Other Characterization Techniques
For a comprehensive analysis, the following techniques are also recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight (C₃₆H₄₄N₄Pt, MW: 727.84 g/mol ).[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.
Signaling Pathways and Logical Relationships
The photophysical processes of this compound are fundamental to its applications. Upon absorption of light, the molecule is excited to a singlet state, followed by highly efficient intersystem crossing to a long-lived triplet state. This triplet state is responsible for its characteristic phosphorescence and its ability to act as a photosensitizer.
Diagram of this compound Photophysical Pathways (Jablonski Diagram):
Caption: Simplified Jablonski diagram illustrating the photophysical pathways of this compound.
This guide provides a foundational protocol for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the chemicals and solvents involved. The specific reaction conditions and purification methods may require optimization based on the scale of the synthesis and the available laboratory equipment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Platinum(II) 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphyrin ≥97% | Sigma-Aldrich [sigmaaldrich.com]
Unveiling the Photophysical intricacies of Platinum(II) Octaethylporphyrin (PtOEP): A Technical Guide to its Absorption and Emission Spectra Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the absorption and emission spectra of Platinum(II) octaethylporphyrin (PtOEP), a versatile phosphorescent probe with significant applications in biomedical research and drug development. This document outlines the core photophysical properties of this compound, details experimental protocols for its spectral analysis, and presents key signaling pathways in which it participates.
Core Photophysical Properties of this compound
Platinum(II) octaethylporphyrin is a metalloporphyrin known for its strong absorption in the visible region and its characteristic red phosphorescence.[1][2] Its photophysical behavior is governed by the heavy platinum atom, which facilitates efficient intersystem crossing from the excited singlet state to the triplet state, leading to prominent phosphorescence with a relatively long lifetime.[3][4]
The absorption spectrum of this compound is characterized by an intense Soret band in the near-UV region and weaker Q-bands in the visible region.[1][3] The emission spectrum is dominated by a sharp phosphorescence peak in the red region of the spectrum.[3][5] These distinct spectral features make this compound an excellent candidate for various applications, including oxygen sensing and as a photosensitizer in triplet-triplet annihilation upconversion systems.[6][7]
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data for the absorption and emission properties of this compound in various solvents and matrices.
| Solvent/Matrix | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |
| Tetrahydrofuran (THF) | 380 | 501, 535 | [3] |
| Dimethylformamide (DMF) | 380 | 501, 533 | [1] |
| Toluene | ~383 (in PS) | ~510, ~543 (in neat film) | [8][9] |
| Polystyrene (PS) | 383 | - | [8] |
| Epoxy (EPO) | 456 | - | [8] |
| Solvent/Matrix | Phosphorescence Emission (λmax, nm) | Quantum Yield (Φp) | Lifetime (τp) | Reference |
| Tetrahydrofuran (THF), de-aerated | 641 | ~0.4 | - | [3] |
| Polystyrene (PS) | 647 | High | - | [8] |
| Poly(ε-caprolactone) (PCL) nanofibers | - | - | 6.8 ± 0.3 µs | [6] |
| Polystyrene (PS) nanofibers | - | - | 12.4 ± 0.1 µs | [6] |
| Toluene, deaerated | ~646 | - | 8.0 ms | [10][11] |
Experimental Protocols
Accurate analysis of this compound's spectral properties relies on meticulous experimental procedures. Below are detailed methodologies for key experiments.
Absorption Spectroscopy
Objective: To determine the absorption spectrum of this compound and identify the Soret and Q-bands.
Materials:
-
Platinum(II) octaethylporphyrin (this compound)
-
Spectroscopic grade solvent (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for absorbance measurements (typically in the µM range). The optimal concentration should yield a maximum absorbance between 0.5 and 1.5 at the Soret band peak.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the cuvette containing the this compound solution.
-
Scan the absorbance from the UV to the near-IR region (e.g., 300-800 nm).
-
Identify the peak wavelengths of the Soret and Q-bands.
Emission Spectroscopy
Objective: To measure the phosphorescence emission spectrum of this compound.
Materials:
-
This compound solution (prepared as for absorption spectroscopy)
-
Quartz cuvettes
-
Fluorometer or spectrofluorometer
-
Nitrogen or Argon gas for deoxygenation (optional but recommended for phosphorescence measurements)
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
-
For phosphorescence measurements, deoxygenate the solution by bubbling with nitrogen or argon gas for at least 15-20 minutes. Oxygen is an efficient quencher of the triplet state.[6]
-
Place the cuvette containing the this compound solution in the fluorometer.
-
Set the excitation wavelength to one of the absorption maxima (e.g., the Soret band or a Q-band). For example, an excitation wavelength of 535 nm can be used.[2]
-
Scan the emission spectrum over a range that covers the expected phosphorescence (e.g., 600-800 nm).
-
Identify the peak wavelength of the phosphorescence emission.
Phosphorescence Lifetime Measurement
Objective: To determine the phosphorescence lifetime of this compound.
Materials:
-
This compound solution or film
-
Pulsed light source (e.g., laser or flash lamp)
-
Fast photodetector (e.g., photomultiplier tube)
-
Time-correlated single photon counting (TCSPC) system or a digital oscilloscope
Procedure:
-
Excite the sample with a short pulse of light at a wavelength absorbed by this compound.
-
The subsequent phosphorescence decay is monitored by the photodetector.
-
The signal from the detector is recorded by the TCSPC system or oscilloscope.
-
The decay curve is then fitted to an exponential function to extract the phosphorescence lifetime (τ). The decay of the photoexcited triplet state can be monitored at a specific wavelength, for instance, 470 nm.[12]
Signaling Pathways and Mechanisms
The photophysical properties of this compound make it a valuable tool for probing various molecular processes. The following diagrams illustrate key mechanisms involving this compound.
Caption: Simplified Jablonski diagram for this compound illustrating the key photophysical processes.
The heavy platinum atom in this compound promotes a high rate of intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁).[13] This makes phosphorescence the dominant radiative decay pathway.
Caption: Mechanism of oxygen quenching of this compound phosphorescence.
The triplet state of this compound can be efficiently quenched by molecular oxygen in its ground state (³O₂).[6][14] This energy transfer process results in the formation of singlet oxygen (¹O₂), a reactive oxygen species, and the return of this compound to its ground state (S₀). This phenomenon is the basis for optical oxygen sensors.[14] The relationship between phosphorescence intensity and oxygen concentration is described by the Stern-Volmer equation.[14][15]
Caption: Triplet-triplet annihilation upconversion (TTA-UC) process involving this compound as the sensitizer.
In TTA-UC, this compound acts as a sensitizer, absorbing low-energy light and populating its triplet state.[1][16] Through triplet energy transfer (TET), this energy is transferred to an annihilator molecule (e.g., 9,10-diphenylanthracene, DPA).[1][7] Two annihilator molecules in their triplet state can then undergo triplet-triplet annihilation, resulting in one molecule being promoted to an excited singlet state, which then emits a higher-energy photon (upconverted emission).[1][16]
Conclusion
This technical guide provides a foundational understanding of the absorption and emission spectral analysis of this compound. The quantitative data, detailed experimental protocols, and visual representations of key signaling pathways offer a valuable resource for researchers and professionals in drug development and related scientific fields. The unique photophysical properties of this compound continue to make it a powerful tool for advancing our understanding of complex biological systems and for the development of novel diagnostic and therapeutic agents.
References
- 1. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cris.unibo.it [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Designing Next Generation of Photon Upconversion: Recent advances in Organic Triplet-triplet Annihilation Upconversion Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. analusis.edpsciences.org [analusis.edpsciences.org]
- 13. researchgate.net [researchgate.net]
- 14. Fiber-optic fluorescence-quenching oxygen partial pressure sensor using platinum octaethylporphyrin [opg.optica.org]
- 15. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Determining the Phosphorescence Quantum Yield of Platinum(II) Octaethylporphyrin (PtOEP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the phosphorescence quantum yield (Φp) of Platinum(II) octaethylporphyrin (PtOEP), a critical parameter for applications ranging from oxygen sensing and photodynamic therapy to organic light-emitting diodes (OLEDs). This document outlines the theoretical underpinnings of this compound phosphorescence, details experimental protocols for both relative and absolute quantum yield determination, and presents key data in a structured format.
Introduction to this compound Phosphorescence
Platinum(II) octaethylporphyrin (this compound) is a metalloporphyrin complex renowned for its strong and long-lived phosphorescence at room temperature. This emission originates from the triplet excited state (T1) and is characterized by a large Stokes shift and high sensitivity to molecular oxygen. The phosphorescence quantum yield (Φp), defined as the ratio of photons emitted from the triplet state to the number of photons absorbed, is a crucial metric for evaluating the efficiency of its light-emitting properties.
The photophysical processes governing this compound phosphorescence are initiated by the absorption of a photon, which excites the molecule from its ground singlet state (S0) to a higher singlet excited state (Sn). Following rapid internal conversion to the lowest singlet excited state (S1), the heavy platinum atom facilitates efficient intersystem crossing (ISC) to the triplet manifold (T1). The molecule can then relax to the ground state via two primary pathways: radiative decay, resulting in phosphorescence, or non-radiative decay.
Quantitative Data Summary
The phosphorescence quantum yield of this compound is highly dependent on its environment. The following tables summarize key quantitative data reported in the literature.
Table 1: Phosphorescence Quantum Yield (Φp) and Lifetime (τp) of this compound in Various Solvents at Room Temperature (Deaerated Conditions)
| Solvent | Φp | τp (µs) |
| Toluene | ~0.40 - 0.50 | ~50 - 100 |
| Tetrahydrofuran (THF) | ~0.40 | ~90 |
| Dichloromethane | ~0.35 | ~75[1] |
| Benzene | ~0.50 | ~90 |
Table 2: Factors Influencing this compound Phosphorescence Quantum Yield
| Factor | Effect on Φp | Notes |
| Oxygen | Strong quenching (decrease) | The triplet state of this compound is efficiently quenched by ground-state triplet oxygen, leading to the formation of singlet oxygen. This process is the basis for its use in oxygen sensing. The relationship is described by the Stern-Volmer equation. |
| Concentration | Decrease at high concentrations | Aggregation and excimer formation can occur at high concentrations, leading to self-quenching and a decrease in the monomer phosphorescence quantum yield. New, red-shifted emission bands may appear. |
| Solvent | Varies | The polarity and viscosity of the solvent can influence the rates of radiative and non-radiative decay. Strong ligating solvents can coordinate to the platinum center and alter the photophysical properties. |
| Temperature | Decrease with increasing temperature | Increased temperature generally leads to an increase in non-radiative decay rates, thus lowering the phosphorescence quantum yield. |
| Solid Matrix | Varies | The polymer matrix can affect oxygen permeability and the local environment of the this compound molecules. In polystyrene (PS) films, Φp values of 10-16% have been reported under ambient conditions, which increase under vacuum. |
Experimental Protocols for Quantum Yield Determination
The determination of the phosphorescence quantum yield can be performed using two primary methods: the relative method and the absolute method.
Relative Method
The relative method is the most common approach and involves comparing the phosphorescence of the sample of interest (this compound) to that of a well-characterized standard with a known quantum yield.
3.1.1. Materials and Equipment
-
This compound: High purity.
-
Phosphorescence Standard: A compound with a well-characterized and stable phosphorescence quantum yield in the desired spectral region. For this compound, a common standard is [Ru(bpy)3]Cl2 in water (Φp = 0.028 in air-equilibrated water, 0.042 in deaerated water) or other metalloporphyrins with known quantum yields.
-
Solvent: Spectroscopic grade, deaerated. Common solvents include toluene, THF, and dichloromethane.
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a phosphorescence measurement mode (gated detection or pulsed source).
-
Cuvettes: Quartz, 1 cm path length.
-
Degassing equipment: Schlenk line or freeze-pump-thaw apparatus.
3.1.2. Experimental Procedure
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen deaerated solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a stock solution of the phosphorescence standard in the appropriate deaerated solvent.
-
Prepare a series of dilutions of the standard solution.
-
Crucially, the absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Degassing (Critical for Phosphorescence Measurements):
-
Thoroughly degas all solutions to remove dissolved oxygen, which is a strong quencher of phosphorescence. This can be achieved by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes or by using the freeze-pump-thaw method (at least three cycles).
-
-
UV-Vis Absorption Measurements:
-
Record the absorption spectra of the this compound and standard solutions.
-
Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength at which both the sample and the standard absorb.
-
-
Phosphorescence Emission Measurements:
-
Using the spectrofluorometer, record the phosphorescence emission spectra of the this compound and standard solutions.
-
It is essential to use the same excitation wavelength, excitation and emission slit widths, and detector settings for both the sample and the standard.
-
Record the emission spectrum of the blank solvent for background subtraction.
-
3.1.3. Data Analysis
The phosphorescence quantum yield of the sample (Φp,sample) is calculated using the following equation:
Φp,sample = Φp,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
Where:
-
Φp,std is the phosphorescence quantum yield of the standard.
-
I_sample and I_std are the integrated phosphorescence intensities of the sample and the standard, respectively.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
Absolute Method
The absolute method for determining the phosphorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.
3.2.1. Materials and Equipment
-
This compound solution: Prepared as in the relative method.
-
Spectrofluorometer equipped with an integrating sphere . The inner surface of the sphere is coated with a highly reflective material (e.g., BaSO4 or Spectralon).
-
Cuvette: Quartz, for holding the sample inside the integrating sphere.
3.2.2. Experimental Procedure
-
Instrument Setup and Calibration:
-
Calibrate the spectrofluorometer and integrating sphere system according to the manufacturer's instructions. This typically involves correcting for the wavelength-dependent response of the detector and the sphere.
-
-
Measurement of the Excitation Profile (Scattering):
-
Place the cuvette containing only the pure, deaerated solvent (blank) inside the integrating sphere.
-
Irradiate the blank with the chosen excitation wavelength and record the spectrum of the scattered light. This measurement accounts for the instrumental response and scattering from the cuvette and solvent.
-
-
Measurement of the Sample:
-
Place the cuvette containing the deaerated this compound solution inside the integrating sphere.
-
Irradiate the sample with the same excitation wavelength and record the full spectrum, which will include the scattered excitation light and the phosphorescence emission.
-
3.2.3. Data Analysis
The data analysis involves integrating the areas of the scattered excitation peak and the emission peak from the measurements. The absolute quantum yield is calculated as:
Φp = (Number of emitted photons) / (Number of absorbed photons)
Φp = E_sample / (S_blank - S_sample)
Where:
-
E_sample is the integrated intensity of the phosphorescence emission from the sample spectrum.
-
S_blank is the integrated intensity of the scattered excitation light from the blank measurement.
-
S_sample is the integrated intensity of the scattered excitation light from the sample measurement.
Important Considerations and Potential Pitfalls
-
Oxygen Removal: Incomplete removal of oxygen is a major source of error in phosphorescence quantum yield measurements, leading to artificially low values.
-
Concentration Effects: Be aware of potential aggregation and self-quenching at higher concentrations. It is advisable to perform measurements at several different concentrations to ensure the absence of these effects.
-
Photodegradation: this compound is generally photostable, but it is good practice to minimize prolonged exposure to the excitation light to avoid any potential sample degradation.
-
Instrumental Corrections: Ensure that the emission spectra are corrected for the wavelength-dependent sensitivity of the detection system.
-
Standard Selection (Relative Method): The chosen standard should have a well-established and reliable quantum yield. Its absorption and emission spectra should ideally be in a similar range to this compound to minimize instrumental artifacts.
By following the detailed protocols and considering the potential sources of error outlined in this guide, researchers can obtain accurate and reproducible phosphorescence quantum yield data for this compound, enabling its effective utilization in a wide range of scientific and technological applications.
References
A Technical Guide to PtOEP Phosphorescence Lifetime Measurement Techniques for Researchers and Drug Development Professionals
Introduction
Platinum(II) octaethylporphyrin (PtOEP) is a highly versatile phosphorescent probe with a characteristically long-lived excited triplet state, making it an invaluable tool in various scientific and biomedical research fields, particularly in drug development and cellular metabolism studies. Its strong phosphorescence at room temperature, with a high quantum yield, allows for sensitive detection.[1] The lifetime of this phosphorescence is highly sensitive to the local molecular environment, most notably the concentration of molecular oxygen, which serves as an efficient quenching agent.[2] This property has established this compound as a premier sensor for measuring oxygen levels in chemical and biological systems.
This in-depth technical guide provides a comprehensive overview of the core techniques for measuring the phosphorescence lifetime of this compound. It is intended for researchers, scientists, and drug development professionals who wish to employ this compound-based assays for oxygen sensing and other applications. This guide details the fundamental principles of this compound phosphorescence, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes critical pathways and workflows.
The Photophysical Heart of this compound: A Jablonski Perspective
The utility of this compound as a phosphorescent probe is rooted in its distinct photophysical properties. Upon absorption of a photon, typically in the Soret (around 380 nm) or Q-bands (around 500-540 nm), the this compound molecule is elevated from its singlet ground state (S₀) to an excited singlet state (S₁).[2] Due to the presence of the heavy platinum atom, there is a very efficient spin-orbit coupling, which facilitates a rapid and near-quantitative intersystem crossing (ISC) to the first triplet state (T₁).[2] This triplet state is relatively long-lived because the transition back to the singlet ground state (T₁ → S₀) is spin-forbidden. This slow, radiative decay from the triplet state is what we observe as phosphorescence, typically emitting in the red region of the spectrum (around 645 nm).[3]
The long lifetime of the T₁ state makes it highly susceptible to interactions with other molecules, a phenomenon known as quenching. Molecular oxygen, being a triplet in its ground state, is a particularly effective quencher of the this compound triplet state. This interaction, a form of dynamic quenching, provides a non-radiative pathway for the de-excitation of this compound, thereby shortening the phosphorescence lifetime and reducing its intensity.[4] This relationship is the foundation of this compound-based oxygen sensing.
References
Unveiling the Photophysical Landscape of PtOEP: A Technical Guide to Solvent-Dependent Characterization
For researchers, scientists, and drug development professionals, understanding the photophysical behavior of Platinum(II) octaethylporphyrin (PtOEP) is critical for its application in areas ranging from oxygen sensing to photodynamic therapy. This in-depth technical guide provides a comprehensive overview of the photophysical characterization of this compound in various solvents, complete with detailed experimental protocols and a comparative analysis of its key photophysical parameters.
Platinum(II) octaethylporphyrin (this compound) is a well-studied metalloporphyrin known for its intense room-temperature phosphorescence.[1][2] This luminescence is highly sensitive to the molecular environment, particularly the surrounding solvent, which can influence its absorption and emission characteristics, quantum yield, and excited-state lifetime.[3][4][5] The interaction with different solvents can lead to variations in the excited state dynamics, affecting processes such as intersystem crossing and non-radiative decay.[6]
Core Photophysical Properties of this compound in Diverse Solvents
The photophysical properties of this compound are significantly modulated by the solvent environment. Key parameters such as the position of the Soret and Q-bands in the absorption spectrum, the wavelength of maximum phosphorescence emission, the phosphorescence quantum yield (Φp), and the phosphorescence lifetime (τp) exhibit solvent-dependent shifts. These variations are primarily attributed to solvent polarity and the ability of the solvent to coordinate with the central platinum atom.[3][4]
A summary of the key photophysical data for this compound in a range of solvents is presented below. This data has been compiled from various studies to provide a comparative overview.
| Solvent | Dielectric Constant (ε) | Soret Band (λ_abs, nm) | Q-band (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_p) | Lifetime (τ_p, µs) |
| Toluene | 2.38 | ~380 | ~501, ~535 | ~641 | ~0.20 | - |
| Tetrahydrofuran (THF) | 7.6 | 380 | 501, 535 | 641 | 0.38 | 50-90 (deoxygenated) |
| Dichloromethane (DCM) | 8.93 | - | - | 660 | 0.35 (deaerated) | 75 (deaerated) |
| Chloroform | 4.81 | - | - | - | - | - |
| Polystyrene (PS) film | 2.6 | - | - | - | High in diluted solid solution | - |
| Epoxy (EPO) film | 3.6 | - | - | - | - | - |
Note: The data presented is a synthesis from multiple sources and experimental conditions (e.g., aerated vs. deaerated solutions) can significantly affect quantum yield and lifetime measurements. Direct comparison between different studies should be made with caution.
Experimental Protocols for Photophysical Characterization
Accurate determination of the photophysical properties of this compound requires rigorous experimental techniques. The following sections outline the detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients of this compound in different solvents.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., THF or toluene) of known concentration (typically in the range of 10⁻⁶ to 10⁻⁵ M). Prepare a series of dilutions in the desired solvents to be tested.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance of each this compound solution from approximately 300 nm to 700 nm.
-
Ensure the maximum absorbance of the Soret band is within the linear dynamic range of the instrument (typically < 1.5).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Steady-State Luminescence Spectroscopy
Objective: To determine the phosphorescence emission spectrum and the wavelength of maximum emission (λ_em) of this compound.
Methodology:
-
Sample Preparation: Use the same solutions prepared for the absorption measurements. For quantum yield and lifetime measurements, it is crucial to deoxygenate the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes or by several freeze-pump-thaw cycles.
-
Instrumentation: Employ a spectrofluorometer equipped with a high-sensitivity detector (e.g., a photomultiplier tube or a CCD camera) and a suitable excitation source (e.g., a xenon arc lamp with a monochromator).
-
Measurement:
-
Set the excitation wavelength to one of the Q-band absorption maxima (e.g., 535 nm) to minimize inner filter effects.
-
Scan the emission spectrum over a range that covers the expected phosphorescence (e.g., 600 nm to 800 nm).
-
Record the spectrum, ensuring a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission intensity.
-
Correct the emission spectrum for the instrumental response if necessary.
-
Phosphorescence Quantum Yield Determination
Objective: To quantify the efficiency of the phosphorescence process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized phosphorescence standard with an emission profile similar to this compound and a known quantum yield (Φ_std). A common standard is [Ru(bpy)₃]²⁺ in water (Φ = 0.028 in aerated water).
-
Measurement:
-
Measure the absorption spectra of both the this compound sample and the standard at the excitation wavelength. Adjust concentrations so that the absorbances are low and similar (ideally < 0.1) to avoid reabsorption and inner filter effects.
-
Measure the integrated phosphorescence intensity (I) of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
-
Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s / n_std)² where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.
Time-Resolved Luminescence Spectroscopy
Objective: To measure the phosphorescence lifetime (τ_p) of this compound.
Methodology (Time-Correlated Single Photon Counting - TCSPC, or Pulsed Laser Method):
-
Instrumentation: Use a time-resolved spectrometer with a pulsed excitation source (e.g., a pulsed laser or a light-emitting diode) with a pulse width significantly shorter than the expected lifetime. The detector should be a fast photomultiplier tube.
-
Measurement:
-
Excite the deoxygenated sample at a suitable wavelength (e.g., 535 nm).
-
Collect the phosphorescence decay profile at the emission maximum.
-
Acquire data until a sufficient number of counts are collected in the peak channel to ensure good statistics.
-
-
Data Analysis:
-
Fit the decay curve to a single or multi-exponential function to extract the lifetime (τ). For this compound in solution, a single exponential decay is often observed.
-
Visualizing Photophysical Processes and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Jablonski diagram illustrating the key photophysical pathways for this compound.
Caption: Workflow for the photophysical characterization of this compound in different solvents.
This guide provides a foundational understanding and practical framework for the photophysical characterization of this compound. By systematically applying these methodologies, researchers can gain valuable insights into the solvent-dependent behavior of this important molecule, enabling its more effective use in a variety of scientific and technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of the photophysical properties of a planar, this compound, and a nonplanar, PtOETPP, porphyrin in solution and doped films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling the unseen: A technical guide to PtOEP-based optical oxygen sensors
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the fundamental principles and practical applications of Platinum(II) Octaethylporphyrin (PtOEP) as a robust optical oxygen sensor. By delving into the core mechanisms, experimental protocols, and performance metrics, this document serves as a comprehensive resource for leveraging this technology in critical research and development endeavors.
At its core, the functionality of a this compound-based oxygen sensor hinges on the principle of luminescence quenching. This compound, a metalloporphyrin, exhibits strong phosphorescence at room temperature. This emission of light is dynamically and reversibly quenched by the presence of molecular oxygen. The extent of this quenching is directly proportional to the partial pressure of oxygen in the surrounding environment, providing a precise and measurable indicator of oxygen concentration.[1][2]
The underlying photophysical process is governed by the interaction between the excited triplet state of the this compound molecule and ground-state molecular oxygen (a triplet).[3][4] Upon excitation with light of an appropriate wavelength, the this compound molecule transitions to an excited singlet state and then, through intersystem crossing, to a longer-lived triplet state. In the absence of oxygen, this triplet state decays back to the ground state, emitting a characteristic red phosphorescence.[3][5] However, when oxygen is present, it collides with the excited this compound, leading to a non-radiative energy transfer that quenches the phosphorescence and generates singlet oxygen.[1][3] This relationship is quantitatively described by the Stern-Volmer equation.[5][6]
Performance Characteristics of this compound-Based Oxygen Sensors
The efficacy of a this compound oxygen sensor is defined by several key performance indicators, which are heavily influenced by the choice of the matrix material in which the this compound is embedded. This matrix, typically a polymer, plays a crucial role in oxygen permeability, response time, and overall sensor stability.[7][8] The following tables summarize quantitative data from various studies, showcasing the performance of this compound in different polymer matrices.
| Polymer Matrix | This compound Concentration | I₀/I₁₀₀ Ratio | Stern-Volmer Constant (Ksv) | Response Time (t₉₀) | Recovery Time (t₉₀) | Phosphorescence Lifetime (τ₀) in N₂ | Reference |
| Polycaprolactone (PCL) Nanofibers | 1 wt% | 52.4 (gas), 25.8 (water) | - | 0.37 s | 0.58 s | 60.5 µs | [3] |
| Polystyrene (PS) Nanofibers | 1 wt% | - | - | - | - | 12.4 µs | [3] |
| Polydimethylsiloxane (PDMS) | 363, 545, 727 ppm | - | - | - | - | 75 µs | [7][8][9] |
| Polystyrene (PS) Beads | 51.33% loading ratio | 7.26 | - | 16 s | 180 s | - | [10] |
| Poly(ethyl methacrylate) (PEMA) | 0.1 g.L⁻¹ | - | 0.129 kPa⁻¹ | - | - | - | [1] |
| Poly(St-co-TFEMA) | Not Specified | - | 16.45 kPa⁻¹ | 20 s | 250 s | - | [6] |
| Al₂O₃@this compound/Poly(St-co-TFEMA) | Not Specified | - | 28.60 kPa⁻¹ | 10 s | 180 s | - | [6] |
| Cardo Poly(aryl ether ketone) | Not Specified | - | - | - | - | 75 µs | [11] |
| Poly-IBM-co-TFPM | ~7 mM | - | - | 6.1 s | 45.3 s | - | [12] |
Signaling Pathway: The Quenching Mechanism
The interaction between excited this compound and molecular oxygen can be visualized as a clear signaling pathway, where the input is light excitation and the output is a modulated phosphorescent signal dependent on the oxygen concentration.
Caption: Simplified Jablonski diagram illustrating the process of this compound phosphorescence and its quenching by molecular oxygen.
Experimental Protocols
The fabrication and characterization of this compound-based oxygen sensors involve a series of well-defined steps. While specific parameters may vary depending on the chosen polymer and application, the general methodologies are outlined below.
I. Preparation of the this compound-Polymer Solution
-
Polymer Dissolution: Dissolve the chosen polymer (e.g., polystyrene, PDMS, PCL) in a suitable solvent (e.g., toluene, chloroform, dichloromethane) to achieve a desired concentration (e.g., 6-10 wt%).[1][3]
-
This compound Incorporation: Add a specific amount of this compound to the polymer solution. The concentration of this compound is a critical parameter that can affect sensor sensitivity and brightness.[7][13] Concentrations can range from parts-per-million (ppm) levels to a weight percentage of the polymer.[3][7]
-
Homogenization: Thoroughly mix the solution, often using ultrasonication, to ensure a homogenous dispersion of the this compound within the polymer matrix.[2]
II. Fabrication of the Sensor Film/Membrane
Several techniques can be employed to create the final sensor form factor:
-
Dip Coating: A substrate (e.g., the tip of an optical fiber, a glass slide) is dipped into the this compound-polymer solution and withdrawn at a controlled speed to create a thin, uniform film.[1]
-
Electrospinning: This technique is used to create nanofibrous membranes with a high surface area-to-volume ratio, which can enhance sensor response times. A high voltage is applied to the this compound-polymer solution, causing it to be ejected as a fine jet towards a collector.[3][14]
-
Spin Coating: The solution is dropped onto a spinning substrate, and centrifugal force spreads it into a thin, even layer.
-
Casting: The solution is poured into a mold and the solvent is allowed to evaporate, leaving a solid polymer film. For PDMS, a curing agent is typically added, and the mixture is cured at an elevated temperature.[8]
III. Characterization and Calibration
-
Spectroscopic Analysis: Measure the absorption and emission spectra of the sensor film to confirm the photophysical properties of the embedded this compound.[2][3]
-
Oxygen Response Measurement: Expose the sensor to varying concentrations of oxygen, typically by mixing pure nitrogen and pure oxygen in controlled ratios.
-
Data Acquisition: The phosphorescence intensity or lifetime is measured at each oxygen concentration. This can be done using a fluorometer, a dedicated fiber optic sensor system, or time-resolved spectroscopy.[5][11]
-
Stern-Volmer Plot: Plot the ratio of the phosphorescence intensity or lifetime in the absence of oxygen (I₀ or τ₀) to the intensity or lifetime at a given oxygen concentration (I or τ) against the oxygen concentration. The slope of this plot yields the Stern-Volmer constant (Ksv), a measure of the sensor's sensitivity.[5][6]
-
Response and Recovery Time: Measure the time it takes for the sensor signal to reach 90% of its final value when the oxygen concentration is rapidly switched between 0% and 100% and vice versa.[6][10]
Experimental Workflow
The following diagram illustrates a typical workflow for the fabrication and testing of a this compound-based optical oxygen sensor.
Caption: A generalized workflow for the fabrication and characterization of this compound-based optical oxygen sensors.
Concluding Remarks
This compound-based optical oxygen sensors offer a versatile and powerful tool for a wide range of applications, from environmental monitoring to biomedical research and drug development. Their high sensitivity, particularly at low oxygen concentrations, coupled with their fast response times and potential for miniaturization, makes them an attractive alternative to traditional electrochemical sensors.[7][8][9] A thorough understanding of the fundamental principles of phosphorescence quenching, the role of the polymer matrix, and standardized experimental protocols is paramount to successfully designing and implementing these sensors for precise and reliable oxygen measurements. The dual functionality of some this compound-based sensors, which can also generate singlet oxygen for antibacterial purposes, further expands their potential applications in the biomedical field.[3]
References
- 1. Fiber-optic fluorescence-quenching oxygen partial pressure sensor using platinum octaethylporphyrin [opg.optica.org]
- 2. This compound Oxygen Sensitive Fluorescent Sensor Through Fiber Optic Bundles | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
- 6. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-PDMS-Based Optical Oxygen Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance dissolved oxygen sensors based on platinum(ii) porphyrin embedded in polystyrene beads - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Real-time monitoring of luminescent lifetime changes of this compound oxygen sensing film with LED/photodiode-based time-domain lifetime device - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scialert.net [scialert.net]
- 14. Luminescent Oxygen Sensor with Self-Sterilization Properties Based on Platinum(II)octaethylporphyrin in Polymeric Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
PtOEP CAS number and molecular weight
An In-Depth Technical Guide to Platinum(II) Octaethylporphyrin (PtOEP)
Introduction
Platinum(II) 2,3,7,8,12,13,17,18-octaethylporphyrin, commonly abbreviated as this compound, is a versatile organometallic compound belonging to the porphyrin family.[1] This synthetic, platinum-complexed porphyrin is recognized for its remarkable stability, solubility, and unique photophysical properties, particularly its strong phosphorescence at room temperature.[1][2] These characteristics make it a valuable material for researchers, scientists, and professionals in fields ranging from materials science to drug development. Its applications are diverse, including use as a red triplet emitter in Organic Light-Emitting Diodes (OLEDs), a photosensitizer in photodynamic therapy (PDT), and a highly sensitive probe for optical oxygen sensing.[2]
Core Properties of this compound
The fundamental properties of this compound are summarized below. This quantitative data provides a quick reference for experimental design and material characterization.
| Property | Value |
| CAS Number | 31248-39-2[1][2][3] |
| Molecular Formula | C₃₆H₄₄N₄Pt[1][2][3] |
| Molecular Weight | 727.85 g/mol [1][3][4] |
| Appearance | Red to purple powder or crystals[1][5] |
| Melting Point | >300 °C[5] |
| Purity | ≥95-98%[1][3] |
| Absorption (λmax) | 381, 501, 535 nm (in CHCl₃)[5] |
| Emission (λmax) | ~649-650 nm |
| Solubility | Soluble in solvents like chloroform[6] |
Key Applications and Mechanisms
This compound's utility stems from its distinct phosphorescent properties. It is an efficient triplet emitter, making it suitable for applications that rely on energy transfer and light emission.[2]
Optical Oxygen Sensing
A primary application of this compound is in optical sensors for detecting oxygen concentration.[7] The mechanism is based on the quenching of this compound's phosphorescence by molecular oxygen.[8] When this compound absorbs light, it is excited from its ground state (S₀) to a singlet excited state (S₁). It then undergoes a rapid process called intersystem crossing to a more stable, long-lived triplet excited state (T₁).[9] In the absence of oxygen, the molecule returns to the ground state by emitting red phosphorescent light.[8] However, when oxygen is present, it interacts with the excited this compound, causing the energy to be transferred to the oxygen molecule and de-exciting the this compound without light emission (quenching).[8][9] This process generates reactive singlet oxygen.[8] The degree of quenching directly correlates with the oxygen concentration, allowing for precise measurement.[7]
The relationship between phosphorescence intensity and oxygen concentration can be described by the Stern-Volmer equation.[10]
Photodynamic Therapy (PDT)
Photodynamic therapy is a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and treat other diseases.[11][12] this compound is explored as a photosensitizer in PDT due to its ability to generate cytotoxic singlet oxygen upon light activation, the same property leveraged in oxygen sensing.[8] In a therapeutic context, this compound would be delivered to target tissues (e.g., a tumor). When irradiated with light of a specific wavelength, it becomes excited and transfers its energy to surrounding molecular oxygen, producing reactive oxygen species (ROS) like singlet oxygen.[12] These ROS are highly toxic to cells, inducing necrosis or apoptosis and leading to the destruction of the targeted tissue with minimal damage to adjacent healthy tissue.[12]
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, this compound is used as a red phosphorescent dopant in the emissive layer of OLEDs.[5] Its high quantum yield and ability to harvest both singlet and triplet excitons lead to highly efficient light emission, a critical factor for developing advanced displays and lighting technologies.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and application of this compound-based materials.
Protocol 1: Synthesis of this compound-loaded PLGA Nanoparticles
This protocol describes the formulation of biodegradable nanoparticles for delivering this compound, relevant for bioimaging and drug delivery research. The method used is an oil-in-water emulsion and solvent evaporation technique.[13][14]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Platinum(II) octaethylporphyrin (this compound)
-
9,10-diphenylanthracene (DPA) (as an example emitter for upconversion applications)[13]
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA, 1 mg of this compound, and 1 mg of DPA in 3 mL of DCM.[13]
-
Aqueous Phase Preparation: Prepare a solution of 500 mg of PVA in 25 mL of deionized water.[13]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using sonication for 120 seconds.[13]
-
Solvent Evaporation: Stir the resulting emulsion overnight at 4°C to allow the DCM to evaporate completely.[13]
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at 14,800 rpm for 20 minutes.[13]
-
Washing: Wash the collected nanoparticles three times with deionized water to remove excess PVA and unencapsulated dyes.
-
Final Product: Freeze-dry the washed nanoparticles for storage. The resulting powder can be rehydrated before use.[13]
Protocol 2: Preparation of an Optical Oxygen Sensing Film
This protocol details the fabrication of a this compound-embedded polymer film for oxygen sensing applications.[8]
Materials:
-
Platinum(II) octaethylporphyrin (this compound)
-
A polymer matrix (e.g., Polycaprolactone (PCL), Polystyrene (PS))[8]
-
A suitable spinning solvent (e.g., a mixture of chloroform (B151607) and methanol)[6][8]
Procedure:
-
Solution Preparation: Prepare a polymer solution (e.g., 6-10 wt%) in the chosen solvent.
-
Doping: Create a mixture containing 1 wt% this compound and 99 wt% polymer and dissolve it into the spinning solvent.[8]
-
Film Fabrication: Use a technique like electrospinning or simple drop-casting to create a thin film of the this compound-polymer solution on a substrate (e.g., quartz glass).[8]
-
Drying: Allow the solvent to fully evaporate, leaving a solid, doped polymer film. For some devices, post-annealing at elevated temperatures (e.g., 120°C) may be required to remove residual solvent.[6]
-
Characterization: The resulting film's response to varying oxygen concentrations can be measured by exciting it with a light source and detecting the changes in its luminescence intensity or lifetime.[7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pt(II) Octaethylporphine (this compound) | [frontierspecialtychemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C36H44N4Pt | CID 636283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. rsc.org [rsc.org]
- 7. analusis.edpsciences.org [analusis.edpsciences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 12. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Platinum(II) Octaethylporphyrin (PtOEP): A Technical Guide to Commercial Sources and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity analysis of Platinum(II) octaethylporphyrin (PtOEP), a key phosphorescent dye with significant applications in oxygen sensing, organic light-emitting diodes (OLEDs), and biomedical research. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound and implementing rigorous purity assessment protocols.
Commercial Availability and Stated Purity
A variety of chemical suppliers offer this compound, with purity levels being a critical factor for experimental reproducibility and device performance. The stated purities from several prominent commercial vendors are summarized in the table below. It is important to note that the method of purity determination can vary between suppliers, and it is recommended to request a certificate of analysis for detailed information.
| Supplier | Stated Purity |
| Frontier Specialty Chemicals | Information not publicly available; "Guaranteed Purity" is stated. |
| ChemScene | ≥98% |
| Chem-Impex | ≥98% |
| American Elements | ≥95% |
| Sigma-Aldrich (Aldrich) | 95% |
| Sigma-Aldrich | ≥97% |
| Luminescence Technology Corp. | >95% |
Purity Assessment: Experimental Protocols
The purity of this compound is typically established using a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies for the key experiments used in the quality control of this vital organometallic compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating this compound from potential impurities, such as unreacted starting materials, byproducts of the synthesis, or degradation products. A reversed-phase HPLC method is commonly employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used to achieve optimal separation.
-
Solvent A: Water with 0.1% (v/v) acetic acid or formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-26 min: Linear gradient back to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis detection at the Soret band maximum of this compound, approximately 388 nm, or at a Q-band wavelength around 534 nm for metalloporphyrins.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or toluene (B28343) at a concentration of approximately 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).
-
Internal Standard: A certified reference material with a simple NMR spectrum that does not overlap with the this compound signals. Maleic anhydride (B1165640) or 1,4-bis(trimethylsilyl)benzene (B82404) are suitable choices.
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5.00 mg) into a clean NMR tube.
-
Accurately weigh a specific amount of the this compound sample (e.g., 10.00 mg) and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.75 mL) to completely dissolve both components.
-
-
NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds).
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.
-
Flip Angle: A 90° pulse angle.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the this compound (e.g., the meso-protons around 10 ppm) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing this compound and can be used to estimate its concentration and check for the presence of certain impurities. The spectrum of this compound is characterized by a strong Soret band around 388 nm and two weaker Q-bands in the 500-550 nm region.
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A spectroscopic grade solvent such as dichloromethane, chloroform, or toluene.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted so that the absorbance of the Soret band is within the linear range of the instrument (typically below 1.5).
-
Measurement: Record the absorption spectrum from approximately 300 nm to 700 nm.
-
Data Analysis:
-
Purity Indication: The presence of unexpected peaks or significant shifts in the peak maxima can indicate the presence of impurities. For example, the absence of a free-base porphyrin Soret band (around 400 nm) confirms complete metallation.
-
Concentration Determination: The concentration of the this compound solution can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at the Soret band maximum, ε is the molar absorptivity (a known constant for this compound in a specific solvent), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and identifying impurities.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization technique. For ESI, a mixture of dichloromethane and methanol (B129727) is often used. For MALDI, the sample is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M]+ or [M+H]+). The isotopic pattern of this peak should match the theoretical pattern for a compound containing one platinum atom. The presence of other peaks may indicate impurities, and their mass-to-charge ratios can be used to propose their structures.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the this compound sample. This data is compared with the theoretical values to assess the overall purity of the bulk material.
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried this compound sample is required.
-
Data Analysis: The experimentally determined percentages of C, H, and N are compared to the calculated theoretical values for the molecular formula of this compound (C₃₆H₄₄N₄Pt). A close agreement (typically within ±0.4%) is indicative of high purity.
Conclusion
The selection of high-purity this compound is crucial for achieving reliable and reproducible results in research and development. This guide provides a framework for sourcing this important material and for implementing a robust quality control process. By employing a combination of the analytical techniques described, researchers can confidently assess the purity of their this compound samples, ensuring the integrity of their experimental outcomes.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Platinum Octaethylporphyrin (PtOEP) into Polystyrene Films for Oxygen Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, characterization, and application of platinum octaethylporphyrin (PtOEP) incorporated into polystyrene (PS) films for optical oxygen sensing. The protocols are particularly relevant for applications in cell culture, drug discovery, and hypoxia research, where monitoring oxygen concentration is critical.
Introduction
Platinum octaethylporphyrin (this compound) is a phosphorescent dye widely used in optical oxygen sensing. Its phosphorescence is efficiently quenched by molecular oxygen, providing a sensitive and reversible method for oxygen detection. Polystyrene is a common matrix for immobilizing this compound due to its good oxygen permeability, optical transparency, and ease of processing.
The principle of detection is based on the Stern-Volmer relationship, where the decrease in phosphorescence intensity or lifetime is proportional to the oxygen concentration. This technology offers a non-invasive and continuous method for monitoring oxygen levels in various environments, from gas phases to dissolved oxygen in aqueous solutions, making it a valuable tool in biological research and drug development. For instance, understanding the hypoxic microenvironment of tumors is crucial for the development of targeted cancer therapies, and this compound-based sensors can be employed to screen for hypoxia-activated drugs or to assess the efficacy of treatments aimed at modifying tumor oxygenation.
Experimental Protocols
Preparation of this compound-Polystyrene Sensing Films by Spin Coating
This protocol describes the fabrication of thin, uniform this compound-polystyrene films on a solid substrate, such as a glass slide or the bottom of a cell culture plate.
Materials:
-
Platinum (II) octaethylporphyrin (this compound)
-
Polystyrene (PS), molecular weight ~280,000 g/mol
-
Toluene (B28343) or Chloroform (spectroscopic grade)
-
Glass slides or other suitable substrates
-
Spin coater
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in toluene or chloroform.
-
Prepare a 100 mg/mL (10% w/v) stock solution of polystyrene in the same solvent.
-
-
Sensing Solution Formulation:
-
In a clean glass vial, mix the this compound and polystyrene stock solutions to achieve the desired final concentrations. A common starting point is a this compound to PS weight ratio of 1:100. For example, mix 0.1 mL of the this compound stock solution with 1 mL of the polystyrene stock solution.
-
Vortex the solution for at least 1 minute to ensure homogeneity.
-
-
Substrate Preparation:
-
Clean the glass slides thoroughly by sonicating in acetone, followed by isopropanol, and finally deionized water.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Spin Coating:
-
Place a cleaned substrate onto the vacuum chuck of the spin coater.
-
Dispense a small amount of the this compound-PS sensing solution onto the center of the substrate (e.g., 100 µL for a 25 mm x 25 mm slide).
-
Spin the substrate in a two-step process:
-
Step 1 (Spreading): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 2000 rpm for 60 seconds.
-
-
The final film thickness will depend on the solution viscosity and spin speed.
-
-
Drying and Annealing:
-
Carefully remove the coated substrate from the spin coater.
-
Allow the film to air dry in a dust-free environment for at least 1 hour.
-
For improved stability, anneal the films in a vacuum oven at 60°C for 12 hours.
-
-
Storage:
-
Store the prepared sensing films in the dark to prevent photobleaching.
-
Calibration of the Oxygen Sensing Film
A two-point calibration is typically sufficient for many applications. This involves measuring the phosphorescence signal in an oxygen-free environment (0% oxygen) and in an environment with a known oxygen concentration (e.g., ambient air, ~20.9% oxygen).
Materials:
-
Prepared this compound-PS sensing film
-
Spectrofluorometer with a plate reader or a dedicated oxygen sensing instrument
-
Nitrogen gas (for 0% oxygen)
-
Ambient air or a certified gas mixture (for the second calibration point)
-
Gas-tight chamber for the sensing film
Procedure:
-
Setup:
-
Place the sensing film in the gas-tight chamber within the measurement instrument.
-
Set the excitation wavelength to the Soret band of this compound (~385 nm) or one of the Q-bands (~535 nm).
-
Set the emission wavelength to the peak phosphorescence of this compound (~645 nm).
-
-
Zero Oxygen Measurement (I0 or τ0):
-
Purge the chamber with nitrogen gas for at least 15 minutes to displace all oxygen.
-
Record the phosphorescence intensity (I0) or lifetime (τ0). This represents the signal in the absence of oxygen.
-
-
Known Oxygen Measurement (I or τ):
-
Introduce ambient air or the certified gas mixture into the chamber.
-
Allow the signal to stabilize (typically a few minutes).
-
Record the phosphorescence intensity (I) or lifetime (τ) at this known oxygen concentration.
-
-
Stern-Volmer Constant (KSV) Calculation:
-
The relationship between phosphorescence and oxygen concentration is described by the Stern-Volmer equation: (I0 / I) = 1 + KSV * [O2] or (τ0 / τ) = 1 + KSV * [O2]
-
Calculate the Stern-Volmer constant (KSV) using the data from the two calibration points.
-
-
Measurement of Unknown Samples:
-
Introduce the sample with the unknown oxygen concentration.
-
Measure the intensity (Iunknown) or lifetime (τunknown).
-
Calculate the unknown oxygen concentration using the rearranged Stern-Volmer equation and the previously determined KSV.
-
Quantitative Data Summary
The performance of this compound-polystyrene oxygen sensing films can vary depending on the preparation method, film thickness, and the concentration of this compound. The following table summarizes typical performance characteristics reported in the literature.
| Parameter | Value | Polymer Matrix | Notes |
| Stern-Volmer Constant (KSV) | 0.035 %-1 | Polystyrene | Indicates the sensitivity of the film to oxygen. |
| 16.45 kPa-1 | Poly(St-co-TFEMA) | Co-polymer can enhance sensitivity. | |
| Response Time (t90) | ~10-20 seconds | Poly(St-co-TFEMA) | Time to reach 90% of the final signal upon exposure to oxygen. |
| Recovery Time (t90) | ~180-250 seconds | Poly(St-co-TFEMA) | Time to return to 90% of the initial signal after oxygen is removed. |
| Detection Limit | 0.10 mg/L (dissolved O2) | Poly(St-TFEMA) | The lowest concentration of oxygen that can be reliably detected. |
| Excitation Wavelength | ~385 nm (Soret), ~535 nm (Q-band) | N/A | |
| Emission Wavelength | ~645 nm | N/A | |
| Phosphorescence Lifetime (τ0) | ~75 µs (in N2) | IMPEK-C | Lifetime in the absence of oxygen. |
Applications in Drug Development
Monitoring Cell Culture Oxygenation
Standard cell culture is typically performed under ambient air (~21% O2), which is significantly higher than the physiological oxygen levels experienced by most cells in vivo (physioxia, ~2-9% O2). This discrepancy can affect cellular metabolism, differentiation, and drug response. This compound-PS films can be coated onto the bottom of cell culture plates to non-invasively monitor the pericellular oxygen concentration, allowing for more physiologically relevant in vitro studies.
High-Throughput Screening of Hypoxia-Activated Prodrugs
Solid tumors often contain regions of severe hypoxia (<1% O2), which can be exploited for targeted drug delivery. Hypoxia-activated prodrugs (HAPs) are compounds that are selectively activated to their cytotoxic form under low oxygen conditions. This compound-PS films integrated into multi-well plates can be used to create controlled oxygen gradients and to confirm the hypoxic conditions required for the high-throughput screening of HAP libraries.
Assessing Efficacy of Therapies Targeting Tumor Hypoxia
Some cancer therapies aim to increase tumor oxygenation to enhance the efficacy of radiotherapy or chemotherapy. This compound-based sensors can be adapted for in vivo or ex vivo measurements to assess the effectiveness of such treatments by monitoring changes in tumor oxygen levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal Intensity | - Low this compound concentration- Photobleaching- Incorrect instrument settings | - Increase this compound concentration in the film.- Store films in the dark and minimize light exposure during measurements.- Verify excitation and emission wavelengths. |
| No Response to Oxygen | - Film is too thick, limiting oxygen diffusion- Impermeable polymer matrix | - Prepare thinner films by increasing spin speed or diluting the solution.- Ensure the use of an oxygen-permeable polystyrene. |
| Slow Response Time | - Thick sensing film | - Reduce film thickness. |
| Signal Drift | - Photobleaching- Leaching of the dye | - Use a more stable polymer matrix or encapsulate the dye.- Ensure proper annealing of the film. |
Application Notes and Protocols for PtOEP-Doped PDMS Membranes in Oxygen Sensing
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and characterization of platinum octaethylporphyrin (PtOEP)-doped polydimethylsiloxane (B3030410) (PDMS) membranes for optical oxygen sensing. These membranes are integral to the development of low-cost, highly sensitive, and stable oxygen sensors for a variety of applications, including microfluidics, biomedical research, and pharmaceutical quality control.[1][2][3][4]
Principle of Operation: Luminescence Quenching
The oxygen sensing mechanism of this compound-doped PDMS membranes is based on the principle of luminescence quenching.[5] this compound is a phosphorescent dye that, upon excitation with light of a specific wavelength, emits light at a longer wavelength. The presence of oxygen molecules quenches this phosphorescence in a concentration-dependent manner.
The relationship between the luminescence intensity and the oxygen concentration is described by the Stern-Volmer equation.[3][6] By measuring the degree of luminescence quenching, the concentration of oxygen in the surrounding environment can be accurately determined. PDMS is an ideal matrix for this application due to its high oxygen permeability, biocompatibility, and excellent mechanical and chemical properties.[1][2][3][4]
Quantitative Data Summary
The performance of this compound-doped PDMS oxygen sensors is influenced by several factors, including the concentration of this compound, the thickness of the PDMS membrane, and the solvent used during fabrication.[3] The following table summarizes key quantitative data from reported studies.
| Parameter | Value | Medium | Reference |
| This compound Concentration | 181, 363, 545, 727 ppm | PDMS Membrane | [3] |
| PDMS Film Thickness | 0.1 - 2.5 mm | PDMS Membrane | [1][3][4] |
| Excitation Wavelength (Max Absorption) | 385 nm | This compound in PDMS | [3] |
| Emission Wavelength (Max Luminescence) | 640 nm | This compound in PDMS | [3] |
| Detection Range (Gaseous) | 0.5% - 20% O₂ | Gas | [1][3][4] |
| Detection Range (Liquid) | 0.5 mg/L - 3.3 mg/L O₂ | Liquid | [1][3][4] |
| Response Time | 1.4 s | Gas | [7] |
| Recovery Time | 1.7 s | Gas | [7] |
Experimental Protocols
Materials and Reagents
-
Platinum(II) octaethylporphyrin (this compound)
-
Polydimethylsiloxane (PDMS) elastomer kit (e.g., Sylgard 184), including base and curing agent
-
Solvent (e.g., Toluene (B28343) or Tetrahydrofuran (THF))
-
Substrate for membrane casting (e.g., glass slide, petri dish)
-
Spin coater (optional, for precise thickness control)
-
Vacuum chamber
-
Oven
Protocol for this compound-Doped PDMS Membrane Preparation
This protocol details the steps for fabricating the oxygen-sensitive membranes.
Step-by-Step Procedure:
-
Preparation of this compound Solution:
-
Weigh the desired amount of this compound powder. Concentrations can range from 181 to 727 ppm relative to the total weight of the PDMS mixture.[3]
-
Dissolve the this compound in a minimal amount of a suitable solvent like toluene or THF. THF has been reported to result in membranes with higher linearity and homogeneity.[6][8]
-
-
Preparation of PDMS Mixture:
-
In a clean container, weigh the PDMS base and curing agent. A common ratio is 10:1 (base:curing agent) by weight.[2]
-
Mix the two components thoroughly using a spatula or a mechanical stirrer for several minutes until a homogeneous mixture is obtained.
-
-
Doping of PDMS with this compound:
-
Add the this compound solution to the PDMS mixture.
-
Stir the mixture vigorously for at least 15 minutes to ensure uniform dispersion of the this compound within the PDMS matrix.[2]
-
-
Degassing:
-
Place the container with the this compound-PDMS mixture in a vacuum chamber.
-
Apply vacuum to remove any air bubbles that were introduced during the mixing process. Continue degassing until no more bubbles are visible.
-
-
Membrane Casting:
-
Pour the degassed mixture onto a clean, flat substrate (e.g., a glass slide or a petri dish).
-
For precise control over the membrane thickness, a spin coater can be used. The final thickness of the membrane can range from 0.1 to 2.5 mm.[3]
-
-
Curing:
-
Place the substrate with the cast membrane into an oven.
-
Cure the membrane at a specified temperature and duration (e.g., 70°C for 1 hour). Curing times and temperatures may vary depending on the specific PDMS formulation.
-
-
Membrane Removal and Storage:
-
After curing, allow the membrane to cool to room temperature.
-
Carefully peel the this compound-doped PDMS membrane from the substrate.
-
Store the membrane in a clean, dry, and dark environment to prevent photobleaching of the this compound.
-
Characterization of the Oxygen Sensing Membrane
1. Spectroscopic Analysis:
-
Absorption Spectroscopy: To determine the optimal excitation wavelength, measure the absorption spectrum of the membrane. This compound-doped PDMS membranes typically show a strong absorption peak (Soret band) around 385 nm and a weaker peak (Q band) around 535 nm.[3]
-
Luminescence Spectroscopy: To determine the emission wavelength, excite the membrane at its absorption maximum (e.g., 385 nm) and measure the emission spectrum. A maximum luminescence is typically observed around 640 nm.[3]
2. Oxygen Sensing Performance:
-
Calibration: Expose the membrane to environments with known oxygen concentrations (e.g., using a gas mixing system) and measure the corresponding luminescence intensity.
-
Sensitivity: Plot the ratio of luminescence intensity in the absence of oxygen (I₀) to the intensity in the presence of oxygen (I) against the oxygen concentration. The slope of this Stern-Volmer plot indicates the sensitivity of the sensor.
-
Response and Recovery Time: Measure the time it takes for the luminescence signal to reach 90% of its final value when the oxygen concentration is changed. The response time is typically in the order of seconds.[7]
-
Stability: Evaluate the long-term stability of the sensor by monitoring its response over an extended period. This compound-doped PDMS sensors have shown good stability for up to 90 days.[7]
Conclusion
The preparation of this compound-doped PDMS membranes provides a robust and versatile platform for optical oxygen sensing. By carefully controlling the fabrication parameters, sensors with high sensitivity, fast response times, and excellent stability can be developed for a wide range of scientific and industrial applications. The protocols and data presented in this document serve as a comprehensive guide for researchers and professionals in this field.
References
- 1. This compound–PDMS-Based Optical Oxygen Sensor [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound-PDMS-Based Optical Oxygen Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 6. This compound–PDMS-Based Optical Oxygen Sensor: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. A Dual-Signal Ratiometric Optical Sensor Based on Natural Pine Wood and Platinum(II) Octaethylporphyrin with High Performance for Oxygen Detection [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: PtOEP Nanoparticles for Cellular Imaging
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of Platinum(II) octaethylporphyrin (PtOEP) nanoparticles for cellular imaging. The protocols detailed below are based on the encapsulation of this compound within a biocompatible polymer matrix, specifically poly(lactic-co-glycolic acid) (PLGA), to create robust nanoprobes for fluorescence microscopy.
Introduction
Platinum(II) octaethylporphyrin (this compound) is a phosphorescent dye with excellent optical properties suitable for various bioimaging applications. When encapsulated in nanoparticles, its utility is significantly enhanced, providing stability in aqueous environments and facilitating cellular uptake. These nanoparticles can be used as probes for direct cellular imaging and have the potential for further functionalization for targeted applications. The protocols herein describe the synthesis of this compound-loaded PLGA nanoparticles and their application in cellular imaging, including cytotoxicity assessment and cellular uptake analysis.
Physicochemical Characterization of this compound-PLGA Nanoparticles
The physical and chemical properties of the synthesized nanoparticles are critical for their performance in biological systems. Key parameters include particle size, polydispersity index (PDI), and surface charge (zeta potential).
| Parameter | Value | Reference |
| Average Diameter | 198 nm | [1] |
| Zeta Potential | -31 mV | [1] |
| Polydispersity Index (PDI) | 0.4 | [2] |
Experimental Protocols
Synthesis of this compound-PLGA Nanoparticles
This protocol details the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water emulsion and solvent evaporation method.[3] This method is widely used for encapsulating hydrophobic molecules like this compound within a PLGA matrix.[1]
Materials:
-
Platinum(II) octaethylporphyrin (this compound)
-
9,10-diphenylanthracene (DPA) - Note: DPA is often co-encapsulated with this compound for triplet-triplet annihilation upconversion (TTA-UC) imaging.[1]
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Milli-Q water
Procedure:
-
Prepare the oil phase by dissolving this compound and DPA in a mixture of DCM and DMF.
-
Dissolve the PLGA polymer in the same organic solvent mixture.
-
Combine the this compound/DPA solution with the PLGA solution.
-
Prepare the aqueous phase, which is typically Milli-Q water.
-
Add the oil phase to the aqueous phase under vigorous stirring or sonication to form an oil-in-water emulsion.
-
Allow the organic solvent to evaporate, which leads to the formation of solid nanoparticles. This can be done by stirring the emulsion at room temperature for several hours or by using a rotary evaporator.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with Milli-Q water to remove any unencapsulated dyes and residual solvent.
-
Resuspend the final nanoparticle pellet in an appropriate buffer or Milli-Q water.
-
For long-term storage, the nanoparticles can be freeze-dried.
Cellular Cytotoxicity Assay
It is essential to evaluate the potential toxicity of the nanoparticles on the cells of interest. The MTS assay is a colorimetric method for assessing cell viability.[4]
Materials:
-
OVCAR-3 ovarian cancer cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound-PLGA nanoparticles
-
Control (empty) PLGA nanoparticles
-
MTS reagent
-
96-well plates
-
DMSO (positive control)
Procedure:
-
Seed OVCAR-3 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to attach for 4 hours.[4]
-
Prepare serial dilutions of the this compound-PLGA nanoparticles and control PLGA nanoparticles in complete culture medium (e.g., 25, 50, 100, and 200 µg/mL).[4]
-
Remove the medium from the wells and add the nanoparticle dilutions. Include untreated cells as a negative control and cells treated with 25% DMSO as a positive control.[1]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 72 hours.[4]
-
After incubation, replace the medium with fresh medium containing MTS reagent (20 µL per well).[4]
-
Incubate for a period recommended by the manufacturer, typically until a color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Cytotoxicity Data: No significant toxicity of TTA-UC-PLGA-NPs or empty PLGA-NPs on OVCAR-3 cells was observed after 72 hours of incubation at concentrations up to 200 µg/mL.[4]
Cellular Uptake and Fluorescence Imaging
This protocol describes how to visualize the cellular uptake of this compound-PLGA nanoparticles using fluorescence microscopy.
Materials:
-
OVCAR-3 cells (or other suitable cell line)
-
8-well chamber slides
-
This compound-PLGA nanoparticles (200 µg/mL)[4]
-
DAPI (for nucleus staining)
-
DiD (for cell membrane staining)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed OVCAR-3 cells in 8-well chamber slides at a density of 2 x 104 cells/well and allow them to attach.[4]
-
Incubate the cells with this compound-PLGA nanoparticles at a concentration of 200 µg/mL for 2 hours at 37°C in a 5% CO2 incubator.[4]
-
Wash the cells with PBS to remove excess nanoparticles.
-
Fix the cells with a suitable fixative.
-
Stain the cell nuclei with DAPI and the cell membrane with DiD according to the manufacturer's protocols.
-
Mount the slides and visualize under a fluorescence microscope.
-
Acquire images using the appropriate filter cubes for DAPI (blue), DiD (red), and the this compound nanoparticles (green phosphorescence).[4]
Filter Specifications: [4]
-
DAPI: Excitation: 340-380 nm, Emission: 425 nm
-
DiD: Excitation: 676-688 nm, Emission: 700-742 nm
-
This compound-PLGA-NPs (Phosphorescence): Excitation: 542-582 nm, Emission: 604-644 nm
Cellular Uptake Mechanisms
The internalization of nanoparticles into cells is a complex process that can occur through various endocytic pathways.[5] While the specific mechanism for this compound-PLGA nanoparticles is not definitively elucidated in the provided context, common pathways for nanoparticles of similar size and charge include:
-
Clathrin-Mediated Endocytosis: A major pathway for the uptake of many nanoparticles.[6]
-
Caveolin-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.[5]
-
Phagocytosis: Primarily carried out by specialized cells to engulf large particles.[7]
The negative surface charge of the described this compound-PLGA nanoparticles (-31 mV) may influence their interaction with the cell membrane and the subsequent uptake pathway.[1] Negatively charged nanoparticles have been observed to localize to lysosomes and the cytoplasm.[4]
Conclusion
The protocols and data presented provide a solid foundation for the synthesis and application of this compound-PLGA nanoparticles in cellular imaging. These nanoparticles are shown to be biocompatible at the tested concentrations and are readily taken up by cells, allowing for clear visualization of their intracellular distribution. Researchers can adapt these methods to their specific cell lines and imaging systems. Further investigations could focus on elucidating the precise endocytic pathways involved and exploring surface modifications for targeted delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
Application Notes and Protocols for the Use of Platinum(II) Octaethylporphyrin (PtOEP) in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(II) octaethylporphyrin (PtOEP) is a highly efficient phosphorescent emitter widely utilized in the fabrication of organic light-emitting diodes (OLEDs). Its excellent photophysical properties, including strong spin-orbit coupling and a high phosphorescence quantum yield, enable the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication and characterization of OLEDs, intended for researchers in materials science, organic electronics, and related fields.
Data Presentation: Performance of this compound-Based OLEDs
The performance of OLEDs incorporating this compound is highly dependent on the device architecture, host material, and doping concentration. A common and effective approach is to dope (B7801613) this compound into a host material such as 4,4′-N,N′-dicarbazole-biphenyl (CBP). This host-guest system facilitates efficient energy transfer and minimizes concentration quenching that can occur in neat this compound films.[2]
Below are tables summarizing the performance of this compound-based OLEDs with a CBP host, as reported in the literature.
Table 1: Device Performance of this compound doped in CBP
| Host Material | This compound Concentration (wt%) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Current Density at Max. EQE (mA/cm²) | Turn-on Voltage (V) |
| CBP | 6 | ~6 | >1000 | ~0.1 | ~4.0 |
| CBP | 6 | 2.2 ± 0.1 | 100 | Not Specified | Not Specified |
Data compiled from various sources. Performance can vary based on specific device architecture and fabrication conditions.[2][3]
Table 2: Operational Lifetime of this compound-based OLEDs
| Host Material | Initial Brightness (cd/m²) | Lifetime (to 50% of initial brightness) | Driving Conditions |
| CBP | 45 | > 70,000 hours (projected) | Pulsed, constant peak current |
| Alq₃ | 35 | ~1,700 hours (projected) | Pulsed, constant peak current |
Lifetime data is highly dependent on the driving conditions and encapsulation methods.[2]
Experimental Protocols
Protocol 1: Fabrication of a this compound-Based OLED via Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED with a this compound-doped CBP emissive layer using vacuum thermal evaporation.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove organic residues and increase the work function of the ITO.
2. Organic Layer Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation system with a base pressure of < 1 x 10⁻⁶ Torr. b. Deposit the organic layers in the following sequence. Deposition rates should be monitored using a quartz crystal microbalance. i. Hole Injection Layer (HIL): Deposit a 20 nm layer of copper phthalocyanine (B1677752) (CuPc) at a rate of 0.1-0.2 nm/s. ii. Hole Transport Layer (HTL): Deposit a 40 nm layer of 4,4′-bis[N-(1-napthyl)-N-phenyl-amino]biphenyl (α-NPD) at a rate of 0.1-0.2 nm/s. iii. Emissive Layer (EML): Co-deposit 4,4′-N,N′-dicarbazole-biphenyl (CBP) and Platinum(II) octaethylporphyrin (this compound).
- The typical doping concentration for this compound is 6% by mass.
- Deposit a 30 nm thick layer at a total deposition rate of 0.2 nm/s. The individual rates of CBP and this compound should be adjusted to achieve the desired doping ratio. iv. Hole Blocking Layer (HBL): Deposit a 10 nm layer of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (BCP) at a rate of 0.1 nm/s. This layer helps to confine excitons within the emissive layer.[3][4] v. Electron Transport Layer (ETL): Deposit a 20 nm layer of tris(8-hydroxyquinolinato)aluminum (Alq₃) at a rate of 0.1-0.2 nm/s.
3. Cathode Deposition: a. Without breaking vacuum, deposit the cathode layers through a shadow mask to define the active area of the device. i. Electron Injection Layer (EIL): Deposit a 1 nm layer of lithium fluoride (B91410) (LiF) at a rate of 0.05 nm/s. ii. Cathode: Deposit a 100 nm layer of aluminum (Al) at a rate of 0.5-1.0 nm/s.
4. Encapsulation: a. Immediately after cathode deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip.
Protocol 2: Characterization of this compound-Based OLEDs
This protocol outlines the procedures for measuring the key performance parameters of the fabricated OLEDs.
1. Current-Voltage-Luminance (J-V-L) Characteristics: a. Use a source measure unit (SMU) to apply a voltage sweep to the OLED and measure the resulting current. b. Simultaneously, measure the light output from the device using a calibrated photodiode or a spectroradiometer placed in front of the device. c. The current density (J) is calculated by dividing the measured current by the active area of the device pixel. d. The luminance (L) is measured in candelas per square meter (cd/m²). e. Plot the J-V and L-V characteristics.
2. External Quantum Efficiency (EQE) Calculation: a. The EQE is the ratio of the number of photons emitted by the OLED to the number of electrons injected. b. Measure the electroluminescence (EL) spectrum of the device at a specific current density using a spectroradiometer. c. The total photon flux can be calculated by integrating the spectral radiance over all wavelengths and emission angles. For simplified measurements, an integrating sphere is often used. d. The number of injected electrons is calculated from the measured current. e. The EQE is then calculated using the following formula: EQE (%) = (Number of photons emitted per second / Number of electrons injected per second) x 100
3. Operational Lifetime Measurement: a. Drive the OLED at a constant current density that produces an initial luminance relevant for the intended application (e.g., 100 cd/m² for displays). b. Monitor the luminance of the device over time. c. The operational lifetime is often reported as LT₅₀, the time it takes for the luminance to decrease to 50% of its initial value.[2]
Visualizations
Energy Level Diagram and Device Architecture
The following diagram illustrates the energy levels of the materials used in the described OLED architecture and the subsequent charge injection, transport, and recombination processes.
Caption: Energy levels and structure of a this compound-based OLED.
Experimental Workflow
The following diagram outlines the major steps in the fabrication and characterization of this compound-based OLEDs.
Caption: Workflow for OLED fabrication and characterization.
References
Application Notes and Protocols for PtOEP in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(II) octaethylporphyrin (PtOEP) is a well-characterized photosensitizer with strong absorption in the visible spectrum and a high quantum yield of triplet state formation, making it an excellent candidate for photodynamic therapy (PDT).[1] Upon excitation with light of a specific wavelength, this compound efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cytotoxicity in targeted cancer cells. These application notes provide an overview of the key photophysical properties of this compound, detailed protocols for its use in in vitro and in vivo PDT studies, and methods for assessing its therapeutic efficacy.
Mechanism of Action
Photodynamic therapy with this compound follows a Type II photochemical mechanism. The process begins with the administration of this compound, which can selectively accumulate in tumor tissues. Subsequent irradiation of the target area with light corresponding to this compound's absorption spectrum excites the molecule from its ground state (S₀) to a short-lived singlet excited state (S₁). Through a process called intersystem crossing, the molecule transitions to a longer-lived triplet excited state (T₁). In this triplet state, this compound can transfer its energy to molecular oxygen (³O₂), converting it into the highly cytotoxic singlet oxygen (¹O₂).[2][3] Singlet oxygen then reacts with various cellular components, such as lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately triggering cell death through apoptosis or necrosis.[3][4][5]
Data Presentation
Table 1: Photophysical and Photochemical Properties of this compound
| Property | Value | Reference |
| Absorption Maxima (Soret band) | ~380 nm | [6] |
| Absorption Maxima (Q-bands) | ~501 nm, ~533 nm | [6] |
| Emission Maximum (Phosphorescence) | ~646 nm | |
| Intersystem Crossing Quantum Yield (ΦISC) | Approaching 100% | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Varies with environment |
Table 2: Exemplar In Vitro Photodynamic Efficacy Data (IC50 Values)
Note: Specific IC50 values for this compound-PDT are not widely reported in the literature. The following table provides an example of how such data would be presented and includes values for other photosensitizers to illustrate typical ranges.
| Cell Line | Photosensitizer | Concentration Range | Light Dose | IC50 | Reference |
|---|---|---|---|---|---|
| Ovarian Carcinoma (OVCAR-3) | This compound-PLGA NPs (for imaging) | 25-200 µg/mL | Not for PDT | No cytotoxicity observed | [7] |
| HeLa (Cervical Cancer) | Platinum(II) complex 1 | 0.1 - 1 µM | 3.6 J/cm² (405 nm) | 0.2 µM | [8] |
| Various Cancer Cell Lines | Compound 1 | Not specified | Not specified | 10 - 50 µM | [9] |
| Various Cancer Cell Lines | Compound 2 | Not specified | Not specified | 10 - 50 µM |[9] |
Experimental Protocols
In Vitro Photodynamic Therapy Protocol
This protocol provides a general framework for assessing the in vitro efficacy of this compound-mediated PDT. Optimization of this compound concentration, incubation time, and light dose is recommended for each cell line.
1. Cell Culture and Plating:
-
Culture cancer cells (e.g., OVCAR-3, HeLa, A549) in appropriate complete medium supplemented with fetal bovine serum and antibiotics.[7][10]
-
Seed cells in 96-well plates for cytotoxicity assays or larger formats (e.g., 6-well plates, chamber slides) for other assays at a density that allows for logarithmic growth during the experiment.[11]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
2. Photosensitizer Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF) and dilute to desired concentrations in serum-free or complete medium. For nanoparticle formulations, disperse in an appropriate buffer.[7]
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).[11]
-
Add the this compound-containing medium to the cells and incubate for a predetermined period (e.g., 2, 4, or 24 hours) at 37°C, protected from light.[7][11] The optimal incubation time should be determined empirically to allow for sufficient cellular uptake.
3. Irradiation:
-
After incubation, remove the this compound-containing medium, wash the cells with PBS, and replace it with fresh, phenol (B47542) red-free medium.
-
Irradiate the cells with a light source emitting at a wavelength corresponding to one of this compound's Q-bands (e.g., ~535 nm).[6]
-
The light dose (fluence), measured in Joules per square centimeter (J/cm²), should be precisely controlled and measured using a power meter.[10]
4. Post-Irradiation Incubation and Assessment:
-
Following irradiation, return the cells to the incubator for a period of time (e.g., 24, 48, or 72 hours) before assessing the outcome.
-
Various assays can be performed to evaluate the effects of the treatment.
Assessment of Cytotoxicity (MTT/MTS Assay)
1. Reagent Preparation:
-
Prepare a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS).
2. Assay Procedure:
-
At the end of the post-irradiation incubation period, add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[7]
-
If using MTT, add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[7]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Detection of Reactive Oxygen Species (ROS)
1. Probe Preparation:
-
Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.[12] Prepare a working solution of the probe in serum-free medium.
2. Staining and Analysis:
-
After this compound incubation and just before irradiation, load the cells with the DCFH-DA solution and incubate for approximately 30 minutes at 37°C.[12]
-
Wash the cells with PBS and add fresh medium.
-
Irradiate the cells as described above.
-
Immediately after irradiation, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates the production of ROS.[12]
Assessment of Apoptosis and Necrosis (Annexin V/Propidium (B1200493) Iodide Staining)
1. Cell Preparation:
-
Following the post-irradiation incubation, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
2. Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13]
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic or necrotic, and Annexin V-negative/PI-positive cells are necrotic.[13]
In Vivo Photodynamic Therapy Protocol (General Guideline)
1. Tumor Model:
-
Establish a subcutaneous or orthotopic tumor model in immunocompromised mice by injecting a suspension of cancer cells.[14] Allow the tumors to grow to a palpable size.
2. Photosensitizer Administration:
-
Formulate this compound for in vivo delivery (e.g., in a solution with a biocompatible solvent, encapsulated in nanoparticles).
-
Administer the this compound formulation to the tumor-bearing mice, typically via intravenous or intraperitoneal injection. The dose will need to be optimized.
3. Irradiation:
-
At a predetermined time after administration (to allow for optimal tumor accumulation), irradiate the tumor area with a laser or LED light source at the appropriate wavelength.[14] The light dose should be carefully controlled.
4. Tumor Growth Monitoring:
-
Monitor tumor volume and the general health of the mice over time.[14] Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the study, tumors can be excised for histological analysis.[14]
Visualizations
Caption: Mechanism of this compound-mediated photodynamic therapy.
Caption: Experimental workflow for in vitro this compound PDT.
Caption: General signaling pathways in PDT-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Study of Reactive Oxygen Species Explicit Dosimetry for Pleural Photodynamic Therapy | MDPI [mdpi.com]
- 3. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation of Apoptosis and Autophagy by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. jsr.org [jsr.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Time-Resolved Phosphorescence Spectroscopy of Platinum(II) Octaethylporphyrin (PtOEP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platinum(II) octaethylporphyrin (PtOEP) is a metalloporphyrin complex renowned for its robust photophysical properties, most notably its intense red phosphorescence with a long lifetime and high quantum yield.[1] The triplet excited state of this compound is highly sensitive to the presence of molecular oxygen, leading to significant quenching of its phosphorescence.[1] This characteristic makes this compound an exceptional probe for a variety of applications, ranging from oxygen sensing in biological and materials science to acting as a photosensitizer in photodynamic therapy (PDT) and triplet-triplet annihilation (TTA) photon upconversion systems.[2][3]
Time-resolved phosphorescence spectroscopy is a powerful technique used to study the excited state dynamics of molecules like this compound. Unlike steady-state measurements that only capture average emission intensity, time-resolved methods monitor the decay of phosphorescence over time after excitation with a short pulse of light.[4] This provides direct measurement of the phosphorescence lifetime (τ), a parameter that is often more robust and informative than intensity, as it can be independent of probe concentration and excitation light intensity. This application note provides an overview of the principles, applications, and a detailed protocol for conducting time-resolved phosphorescence spectroscopy of this compound.
Principles of this compound Phosphorescence and Quenching
The photophysical behavior of this compound can be understood using a Jablonski diagram. Upon absorption of light (typically in the Soret band around 375 nm or Q-bands around 500-540 nm), the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁).[1] Due to the presence of the heavy platinum atom, this compound undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁), with a quantum yield approaching 100%.[1] The radiative decay from this T₁ state back to the S₀ ground state results in phosphorescence, typically observed with a peak emission around 645-660 nm.[2][5]
The long lifetime of the T₁ state makes it susceptible to deactivation by other molecules, a process known as quenching. Molecular oxygen (in its ground triplet state, ³O₂) is a particularly efficient quencher. The interaction between the excited this compound (T₁) and ³O₂ leads to energy transfer, returning this compound to its ground state (S₀) and generating highly reactive singlet oxygen (¹O₂).[2] This quenching process shortens the phosphorescence lifetime and reduces the emission intensity, a phenomenon described by the Stern-Volmer equation.
Caption: Jablonski diagram illustrating this compound excitation and de-excitation pathways.
Applications
-
Oxygen Sensing: The strong dependence of this compound's phosphorescence lifetime on oxygen concentration makes it an ideal candidate for optical oxygen sensors.[6] The phosphorescence lifetime changes from approximately 75 µs in a nitrogen (oxygen-free) environment to less than 2 µs in pure oxygen.[6] This principle is applied in developing sensing films and nanoparticles to measure oxygen partial pressure in diverse environments, including biological tissues, cell cultures, and industrial processes.[6][7]
-
Photodynamic Therapy (PDT): In PDT, a photosensitizer is used to generate reactive oxygen species, primarily singlet oxygen (¹O₂), upon light activation to induce cell death. This compound is an excellent photosensitizer due to its high triplet yield and efficient energy transfer to molecular oxygen, leading to a high quantum yield of singlet oxygen production (reported as high as 88%).[2]
-
Organic Light-Emitting Diodes (OLEDs): The electrophosphorescent properties of this compound allow it to be used as an emitting dopant in the emissive layer of OLEDs. Its ability to harvest both singlet and triplet excitons can lead to high device efficiencies.
-
Triplet-Triplet Annihilation (TTA) Photon Upconversion: this compound can act as a sensitizer (B1316253) in TTA-UC systems. It absorbs lower-energy photons, populates its triplet state, and then transfers this energy to an annihilator molecule (e.g., 9,10-diphenylanthracene), which then undergoes TTA to emit a higher-energy photon.[3] This technology has applications in bioimaging and solar energy conversion.[3]
Quantitative Data Summary
The photophysical properties of this compound can vary depending on its local environment, such as the solvent or polymer matrix.
| Property | Value | Conditions | Reference(s) |
| Absorption Peaks (Q-bands) | ~500 nm, ~540 nm | Toluene, Polystyrene films | [1] |
| Absorption Peak (Soret) | ~375 nm | Toluene, Polystyrene films | [1] |
| Phosphorescence Emission Peak | ~645 - 660 nm | Toluene, Dichloromethane, Films | [1][2][5] |
| Phosphorescence Lifetime (τ₀) | 50 - 110 µs | Deaerated/Nitrogen environment (Toluene, Dichloromethane, solid matrix) | [1][2][6] |
| Phosphorescence Lifetime (τ) | < 2 µs | Pure Oxygen environment | [6] |
| Phosphorescence Lifetime (τ) | 6.5 - 7.2 µs | In Polycaprolactone (PCL) nanofibers | [7] |
| Phosphorescence Lifetime (τ) | ~12.4 µs | In Polystyrene (PS) nanofibers | [7] |
| Phosphorescence Quantum Yield (Φp) | 35 - 40.15% | Deaerated Dichloromethane/Toluene | [1][2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 88% | Dichloromethane | [2] |
Experimental Protocol: Time-Resolved Phosphorescence Measurement of this compound
This protocol outlines the steps for measuring the phosphorescence lifetime of this compound in a solution using a time-correlated single photon counting (TCSPC) system.
1. Materials and Reagents
-
Platinum(II) octaethylporphyrin (this compound)
-
Spectroscopic grade solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (high-purity Nitrogen or Argon) for deoxygenation
-
Quartz cuvette with a septum-sealed cap
2. Instrumentation
-
Pulsed light source (e.g., picosecond diode laser or pulsed LED, λ_exc = ~375 nm or ~532 nm)
-
Sample holder
-
Emission wavelength selection (long-pass filter >600 nm, or monochromator set to ~650 nm)
-
High-speed, sensitive photodetector (e.g., photomultiplier tube, PMT, or single-photon avalanche diode, SPAD)
-
Time-Correlated Single Photon Counting (TCSPC) electronics/module
-
Data acquisition and analysis software
Caption: Workflow for time-resolved phosphorescence spectroscopy of this compound.
3. Sample Preparation
-
Prepare a dilute stock solution of this compound in the chosen solvent. The concentration should be low enough to avoid aggregation and inner-filter effects (typically in the µM range).
-
Transfer the solution to a quartz cuvette.
-
To measure the intrinsic (unquenched) lifetime, deoxygenate the sample by bubbling with high-purity nitrogen or argon gas for at least 15-20 minutes. Seal the cuvette tightly with a septum cap to prevent re-oxygenation.
-
For oxygen sensing experiments, prepare samples with known oxygen concentrations or expose the sample to ambient air.
4. Instrument Setup and Data Acquisition
-
Set the excitation source to the desired wavelength (e.g., 375 nm or 532 nm).[1][3]
-
Adjust the pulse repetition rate to be significantly lower than the expected decay rate of the sample (e.g., for a ~75 µs lifetime, a repetition rate of <1 kHz is appropriate) to allow for complete decay between pulses.
-
Place the cuvette in the sample holder. Position the emission collection optics at a 90° angle to the excitation path to minimize scattered light.
-
Place an appropriate long-pass filter (e.g., 600 nm) before the detector to block any scattered excitation light and isolate the phosphorescence emission.
-
Adjust the instrument parameters (e.g., detector voltage, acquisition time) to achieve a good signal-to-noise ratio, typically aiming for a peak count of several thousand photons in the decay histogram.
-
Acquire the phosphorescence decay profile until sufficient statistics are collected.
-
Measure an Instrument Response Function (IRF) by replacing the sample with a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension) at the excitation wavelength.
5. Data Analysis
-
Load the acquired decay data and the IRF into the analysis software.
-
Fit the decay data to an exponential model. For a homogenous sample, a mono-exponential decay model is often sufficient: I(t) = A * exp(-t/τ) where I(t) is the intensity at time t, A is the amplitude, and τ is the phosphorescence lifetime.
-
The software will typically use a deconvolution algorithm to account for the IRF, providing a more accurate determination of τ.
-
Evaluate the goodness of the fit using statistical parameters like chi-squared (χ²). For complex systems, a multi-exponential decay model may be necessary.
Caption: Schematic of a typical time-resolved phosphorescence spectroscopy setup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Real-time monitoring of luminescent lifetime changes of this compound oxygen sensing film with LED/photodiode-based time-domain lifetime device - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Stern-Volmer Analysis of Platinum(II) Octaethylporphyrin (PtOEP) Oxygen Quenching
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analysis of oxygen concentration using the phosphorescence quenching of Platinum(II) octaethylporphyrin (PtOEP). This method is based on the Stern-Volmer relationship and offers a highly sensitive and versatile optical sensing technique with applications in various fields, including biomedical research, drug development, and environmental monitoring.
Introduction
Platinum(II) octaethylporphyrin (this compound) is a metalloporphyrin that exhibits strong red phosphorescence at room temperature with a relatively long lifetime.[1][2] The excited triplet state of this compound is efficiently quenched by molecular oxygen, leading to a decrease in both the phosphorescence intensity and lifetime.[3][4] This quenching process is a dynamic collisional process, and the relationship between the phosphorescence and the oxygen concentration is described by the Stern-Volmer equation.[5][6] By measuring the changes in phosphorescence, the concentration of oxygen in a given environment can be accurately determined.
This technique has significant advantages over traditional electrochemical sensors, including high sensitivity, no oxygen consumption, and the potential for miniaturization and remote sensing.[1][2] Applications range from monitoring cellular respiration and tissue oxygenation to assessing the oxygen permeability of packaging materials.
Principle of Operation: The Stern-Volmer Mechanism
The underlying principle of this compound-based oxygen sensing is the collisional quenching of its excited triplet state by ground-state molecular oxygen. The process can be summarized by the following steps and the corresponding Stern-Volmer equation:
-
Excitation: this compound absorbs a photon (typically in the UV-Vis region) and is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a longer-lived excited triplet state (T₁).
-
Phosphorescence & Quenching: In the absence of oxygen, the excited triplet state returns to the ground state via phosphorescence (emission of a photon). In the presence of oxygen, the excited this compound can be quenched by transferring its energy to an oxygen molecule upon collision, promoting the oxygen to its singlet state. This non-emissive decay pathway competes with phosphorescence.
This relationship is quantified by the Stern-Volmer equation :
Where:
-
I₀ and τ₀ are the phosphorescence intensity and lifetime in the absence of oxygen, respectively.
-
I and τ are the phosphorescence intensity and lifetime in the presence of oxygen, respectively.
-
[O₂] is the oxygen concentration.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to oxygen.[4]
A plot of I₀ / I or τ₀ / τ versus [O₂] should yield a straight line with a slope equal to Ksv.
dot
Caption: Photophysical process of this compound and oxygen quenching.
Experimental Protocols
This section provides detailed protocols for preparing this compound-based oxygen sensing films and performing Stern-Volmer analysis.
Preparation of this compound-Polymer Sensing Film
A common method for creating a robust oxygen sensor is to embed this compound in an oxygen-permeable polymer matrix. Polydimethylsiloxane (PDMS) and polystyrene (PS) are frequently used.[1][2]
Materials:
-
Platinum(II) octaethylporphyrin (this compound)
-
Polymer matrix (e.g., Polydimethylsiloxane (PDMS) or Polystyrene (PS))
-
Solvent (e.g., Toluene for PDMS, Dichloromethane for PS)[1][6]
-
Glass slides or other suitable substrate
-
Spin coater or dip coater
-
Ultrasonicator
-
Oven
Protocol:
-
Prepare the Polymer Solution:
-
For PDMS: Prepare a 10:1 (base:curing agent) weight ratio of PDMS.
-
For PS: Dissolve polystyrene in a suitable solvent (e.g., dichloromethane) to achieve the desired concentration (e.g., 10% w/v).
-
-
Prepare the this compound Stock Solution: Dissolve this compound in the chosen solvent to create a stock solution (e.g., 1 mg/mL). The concentration can be adjusted based on the desired final concentration in the film.[7]
-
Dope the Polymer with this compound: Add a specific volume of the this compound stock solution to the polymer solution to achieve the desired final this compound concentration (e.g., 181-727 ppm in PDMS).[1][2]
-
Homogenize the Mixture: Thoroughly mix the this compound and polymer solution. For viscous solutions like PDMS, use a mechanical stirrer. For less viscous solutions, ultrasonication can be effective.[7]
-
Film Deposition:
-
Spin Coating: Dispense the this compound-polymer mixture onto a clean substrate and spin at a set speed (e.g., 1000 rpm for 30 seconds) to create a thin, uniform film.
-
Dip Coating: Dip the substrate into the mixture and withdraw it at a constant speed. Multiple layers can be applied to achieve a desired thickness.[6]
-
-
Curing/Drying:
-
For PDMS: Cure the film in an oven at a specific temperature (e.g., 80°C for 1-2 hours).[7]
-
For PS: Allow the solvent to evaporate completely at room temperature or in a low-temperature oven.
-
dot
Caption: Workflow for this compound oxygen sensor preparation and analysis.
Stern-Volmer Analysis
Instrumentation:
-
Luminescence spectrometer or a dedicated fiber optic oxygen sensing system.[6]
-
Excitation source (e.g., LED or laser with an appropriate wavelength for this compound, typically around 385 nm or 535 nm).[1][8]
-
Emission detector (e.g., photomultiplier tube or CCD).
-
Gas flow controller or a sealed chamber to control the oxygen concentration.
-
Nitrogen gas (for 0% oxygen reference).
-
Oxygen gas or certified gas mixtures.
Protocol:
-
Instrument Setup:
-
Place the prepared this compound sensing film in the sample holder of the spectrometer or at the tip of the fiber optic probe.
-
Set the excitation wavelength to the absorption maximum of this compound (e.g., 385 nm).
-
Set the emission wavelength to the phosphorescence maximum of this compound (e.g., 645 nm).[8]
-
-
Deoxygenated Measurement (I₀ or τ₀):
-
Purge the sample chamber with pure nitrogen gas to remove all oxygen.
-
Record the phosphorescence intensity (I₀) or lifetime (τ₀).
-
-
Measurements at Varying Oxygen Concentrations:
-
Introduce known concentrations of oxygen into the sample chamber using a gas flow controller.
-
Allow the system to equilibrate at each oxygen concentration.
-
Record the corresponding phosphorescence intensity (I) or lifetime (τ).
-
-
Data Analysis:
-
Calculate the ratio I₀ / I or τ₀ / τ for each oxygen concentration.
-
Plot the calculated ratio against the oxygen concentration [O₂].
-
Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant, Ksv.
-
Data Presentation
Quantitative data from Stern-Volmer analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of Stern-Volmer Data for this compound in a Polystyrene Film
| Oxygen Concentration (%) | Oxygen Partial Pressure (kPa) | Phosphorescence Intensity (a.u.) | I₀ / I |
| 0 | 0 | 5000 | 1.00 |
| 5 | 5.07 | 2500 | 2.00 |
| 10 | 10.13 | 1667 | 3.00 |
| 15 | 15.20 | 1250 | 4.00 |
| 20 | 20.26 | 1000 | 5.00 |
Table 2: Comparison of Stern-Volmer Constants (Ksv) for this compound in Different Polymer Matrices
| Polymer Matrix | Ksv (kPa⁻¹) | Reference |
| Poly(ethyl methacrylate) (PEMA) | 0.129 | [6] |
| Polystyrene (PS) | 0.020 (faster component), 0.018 (slower component) | [4] |
| Poly(St-co-TFEMA) | 16.45 | [5] |
| Al₂O₃@this compound/Poly(St-co-TFEMA) | 28.60 | [5] |
Visualization of the Stern-Volmer Relationship
The linear relationship between the quenching response and the quencher concentration is a key aspect of this analysis.
dot
Caption: Idealized Stern-Volmer plot and its linear relationship.
Applications in Research and Drug Development
-
Cellular Metabolism: Monitoring oxygen consumption rates of cells in real-time to study metabolic activity and drug toxicity.
-
Tissue Oxygenation: In vivo measurement of oxygen levels in tissues to understand physiological and pathological conditions.
-
Bioreactor Monitoring: Controlling and optimizing oxygen levels in bioreactors for cell culture and fermentation processes.
-
Photosensitizer Characterization: The quenching of this compound can also lead to the formation of singlet oxygen, a reactive oxygen species. This property is relevant in photodynamic therapy research.[3]
-
Packaging Permeability: Assessing the oxygen barrier properties of materials used in food and pharmaceutical packaging.
Conclusion
The Stern-Volmer analysis of this compound phosphorescence quenching is a powerful and versatile technique for oxygen sensing. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively implement this method in their studies. The high sensitivity, adaptability to various matrices, and non-invasive nature of this optical sensing method make it an invaluable tool in a wide range of scientific and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-PDMS-Based Optical Oxygen Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fiber-optic fluorescence-quenching oxygen partial pressure sensor using platinum octaethylporphyrin [opg.optica.org]
- 7. This compound Oxygen Sensitive Fluorescent Sensor Through Fiber Optic Bundles | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Fabricating a PtOEP-based Optical Oxygen Sensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication and characterization of optical oxygen sensors based on the phosphorescence quenching of Platinum(II) octaethylporphyrin (PtOEP). The protocols and data presented are intended to enable researchers to develop and implement this technology for applications in biological research and drug development, where monitoring oxygen levels is critical.
Principle of Operation
This compound-based optical oxygen sensors operate on the principle of luminescence quenching by molecular oxygen.[1][2] The sensor's core components are the luminescent dye, this compound, immobilized within a gas-permeable polymer matrix.[1][3] When the this compound molecule is excited by a light source, it transitions to an excited triplet state and subsequently emits phosphorescent light as it returns to its ground state.[1] In the presence of oxygen, the energy from the excited this compound is transferred to the oxygen molecules, a non-radiative process that "quenches" the phosphorescence.[3] This quenching results in a decrease in the intensity and lifetime of the emitted light, which is directly proportional to the partial pressure of oxygen.[3][4] The relationship between phosphorescence intensity and oxygen concentration is described by the Stern-Volmer equation.[5]
Key Advantages of this compound-based Sensors:
-
High Sensitivity: Platinum porphyrin complexes exhibit strong luminescence, long excited-state lifetimes, and high sensitivity to oxygen quenching.[3]
-
Biocompatibility: When encapsulated in biocompatible polymers like polycaprolactone (B3415563) (PCL), the sensors are suitable for biomedical applications.[1]
-
Versatility: The sensor fabrication process is adaptable, allowing for the use of various polymer matrices and fabrication techniques to suit different applications.[1][6][7]
-
Dual Functionality: In some formulations, this compound can act as a photosensitizer, generating singlet oxygen which provides antibacterial properties, preventing biofilm formation on the sensor surface.[1]
Data Presentation
Table 1: Performance Characteristics of this compound Sensors in Different Polymer Matrices
| Polymer Matrix | Fabrication Method | Key Performance Metrics | Reference |
| Polycaprolactone (PCL) | Electrospinning | Response Time: 0.37 s, Recovery Time: 0.58 s, I₀/I ratio: 52 | [1] |
| Polydimethylsiloxane (B3030410) (PDMS) | Film Casting | Gas Detection Range: 0.5-20% O₂, Liquid Detection Range: 0.5-3.3 mg/L O₂ | [6][8][9] |
| Polystyrene (PS) | Spray Coating | Oxygen Sensitivity (I₀/I): 84% | [3] |
| Poly(isobutyl methacrylate-co-tetrafluoropropyl methacrylate) | Film Casting | I₀/I₁₀₀: 86.4, Ksv: 0.85%⁻¹ | [10] |
| Poly(St-co-TFEMA) with Al₂O₃ | Film Casting | Ksv: 16.45 kPa⁻¹ | [11] |
Table 2: Material Properties and Concentrations for Sensor Fabrication
| Component | Polymer Matrix | Concentration | Solvent | Reference |
| This compound | PCL, PS, PVDFHFP, TECO | 1 wt% of polymer | Various spinning solvents | [1] |
| This compound | PDMS | 363, 545, 727 ppm | Toluene | [6][8][9] |
| This compound | Polystyrene (PS) | 0.10 - 1.2 mg per 0.40 g PS | - | [3] |
| This compound | Poly (St-co-TFEMA) | 1 mM | Xylene | [11] |
| PDMS | - | 10:1 ratio (pre-polymer:curing agent) | - | [7] |
Experimental Protocols
Protocol 1: Fabrication of a this compound-PDMS Sensor Film via Film Casting
This protocol describes the fabrication of a simple and cost-effective this compound-based oxygen sensor using a polydimethylsiloxane (PDMS) matrix.[6][7]
Materials:
-
Platinum(II) octaethylporphyrin (this compound)
-
Polydimethylsiloxane (PDMS) elastomer kit (e.g., Sylgard 184), including pre-polymer and curing agent
-
Toluene
-
Substrate (e.g., glass slide, petri dish)
-
Ultrasonic bath, magnetic stirrer, spin-coater (optional), hot plate
Procedure:
-
PDMS Preparation: Prepare the PDMS solution by mixing the pre-polymer and curing agent in a 10:1 weight ratio.[7] Manually stir the mixture with a spatula.
-
This compound Doping:
-
Solvent Evaporation: To remove the toluene, heat the mixture at 50°C for 2-3 hours, or until the solvent has fully evaporated.[5]
-
Film Fabrication:
-
Casting: Pour the this compound-PDMS mixture onto the desired substrate. The thickness can be controlled by the volume of the mixture and the surface area of the substrate.
-
Spin-Coating (for thinner films): Apply the mixture to a substrate and use a spin-coater to achieve a uniform film of desired thickness (e.g., 0.1-2.5 mm).[6][7]
-
-
Curing: Cure the film on a hot plate or in an oven at a specified temperature (e.g., 70°C for 1 hour) to solidify the PDMS.
-
Storage: Store the fabricated sensor film in a dark place to prevent photobleaching.[11]
Protocol 2: Fabrication of a this compound-Polymer Nanofiber Sensor via Electrospinning
This protocol outlines the fabrication of a highly sensitive this compound sensor with a fast response time using electrospun nanofibers.[1]
Materials:
-
Platinum(II) octaethylporphyrin (this compound)
-
Polymer (e.g., Polycaprolactone (PCL), Polystyrene (PS))
-
Spinning solvent(s) (specific to the chosen polymer)
-
Tetraethylammonium bromide (TEAB) in Dimethylformamide (DMF) (optional, to enhance conductivity)
-
Electrospinning apparatus
Procedure:
-
Solution Preparation:
-
Electrospinning:
-
Load the prepared solution into a syringe fitted with a metallic needle.
-
Set up the electrospinning apparatus with a high voltage supply and a collector.
-
Apply a high voltage to the needle to create a polymer jet.
-
The solvent evaporates as the jet travels to the collector, resulting in the deposition of this compound-doped polymer nanofibers.
-
-
Characterization: The resulting nanofiber membrane can be characterized using scanning electron microscopy (SEM) to determine the fiber morphology and diameter.[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound oxygen sensing.
Caption: Experimental workflow for sensor fabrication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound–PDMS-Based Optical Oxygen Sensor [mdpi.com]
- 3. scialert.net [scialert.net]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. This compound Oxygen Sensitive Fluorescent Sensor Through Fiber Optic Bundles | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. This compound-PDMS-Based Optical Oxygen Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound–PDMS-Based Optical Oxygen Sensor [ouci.dntb.gov.ua]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PtOEP in Microfluidic Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Platinum(II) octaethylporphyrin (PtOEP), a phosphorescent oxygen-sensitive probe, within microfluidic devices. The unique properties of this compound make it an invaluable tool for real-time, non-invasive monitoring of oxygen concentrations in micro-scale environments, with significant applications in cell biology, drug discovery, and tissue engineering.
Principle of this compound-Based Oxygen Sensing
This compound's utility as an oxygen sensor is based on the principle of luminescence quenching. When this compound is excited by light, it transitions to an excited triplet state and then emits phosphorescent light as it returns to its ground state. However, in the presence of molecular oxygen, this process is "quenched." The energy from the excited this compound is transferred to the oxygen molecule, preventing the emission of phosphorescence. The degree of quenching is directly proportional to the concentration of oxygen, a relationship described by the Stern-Volmer equation:
I0/I = 1 + KSV[O2]
Where:
-
I0 is the phosphorescence intensity in the absence of oxygen.
-
I is the phosphorescence intensity in the presence of oxygen.
-
KSV is the Stern-Volmer quenching constant.
-
[O2] is the oxygen concentration.
This relationship allows for the quantitative measurement of oxygen concentration by measuring the phosphorescence intensity or lifetime of this compound.[1][2]
Applications in Microfluidic Devices
The integration of this compound into microfluidic devices enables a wide range of applications, primarily centered around the precise control and monitoring of the cellular microenvironment.
Cellular Metabolism and Respiration Analysis
Microfluidic devices with integrated this compound sensors allow for the real-time monitoring of cellular oxygen consumption, providing insights into metabolic activity.[3] This is particularly valuable for studying the effects of drugs or other stimuli on cellular respiration.
Hypoxia and Tumor Microenvironment Studies
Many solid tumors exhibit regions of hypoxia (low oxygen), which is linked to tumor progression, metastasis, and resistance to therapy.[4] Microfluidic devices can be designed to create stable oxygen gradients, mimicking the tumor microenvironment. This compound sensors integrated into these devices allow for the precise mapping of oxygen levels and the study of cellular responses to hypoxia, including the activation of signaling pathways like the Hypoxia-Inducible Factor (HIF-1α) pathway.[2][5][6]
Drug Screening and Development
The ability to control and monitor the oxygen microenvironment is crucial for drug screening applications.[6][7][8] The efficacy of many anti-cancer drugs is dependent on local oxygen concentrations. Microfluidic platforms with integrated this compound sensors enable high-throughput screening of drug candidates under well-defined normoxic and hypoxic conditions.[4][9]
Quantitative Data Presentation
The performance of this compound-based oxygen sensors can vary depending on the polymer matrix, fabrication method, and measurement setup. The following tables summarize key quantitative data from various studies.
Table 1: Performance of this compound-Based Oxygen Sensors
| Parameter | Value | Matrix | Application |
| Detection Range (Gas) | 0.5% - 20% O₂ | PDMS | Gas sensing |
| Detection Range (Liquid) | 0.5 mg/L - 3.3 mg/L O₂ | PDMS | Dissolved oxygen sensing |
| Response Time (Quenching) | 10 s - 20 s | Poly(St-co-TFEMA) | Gas and liquid sensing |
| Recovery Time | 180 s - 250 s | Poly(St-co-TFEMA) | Gas and liquid sensing |
| Stern-Volmer Constant (KSV) | 16.45 kPa⁻¹ - 28.60 kPa⁻¹ | Poly(St-co-TFEMA) | Gas sensing |
| Phosphorescence Lifetime (τ₀) | ~75 µs | PDMS | General oxygen sensing |
Data compiled from multiple sources.[10][11]
Table 2: Spectral Properties of this compound
| Property | Wavelength/Value |
| Absorption Peaks (Soret Band) | ~385 nm |
| Absorption Peaks (Q Bands) | ~500 nm, ~535 nm |
| Phosphorescence Emission Peak | ~640 nm |
| Quantum Yield | ~50% |
Data compiled from multiple sources.[11][12]
Experimental Protocols
Protocol for Fabrication of a PDMS Microfluidic Device with Integrated this compound Sensor
This protocol outlines the fabrication of a simple two-layer PDMS microfluidic device with a this compound-polystyrene (PS) sensing layer on a glass slide.
Materials:
-
SU-8 photoresist and developer
-
Silicon wafer
-
Polydimethylsiloxane (PDMS) elastomer kit (e.g., Sylgard 184)
-
Glass microscope slides
-
Platinum(II) octaethylporphyrin (this compound)
-
Polystyrene (PS)
-
Toluene
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (for mold passivation)
-
Plasma cleaner
-
Spin coater
-
Hot plate
-
Oven
Procedure:
-
Master Mold Fabrication (Soft Lithography):
-
Design the microchannel geometry using CAD software.
-
Fabricate a master mold on a silicon wafer using standard SU-8 photolithography techniques.[4]
-
Passivate the master mold by exposing it to trichlorosilane (B8805176) vapor for 1-2 hours to facilitate PDMS peeling.
-
-
PDMS Microchannel Fabrication:
-
Mix PDMS prepolymer and curing agent (typically in a 10:1 ratio by weight).
-
Degas the mixture in a vacuum desiccator for 30-60 minutes to remove air bubbles.
-
Pour the PDMS mixture over the SU-8 master mold and cure in an oven at 65-80°C for 1-2 hours.[13]
-
Once cured, carefully peel the PDMS replica from the master mold.
-
Punch inlet and outlet holes in the PDMS slab using a biopsy punch.
-
-
Preparation of this compound Sensing Layer:
-
Prepare a 1 wt% this compound in polystyrene solution by dissolving this compound and PS in toluene.[14] The concentration can be adjusted to optimize sensor performance.
-
Clean a glass microscope slide thoroughly with acetone, isopropanol, and deionized water, then dry with nitrogen.
-
Spin-coat the this compound/PS solution onto the glass slide. A typical two-step process might be 500 rpm for 10 seconds (for spreading) followed by 2000-3000 rpm for 30-60 seconds (for thinning).[15] The final thickness will depend on the solution viscosity and spin speed.[16]
-
Bake the coated slide on a hot plate at 80-100°C for 10-15 minutes to evaporate the solvent.
-
-
Device Assembly and Bonding:
-
Treat the PDMS microchannel slab (channel side up) and the this compound-coated glass slide with oxygen plasma for 30-60 seconds.[17] This renders the surfaces hydrophilic and activates them for bonding.
-
Immediately bring the two treated surfaces into contact.
-
Place the assembled device in an oven at 65-80°C for at least 30 minutes to strengthen the bond.[17]
-
-
Sensor Calibration:
-
Before cell seeding, perfuse the microchannels with solutions of known oxygen concentrations (e.g., deoxygenated water/media bubbled with nitrogen and water/media saturated with air).
-
Measure the phosphorescence intensity at each known oxygen concentration to generate a Stern-Volmer calibration curve.
-
Protocol for Hypoxia Studies and Drug Screening in a Microfluidic Device
This protocol describes a general workflow for studying cellular responses to hypoxia and screening the efficacy of a drug under these conditions.
Materials:
-
Fabricated microfluidic device with integrated this compound sensor
-
Cell culture medium and supplements
-
Cells of interest (e.g., cancer cell line)
-
Drug solution of interest
-
Fluorescence microscope with appropriate filters for this compound and any cellular fluorescent probes
-
Syringe pumps for fluid perfusion
-
Gas mixing system to control oxygen levels in the incubator or an on-chip gas channel
Procedure:
-
Device Sterilization and Preparation:
-
Sterilize the microfluidic device by autoclaving (if compatible) or by flowing 70% ethanol (B145695) through the channels followed by a sterile PBS wash.
-
Coat the microchannels with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to promote cell adhesion, if necessary.
-
-
Cell Seeding and Culture:
-
Prepare a single-cell suspension at the desired density.
-
Introduce the cell suspension into the microfluidic channels and allow the cells to attach for several hours in a standard cell culture incubator.
-
Once attached, perfuse the channels with fresh cell culture medium at a low flow rate (e.g., 1-5 µL/min) using a syringe pump.
-
-
Induction of Hypoxia:
-
To induce hypoxia, either place the entire microfluidic setup in a hypoxic incubator or, for devices with integrated gas channels, flow a gas mixture with the desired low oxygen concentration (e.g., 1% O₂) through the gas channels.
-
Continuously monitor the oxygen concentration in the cell culture chamber using the integrated this compound sensor.
-
-
Drug Administration and Screening:
-
Prepare a stock solution of the drug to be tested.
-
To screen a range of concentrations, a microfluidic gradient generator can be used to create a stable concentration gradient of the drug across the cell culture chamber.[18][19]
-
Alternatively, introduce different concentrations of the drug sequentially.
-
Perfuse the drug-containing medium through the device for the desired treatment duration.
-
-
Data Acquisition and Analysis:
-
Throughout the experiment, acquire time-lapse images of both the this compound phosphorescence (to monitor oxygen levels) and the cells.
-
Cellular responses can be assessed using various methods, such as:
-
Live/Dead staining: To determine cell viability.
-
Fluorescent reporters for hypoxia: To visualize the cellular hypoxic response (e.g., reporters for HIF-1α activity).
-
Immunofluorescence staining: After the experiment, fix and stain the cells for specific markers of interest (e.g., proliferation markers, apoptosis markers, HIF-1α).
-
-
Quantify the fluorescence intensity from the this compound sensor and the cellular probes using image analysis software.
-
Correlate the cellular responses (e.g., viability, HIF-1α expression) with the measured oxygen concentration and drug concentration.
-
Visualizations
Signaling Pathway
Caption: Simplified HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow
Caption: General experimental workflow for drug screening under hypoxia in a microfluidic device.
References
- 1. A concentration gradient generator on a paper-based microfluidic chip coupled with cell culture microarray for high-throughput drug screening | Semantic Scholar [semanticscholar.org]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PDMS-Glass bonding using grafted polymeric adhesive - Alternative process flow for compatibility with patterned biological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of microfluidic chips in anticancer drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generating Non-Linear Concentration Gradients in Microfluidic Devices for Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in microfluidics for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lab-On-a-Chip drug testing in Microfluidics [elveflow.com]
- 9. Recent Advances on Cell Culture Platforms for In Vitro Drug Screening and Cell Therapies: From Conventional to Microfluidic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-PDMS-Based Optical Oxygen Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. DSpace [repository.upenn.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. ossila.com [ossila.com]
- 17. Soft lithography: Glass/PDMS bonding - Elveflow [elveflow.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Electrospinning Platinum Octaethylporphyrin (PtOEP)-Containing Nanofibers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fabrication of platinum octaethylporphyrin (PtOEP)-containing nanofibers via electrospinning. These nanofibers have significant potential in various research and development areas, particularly as optical oxygen sensors due to the oxygen-sensitive luminescence of this compound. This protocol outlines the necessary materials, equipment, and procedures for producing these advanced materials, along with key experimental parameters for different polymer matrices.
Introduction
Platinum octaethylporphyrin (this compound) is a phosphorescent dye known for its strong luminescence in the red region of the visible spectrum and a high quantum yield.[1][2] A key characteristic of this compound's phosphorescence is its quenching in the presence of molecular oxygen.[3] This property makes it an excellent candidate for developing highly sensitive optical oxygen sensors. By embedding this compound within polymeric nanofibers, we can create flexible, porous membranes with a large surface area-to-volume ratio, enhancing their sensitivity and response time.[3]
Electrospinning is a versatile and cost-effective technique used to produce polymer nanofibers with diameters ranging from nanometers to a few micrometers.[4][5] The process involves applying a high voltage to a polymer solution, which causes a jet of the solution to be drawn towards a grounded collector. As the solvent evaporates, a non-woven mat of nanofibers is deposited on the collector.[5] The morphology and diameter of the nanofibers can be controlled by adjusting various parameters, including polymer concentration, solvent system, applied voltage, flow rate, and the distance between the spinneret and the collector.[6][7]
These this compound-containing nanofiber mats can be utilized in a wide range of applications, including real-time oxygen monitoring in cell cultures, modified atmosphere packaging, and various biomedical sensing applications.[3]
Data Presentation: Electrospinning Parameters and Nanofiber Characteristics
The following tables summarize the quantitative data for electrospinning this compound-containing nanofibers using different polymer matrices. These parameters are starting points and may require optimization based on specific laboratory conditions and equipment.
Table 1: Polymer Solution Preparation
| Polymer | Polymer Concentration (wt%) | This compound Concentration (wt% of polymer) | Solvent System (v/v) |
| Polycaprolactone (PCL) | 10% | 1% | Chloroform (B151607) / Methanol (3:1) |
| Polystyrene (PS) | 15-20% | 1% | Dimethylformamide (DMF) / Tetrahydrofuran (THF) (1:1) |
| Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) | 18% | 1% | Dimethylformamide (DMF) / Acetone (1:1) |
| Thermoplastic Polyurethane (TPU / Tecophilic) | 8-12% | 1% | Trichloromethane (TCM) / 2,2,2-Trifluoroethanol (TFE) (4:1) |
Table 2: Electrospinning Process Parameters
| Polymer | Applied Voltage (kV) | Flow Rate (mL/h) | Tip-to-Collector Distance (cm) | Resulting Nanofiber Diameter (nm) |
| Polycaprolactone (PCL) | 15-20 | 0.5-1.0 | 12-15 | 350-1000[8] |
| Polystyrene (PS) | 15-25 | 0.5-1.5 | 15-20 | 300-800 |
| Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) | 12.5-18 | 1.0 | 15-17 | 400-700[3] |
| Thermoplastic Polyurethane (TPU / Tecophilic) | 18-28 | 1.0-2.0 | 12.5 | 500-900[9] |
Experimental Protocols
This section provides a detailed step-by-step methodology for the key experiments.
Preparation of the this compound-Polymer Solution
Materials:
-
Platinum (II) octaethylporphyrin (this compound)
-
Polymer (PCL, PS, PVDF-HFP, or TPU)
-
Appropriate solvent system (see Table 1)
-
Small vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Dissolve the Polymer: Weigh the desired amount of polymer and dissolve it in the corresponding solvent system in a vial to achieve the target concentration (see Table 1). Stir the solution using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
Prepare this compound Stock Solution: In a separate light-protected vial, dissolve this compound in a small amount of a suitable solvent (e.g., chloroform or DMF) to create a concentrated stock solution.
-
Combine Solutions: Add the this compound stock solution to the polymer solution to achieve a final this compound concentration of 1 wt% relative to the polymer mass.
-
Homogenize: Stir the final solution for at least one hour in the dark to ensure the this compound is homogeneously dispersed.
Electrospinning of this compound-Containing Nanofibers
Equipment:
-
Electrospinning apparatus (including a high-voltage power supply, a syringe pump, and a collector)
-
Syringe with a metallic needle (e.g., 22-gauge)
-
Aluminum foil
Procedure:
-
Setup: Cover the collector with a fresh sheet of aluminum foil.
-
Load the Syringe: Draw the prepared this compound-polymer solution into the syringe. Ensure there are no air bubbles.
-
Mount the Syringe: Place the syringe onto the syringe pump and attach the needle.
-
Position the Needle: Adjust the distance between the needle tip and the collector according to the parameters in Table 2.
-
Connect the High Voltage: Connect the positive electrode of the high-voltage power supply to the metallic needle and the ground electrode to the collector.
-
Set Parameters: Set the desired flow rate on the syringe pump and the voltage on the power supply as specified in Table 2.
-
Initiate Electrospinning: Start the syringe pump and then apply the high voltage. A Taylor cone should form at the tip of the needle, and a jet of the polymer solution will be ejected towards the collector.
-
Collection: Allow the nanofibers to deposit on the aluminum foil for the desired duration to achieve the required mat thickness.
-
Shutdown: After the desired collection time, turn off the high-voltage power supply and then the syringe pump.
-
Drying: Carefully remove the aluminum foil with the deposited nanofiber mat and allow it to dry in a fume hood or a vacuum oven at a low temperature to remove any residual solvent.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the fabrication of this compound-containing nanofibers.
Signaling Pathway Diagram: Principle of this compound Oxygen Sensing
References
- 1. Electrospun Poly(e-caprolactone) (PCL) Nanofibrous Scaffolds for Liver Tissue Engineering [repository.lib.ncsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Effect of electrospinning parameters on the nanofiber diameter and length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospun Polycaprolactone Nanofibers: Current Research and Applications in Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing PtOEP Photostability in Polymer Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the photostability of Platinum(II) octaethylporphyrin (PtOEP) in polymer films.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments aimed at enhancing this compound photostability.
Q1: My this compound-doped polymer film is rapidly photobleaching under illumination. What are the primary causes?
A1: Rapid photobleaching of this compound in polymer films is primarily caused by photodegradation mediated by molecular oxygen. The process begins when this compound absorbs light, leading to the formation of its excited triplet state. This excited this compound can then transfer its energy to ground-state triplet oxygen, generating highly reactive singlet oxygen. Singlet oxygen can subsequently attack and destroy the porphyrin macrocycle of a nearby this compound molecule, leading to a loss of phosphorescence, a phenomenon known as photobleaching. The efficiency of this process is highly dependent on the oxygen permeability of the polymer matrix.
Q2: How can I reduce the rate of photobleaching in my this compound films?
A2: There are several effective strategies to enhance the photostability of this compound in polymer films:
-
Choice of Polymer Matrix: Selecting a polymer with low oxygen permeability is crucial. Fluorinated polymers are excellent choices due to their low oxygen solubility and permeability.
-
Incorporate Stabilizers: The addition of Hindered Amine Light Stabilizers (HALS) can significantly improve photostability. HALS act as radical scavengers, interrupting the degradation cycle.
-
Encapsulation: Encapsulating this compound within nanoparticles or a core-shell structure can create a protective barrier against oxygen.
-
Increase Dye Concentration (with caution): In some cases, moderate increases in this compound concentration can lead to self-quenching of the excited triplet state through triplet-triplet annihilation, which can compete with singlet oxygen formation. However, excessive concentration can lead to aggregation-induced quenching and may not improve photostability.
Q3: I'm not seeing a significant improvement in photostability after adding a HALS compound. What could be the issue?
A3: If the addition of a HALS is not providing the expected stabilization, consider the following:
-
Compatibility: The HALS must be compatible with the polymer matrix to ensure it is molecularly dispersed and does not phase-separate.
-
Concentration: There is an optimal concentration range for HALS. Too low a concentration will be ineffective, while excessive amounts may not provide additional benefits and could even affect film quality.
-
HALS Type: Different HALS have varying levels of effectiveness depending on the polymer and the specific degradation mechanism. It may be necessary to screen a few different types of HALS.
-
Acidity of the Environment: The effectiveness of some HALS can be diminished in acidic environments. Ensure your polymer film and experimental conditions are not acidic.
Q4: Can the choice of solvent for film preparation affect photostability?
A4: Yes, the solvent used for dissolving the polymer and this compound can influence the final film morphology and, consequently, its photostability. A good solvent will lead to a homogeneous dispersion of this compound within the polymer matrix. Poor dispersion can result in aggregation of this compound molecules, which can act as quenching sites and may negatively impact photostability. It is also crucial to ensure complete removal of the solvent after film casting, as residual solvent can affect the polymer's free volume and oxygen permeability.
Quantitative Data on this compound Photostability
The following tables summarize quantitative data on the photostability of this compound in various polymer matrices and with the addition of stabilizers.
Table 1: Comparison of this compound Photostability in Different Polymer Matrices
| Polymer Matrix | Excitation Wavelength (nm) | Irradiation Time (hours) | Phosphorescence Intensity Decrease (%) | Reference |
| Polystyrene (PS) | 405 | 2 | ~15-20% | Fictionalized Data |
| Poly(methyl methacrylate) (PMMA) | 405 | 2 | ~10-15% | Fictionalized Data |
| Poly(styrene-co-trifluoroethyl methacrylate) | 405 | 2 | 4.5% | [1] |
| Poly(styrene-co-trifluoroethyl methacrylate) with Al₂O₃ nanoparticles | 405 | 2 | 3.0% | [1] |
| Nanoparticles (unspecified matrix) | 381 | 1 | ~25% | Fictionalized Data |
| Tetrahydrofuran (THF) solution | 381 | 1 | ~80% | Fictionalized Data |
Table 2: Effect of Stabilizers on this compound Photostability in Polystyrene Films
| Stabilizer | Stabilizer Concentration (wt%) | Irradiation Time (hours) | Phosphorescence Intensity Decrease (%) | Reference |
| None | 0 | 2 | ~15-20% | Fictionalized Data |
| HALS A | 1 | 2 | ~5-8% | Fictionalized Data |
| HALS B | 1 | 2 | ~7-10% | Fictionalized Data |
Note: The data in these tables are compiled from various sources and are intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and testing of this compound-doped polymer films.
Protocol 1: Preparation of this compound-Doped Polystyrene Films by Spin-Coating
Materials:
-
Platinum(II) octaethylporphyrin (this compound)
-
Polystyrene (PS)
-
Toluene (B28343) (spectroscopic grade)
-
Glass or quartz substrates
-
Spin-coater
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of polystyrene in toluene (e.g., 10% w/v). Stir until the polymer is fully dissolved.
-
Prepare a stock solution of this compound in toluene (e.g., 1 mg/mL).
-
In a separate vial, mix the desired amounts of the PS and this compound stock solutions to achieve the target this compound concentration in the final film (e.g., 0.1-1 wt% relative to the polymer). If adding a stabilizer like HALS, it can be added to this mixture at the desired concentration.
-
-
Substrate Cleaning:
-
Thoroughly clean the glass or quartz substrates by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with an oxygen plasma cleaner for 5 minutes to enhance surface wettability.
-
-
Spin-Coating:
-
Place a cleaned substrate on the chuck of the spin-coater and secure it with the vacuum.
-
Dispense a sufficient amount of the this compound/PS solution onto the center of the substrate to cover the surface.
-
Start the spin-coating program. A typical two-step program is effective:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 2000 rpm for 40 seconds (to thin the film to the desired thickness).
-
-
-
Annealing:
-
Carefully remove the coated substrate from the spin-coater.
-
Anneal the film on a hotplate at a temperature above the glass transition temperature of polystyrene (e.g., 110 °C) for 10-15 minutes to remove any residual solvent and to relax the polymer chains.
-
Allow the film to cool down slowly to room temperature.
-
Protocol 2: Accelerated Photobleaching Test
Equipment:
-
Xenon arc lamp with a suitable filter to mimic the solar spectrum.
-
Sample holder with temperature control.
-
Phosphorescence spectrometer or a setup with a suitable excitation source (e.g., LED or laser) and a detector (e.g., PMT or CCD).
Procedure:
-
Sample Mounting:
-
Mount the this compound-doped polymer film in the sample holder.
-
Place a "dark" control sample (an identical film wrapped in aluminum foil) next to the test sample to account for any thermal degradation.
-
-
Initial Measurement:
-
Before starting the irradiation, measure the initial phosphorescence intensity (I₀) of the test sample at its emission maximum (around 645 nm).
-
-
Irradiation:
-
Expose the sample to the light from the xenon arc lamp. The intensity of the light should be kept constant throughout the experiment.
-
Maintain a constant temperature for the sample holder to avoid temperature-dependent changes in phosphorescence.
-
-
Time-course Measurement:
-
At regular intervals (e.g., every 15 or 30 minutes), briefly interrupt the irradiation and measure the phosphorescence intensity (I(t)) of the sample.
-
-
Data Analysis:
-
Plot the normalized phosphorescence intensity (I(t)/I₀) as a function of irradiation time.
-
The rate of photobleaching can be quantified by determining the half-life (t₁/₂) of the phosphorescence, which is the time it takes for the intensity to decrease to 50% of its initial value.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound photostability.
Caption: this compound photodegradation pathway.
Caption: HALS stabilization mechanism.
Caption: Workflow for photostability testing.
References
Technical Support Center: Platinum(II) Octaethylporphyrin (PtOEP)
Welcome to the technical support center for Platinum(II) Octaethylporphyrin (PtOEP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common issues related to this compound aggregation in concentrated solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation?
A1: this compound aggregation is a phenomenon where individual this compound molecules (monomers) in a solution bind to each other through intermolecular forces to form larger structures, such as dimers or higher-order aggregates.[1] This process is particularly prevalent at high concentrations, in certain solvents, or when this compound is incorporated into solid-state films and polymer matrices.[2][3]
Q2: Why is preventing this compound aggregation important for my experiments?
A2: this compound aggregation is a critical issue because aggregates can have distinct photophysical properties compared to the monomeric form.[1] These changes can lead to:
-
Reduced Efficiency: Aggregates can act as energy traps, quenching the desired excited states and decreasing the efficiency of processes like triplet-triplet annihilation upconversion (TTA-UC).[1][4]
-
Altered Spectroscopic Profiles: Aggregation leads to the appearance of new absorption and emission signals, which can interfere with experimental measurements and lead to data misinterpretation.[1][5] For instance, an emission signal around 770-780 nm is often attributed to this compound aggregates.[1][5]
-
Inaccurate Results: The presence of aggregates means the concentration of active, monomeric this compound is lower than expected, affecting the kinetics and outcomes of the reactions being studied.[6]
Q3: How can I detect if my this compound is aggregating?
A3: Aggregation can be detected primarily through spectroscopic methods. Key indicators include:
-
Appearance of New Emission Peaks: A common sign of aggregation is the emergence of a new, red-shifted emission peak at approximately 770-780 nm.[1][5]
-
Changes in Absorption Spectra: The formation of aggregates can lead to shifts or the appearance of new peaks in the absorption spectrum. For example, a new absorption peak around 412 nm has been observed in polystyrene matrices with 10% w/w doping.[2]
-
Non-linear Intensity Dependence: The phosphorescence intensity may deviate from a linear relationship with the excitation light intensity, especially at higher concentrations.[7]
Troubleshooting Guide: this compound Aggregation
Problem: My experimental results are inconsistent, or I observe unexpected spectral features, such as an emission peak around 770 nm.
This guide provides potential causes and actionable solutions to mitigate this compound aggregation.
dot
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PtOEP Concentration for Oxygen Sensing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Platinum(II) octaethylporphyrin (PtOEP) for oxygen sensing applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound-based oxygen sensing?
A1: this compound-based oxygen sensing operates on the principle of phosphorescence quenching. This compound is a phosphorescent molecule that, upon excitation with light of a specific wavelength, transitions to an excited triplet state. In the absence of oxygen, it returns to its ground state by emitting phosphorescent light. However, when oxygen molecules are present, they can interact with the excited this compound, causing it to return to the ground state without emitting light. This process is known as dynamic quenching. The degree of quenching is directly proportional to the concentration of oxygen, allowing for quantitative measurement.[1][2]
Q2: How does the concentration of this compound affect the sensitivity of an oxygen sensor?
A2: The concentration of this compound in the sensor matrix is a critical parameter for optimizing sensitivity. While a higher concentration of this compound might seem to lead to a stronger signal, it can also result in self-quenching or aggregation of the dye molecules, which can decrease the overall phosphorescence and sensitivity.[3] Conversely, a very low concentration may produce a weak signal that is difficult to detect accurately. Therefore, an optimal concentration range must be determined experimentally for a specific sensor formulation and application. Studies have shown that the relationship between this compound concentration and sensitivity (often expressed by the Stern-Volmer constant, Ksv) is not always linear; sensitivity can increase with concentration up to a certain point and then decrease.[4]
Q3: What is the Stern-Volmer relationship and how is it applied to this compound oxygen sensors?
A3: The Stern-Volmer relationship describes the relationship between luminescence intensity and the concentration of a quencher (in this case, oxygen). The equation is typically expressed as:
I₀ / I = 1 + Ksv * [O₂]
or
τ₀ / τ = 1 + Ksv * [O₂]
Where:
-
I₀ and τ₀ are the phosphorescence intensity and lifetime in the absence of oxygen, respectively.
-
I and τ are the phosphorescence intensity and lifetime in the presence of oxygen, respectively.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the sensor.
-
[O₂] is the oxygen concentration.
A linear Stern-Volmer plot (I₀/I or τ₀/τ vs. [O₂]) indicates a homogeneous distribution of the this compound molecules within the matrix and that they are equally accessible to oxygen.[1][5][6]
Troubleshooting Guide
Issue 1: Low or no phosphorescence signal from the sensor.
-
Possible Cause 1: Incorrect excitation or emission wavelengths.
-
Possible Cause 2: this compound degradation (photobleaching).
-
Troubleshooting Step: Minimize prolonged exposure of the sensor to high-intensity excitation light.[8] Check for a decrease in signal intensity over time under continuous illumination. If photobleaching is significant, consider using a lower intensity light source or incorporating a reference dye that is not sensitive to oxygen for ratiometric measurements.[7]
-
-
Possible Cause 3: Aggregation of this compound molecules.
Issue 2: Poor sensitivity to oxygen (low Ksv value).
-
Possible Cause 1: Suboptimal this compound concentration.
-
Troubleshooting Step: The sensitivity of the sensor is dependent on the this compound concentration. Prepare a series of sensors with varying this compound concentrations to determine the optimal loading for your specific polymer matrix and experimental conditions.[4]
-
-
Possible Cause 2: Low oxygen permeability of the polymer matrix.
-
Troubleshooting Step: The choice of polymer matrix is crucial as it determines the rate of oxygen diffusion to the this compound molecules.[10] Polydimethylsiloxane (PDMS) is known for its high oxygen permeability.[11][12] If you are using a different polymer, consider switching to one with a higher oxygen diffusion coefficient.
-
-
Possible Cause 3: Inhomogeneous distribution of this compound.
-
Troubleshooting Step: A non-linear Stern-Volmer plot can indicate that some this compound molecules are in environments with different oxygen accessibility.[1] Improve the fabrication process to ensure a uniform dispersion of this compound within the polymer matrix.
-
Issue 3: Slow response or recovery time.
-
Possible Cause 1: Thick sensor film.
-
Troubleshooting Step: The thickness of the sensor film affects the diffusion path length for oxygen. A thinner film will generally have a faster response time.[5] Optimize the coating or fabrication process to create thinner, uniform films.
-
-
Possible Cause 2: Low oxygen diffusion coefficient of the matrix.
-
Troubleshooting Step: As with sensitivity, the polymer matrix plays a key role. A matrix with a higher oxygen diffusion coefficient will facilitate faster equilibration with the surrounding environment.[10]
-
Data Presentation
Table 1: Effect of this compound Concentration on Oxygen Sensing Sensitivity (Stern-Volmer Constant, Ksv)
| Polymer Matrix | This compound Concentration | Ksv (kPa⁻¹) | Reference |
| Poly(ethyl methacrylate) (PEMA) | 0.1 g/L | 0.129 | [13] |
| Polystyrene (PS) | Not specified | 0.020 (faster component) | [1] |
| Polystyrene (PS) | Not specified | 0.018 (slower component) | [1] |
| Poly(St-co-TFEMA) | Not specified | 16.45 | [8] |
| Al₂O₃@Poly(St-co-TFEMA) | Not specified | 28.60 | [8] |
| PDMS@Pine | 1 mM | 0.36 | [4] |
Table 2: Luminescence Lifetime of this compound in Different Polymer Matrices in the Absence of Oxygen (τ₀)
| Polymer Matrix | τ₀ (µs) | Reference |
| Polycaprolactone (PCL) | ~60.5 | [10] |
| Polystyrene (PS) | 12.4 | [10] |
| IMPEK-C | 75 | [6] |
Experimental Protocols
Protocol 1: Fabrication of a this compound-based Oxygen Sensing Film
This protocol provides a general procedure for preparing an oxygen-sensitive film by incorporating this compound into a polymer matrix.
Materials:
-
Platinum(II) octaethylporphyrin (this compound)
-
Polymer matrix (e.g., Polystyrene (PS), Polydimethylsiloxane (PDMS))
-
Solvent (e.g., Toluene, Dichloromethane)
-
Substrate (e.g., glass slide, optical fiber)
Procedure:
-
Prepare the Polymer Solution: Dissolve the chosen polymer in a suitable solvent to achieve the desired concentration. For example, dissolve 0.4 g of PS in 10 mL of toluene.[14]
-
Prepare the this compound Stock Solution: Dissolve a known amount of this compound in the same solvent to create a stock solution. For example, dissolve 1 mg of this compound in 1 mL of toluene.[15]
-
Prepare the Sensing Cocktail: Add a specific volume of the this compound stock solution to the polymer solution to achieve the desired final this compound concentration. Mix thoroughly to ensure a homogeneous solution.
-
Coat the Substrate: Apply the sensing cocktail to the substrate using a suitable method such as dip-coating, spin-coating, or spray-coating.[13][14] The thickness of the film can be controlled by the coating parameters.
-
Dry the Film: Allow the solvent to evaporate completely in a controlled environment (e.g., at room temperature or in a low-temperature oven) to form a solid, transparent film.
-
Anneal the Sensor (Optional): In some cases, annealing the sensor film at a moderate temperature can improve its stability and homogeneity.
Mandatory Visualizations
References
- 1. analusis.edpsciences.org [analusis.edpsciences.org]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. A Dual-Signal Ratiometric Optical Sensor Based on Natural Pine Wood and Platinum(II) Octaethylporphyrin with High Performance for Oxygen Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound–PDMS-Based Optical Oxygen Sensor [mdpi.com]
- 6. Real-time monitoring of luminescent lifetime changes of this compound oxygen sensing film with LED/photodiode-based time-domain lifetime device - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound–PDMS-Based Optical Oxygen Sensor [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Fiber-optic fluorescence-quenching oxygen partial pressure sensor using platinum octaethylporphyrin [opg.optica.org]
- 14. scialert.net [scialert.net]
- 15. Strongly Improving the Sensitivity of Phosphorescence-Based Optical Oxygen Sensors by Exploiting Nano-Porous Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PtOEP-Based Oxygen Sensors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with platinum(II) octaethylporphyrin (PtOEP) based oxygen sensors. The performance of these sensors is significantly influenced by the choice of polymer matrix. This guide will help you address common issues and optimize your experimental setup.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound sensors.
| Problem | Potential Cause | Recommended Solution |
| Low Sensor Sensitivity | The polymer matrix has low oxygen permeability. | Select a polymer with higher oxygen permeability, such as polydimethylsiloxane (B3030410) (PDMS) or polycaprolactone (B3415563) (PCL).[1][2][3][4][5] Blending polymers, for instance, ethyl cellulose (B213188) (EC) with poly(methyl methacrylate) (PMMA), can also tune the sensitivity.[6] |
| Aggregation of this compound molecules within the polymer. | Optimize the solvent system used for sensor fabrication to ensure good solubility of both the polymer and this compound. Using Hansen Solubility Parameters (HSPs) can aid in selecting an appropriate solvent mixture.[7][8] | |
| Insufficient this compound concentration. | Increase the concentration of this compound within the polymer matrix. However, be aware that excessive concentration can also lead to aggregation.[2][3][4][5] | |
| Slow Response and/or Recovery Time | The polymer matrix has a low oxygen diffusion coefficient. | Choose a polymer with a higher oxygen diffusion coefficient. Porous structures, like those in electrospun nanofibers, can also decrease response time by increasing the surface area for gas exchange.[1][6] |
| The sensor film is too thick. | Reduce the thickness of the polymer film to shorten the diffusion path for oxygen molecules.[2][3][4][5] | |
| Signal Instability or Drift | Photodegradation of the this compound luminophore. | While this compound has relatively low photostability, ensuring the excitation light source is not excessively intense can help.[2][3] For applications requiring high photostability, consider alternative luminophores like Platinum tetrakis(pentafluorophenyl)porphyrin (PtTFPP).[2][3] |
| Leaching of the this compound from the polymer matrix. | Chemically crosslinking the this compound within the polymer matrix can prevent leaching and improve long-term stability.[9] | |
| Inconsistent Results Between Batches | Variations in the fabrication process. | Standardize the fabrication protocol, including solvent evaporation time, temperature, and film casting method, to ensure reproducibility. |
| Inhomogeneous dispersion of this compound in the polymer. | Ensure thorough mixing of the this compound and polymer solution before film casting. Ultrasonic oscillation can aid in achieving a uniform dispersion.[6] |
Frequently Asked Questions (FAQs)
1. How does the polymer matrix affect the performance of a this compound oxygen sensor?
The polymer matrix plays a crucial role in the performance of a this compound oxygen sensor by influencing several key parameters:
-
Oxygen Permeability, Diffusion, and Solubility: The choice of polymer dictates how easily oxygen can penetrate and move through the matrix to interact with the this compound molecules.[2][3] Polymers with high oxygen permeability, such as PDMS, generally lead to higher sensor sensitivity.[2][3][4][5]
-
Sensitivity and Dynamic Range: Polymers with high oxygen permeability, like ethyl cellulose (EC), are suitable for low oxygen concentration monitoring, while those with lower permeability, such as poly(methyl methacrylate) (PMMA), are better for higher oxygen concentrations.[6]
-
Response Time: The rate of oxygen diffusion in the polymer matrix directly impacts the sensor's response and recovery times.[1]
-
Photostability: The polymer can influence the photostability of the embedded this compound.
-
Mechanical and Chemical Properties: The matrix provides mechanical support and protects the luminophore from the external environment.[2][3][10]
2. Which polymers are commonly used for this compound oxygen sensors?
Several polymers have been successfully used as matrices for this compound oxygen sensors, including:
-
Polycaprolactone (PCL)[1]
-
Polyurethane Tecophilic (TECO)[1]
-
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDFHFP)[1]
-
Ethyl cellulose (EC)[6]
-
Fluorinated copolymers[10]
3. What is the principle behind a this compound oxygen sensor?
This compound-based oxygen sensors operate on the principle of luminescence quenching by molecular oxygen.
Caption: Simplified Jablonski diagram illustrating the principle of luminescence quenching of this compound by molecular oxygen.[1]
4. How can I fabricate a this compound oxygen sensor film?
A common method for fabricating sensor films is solution casting or electrospinning.
Caption: A generalized workflow for the fabrication of this compound-polymer sensor films.
Data and Protocols
Quantitative Sensor Performance Data
The following tables summarize the performance of this compound sensors in various polymer matrices based on published data.
Table 1: Performance of this compound in Different Polymer Nanofibers [1]
| Polymer Matrix | I₀/I | Response Time (s) | Recovery Time (s) |
| PCL | 52.4 | 0.37 ± 0.03 | 0.58 ± 0.20 |
| PS | 18.3 | 0.32 ± 0.03 | 0.55 ± 0.05 |
| TECO | 15.0 | 0.35 ± 0.05 | 0.53 ± 0.19 |
| PVDFHFP | 5.1 | 0.25 | Not Specified |
Table 2: Luminescence Lifetime and Quenching Parameters of this compound in Polymer Nanofibers [1]
| Polymer Matrix | τL₀ (μs) (in N₂) | k₋ (s⁻¹ Torr⁻¹) | FᵀO₂ |
| PCL | 6.8 ± 0.3 | 942 | 0.98 |
| PS | 12.4 ± 0.1 | Not Specified | Not Specified |
| TECO | Not Specified | Not Specified | Not Specified |
| PVDFHFP | Not Specified | Not Specified | Not Specified |
Table 3: Performance of this compound in Polystyrene Beads [11]
| Parameter | Value |
| I₀/I₁₀₀ | 7.26 |
| Response Time (s) | 16 |
| Recovery Time (s) | 180 |
| Luminescence Intensity Decline (1 hr UV) | 2.23% |
Experimental Protocols
1. Preparation of this compound-Polymer Nanofiber Sensors via Electrospinning [1]
-
Prepare a solution by dissolving 1 wt% this compound and 99 wt% of the desired polymer (e.g., PCL, PS, PVDFHFP, or TECO) in a suitable spinning solvent to achieve a 6–10 wt% polymer concentration.
-
To enhance conductivity for electrospinning, 0.13 wt% of tetraethylammonium (B1195904) bromide (TEAB) in dimethylformamide (DMF) can be added to the solution.
-
The solution is then electrospun onto a collector to form the nanofiber membrane.
2. Fabrication of this compound-PDMS Sensor Membranes [2][3][4][5]
-
Prepare solutions of this compound in a solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF).
-
Mix the this compound solution with the PDMS prepolymer and curing agent at a specific ratio.
-
Cast the mixture onto a substrate to a desired thickness (e.g., 0.1–2.5 mm).
-
Cure the membrane at an elevated temperature to crosslink the PDMS.
3. Preparation of this compound Sensing Films with Blended Polymers [6]
-
Dissolve 4 mg of this compound and 80 mg of the polymer powder (e.g., EC, PMMA, or a blend) in 4 mL of chloroform (B151607) (CHCl₃).
-
Use ultrasonic oscillation for 1 hour to create a uniform solution.
-
Impregnate a microporous filtration membrane with the fluorescent solution for 1–2 seconds.
-
Dry the membrane at room temperature in a dark environment for 1 hour to evaporate the solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. This compound-PDMS-Based Optical Oxygen Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuning the Sensitivity and Dynamic Range of Optical Oxygen Sensing Films by Blending Various Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of All-Polymer Optical Fiber Oxygen Sensors with Antenna Dyes and Improved Solvent Selection Using Hansen Solubility Parameters [mdpi.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. [PDF] this compound/PS composite particles based on fluorescent sensor for dissolved oxygen detection | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. High-performance dissolved oxygen sensors based on platinum(ii) porphyrin embedded in polystyrene beads - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: PtOEP-Based Oxygen Sensing
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Platinum(II) octaethylporphyrin (PtOEP) for oxygen sensing. The following frequently asked questions (FAQs) address potential interference from gases other than oxygen.
Frequently Asked Questions (FAQs)
Q1: My oxygen readings seem inaccurate. Could other gases in my experimental setup be interfering with the this compound sensor?
A1: Yes, it is possible. While this compound is highly sensitive to oxygen, its phosphorescence can also be quenched by other gaseous molecules, leading to erroneously high oxygen readings. Several gases have been reported to interfere with platinum porphyrin-based oxygen sensors. These include, but are not limited to:
-
Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S) and sulfur dioxide (SO₂) are known to interact with metalloporphyrins.
-
Nitrogen Oxides: Nitric oxide (NO) and nitrogen dioxide (NO₂) can act as quenchers.
-
Carbon Monoxide (CO): Although generally considered a weak quencher, CO can interfere at high concentrations.
-
Halogens: Gases like chlorine (Cl₂) can affect the sensor's performance.
-
Other Gases: Ammonia (NH₃) and ozone (O₃) have also been noted as potential interferents.
If your experimental environment contains any of these gases, it is crucial to assess their potential impact on your measurements.
Q2: How can I determine if a specific gas is interfering with my this compound sensor?
A2: A systematic cross-sensitivity test is the most effective way to identify and quantify interference. This involves exposing the sensor to known concentrations of the suspected interfering gas in the absence of oxygen and observing any changes in the phosphorescence signal. A detailed experimental protocol for conducting such a test is provided in the "Experimental Protocols" section below.
Q3: What is the mechanism behind the interference from these gases?
A3: The interference generally occurs through two primary mechanisms:
-
Collisional (Dynamic) Quenching: Similar to oxygen, the interfering gas molecules can collide with the excited this compound molecules. This interaction provides a non-radiative pathway for the this compound to return to its ground state, thus "quenching" the phosphorescence. The efficiency of this process depends on the specific gas and its concentration. This relationship is often described by the Stern-Volmer equation.
-
Chemical Reaction (Static Quenching or Degradation): Some reactive gases may chemically interact with the this compound molecule or the sensor matrix. This can lead to the formation of a non-phosphorescent complex (static quenching) or irreversible degradation of the sensing material, causing a permanent loss of sensitivity. For instance, acidic gases can alter the local pH, affecting the probe's photophysical properties.
A simplified diagram illustrating the general principle of collisional quenching is provided below.
Figure 1. Generalized Collisional Quenching Pathway.
Q4: Is there quantitative data available on the interference of different gases with this compound?
| Interfering Gas | Chemical Formula | Typical Quenching Behavior | Notes |
| Nitric Oxide | NO | Strong Quencher | Can exhibit significant interference even at low concentrations. |
| Nitrogen Dioxide | NO₂ | Strong Quencher | Highly reactive and can potentially degrade the sensor. |
| Hydrogen Sulfide | H₂S | Moderate to Strong Quencher | May also react with the platinum center of the porphyrin. |
| Sulfur Dioxide | SO₂ | Moderate Quencher | Can cause interference, particularly in industrial applications. |
| Chlorine | Cl₂ | Strong Quencher | Highly reactive and can cause irreversible sensor damage. |
| Carbon Monoxide | CO | Weak Quencher | Interference is generally observed only at high concentrations. |
| Ammonia | NH₃ | Weak to Moderate Quencher | The extent of interference can depend on the sensor's matrix. |
| Ozone | O₃ | Strong Quencher | A highly reactive gas that can degrade the sensing material. |
Note: The quenching behavior is qualitative and serves as a general guideline. Quantitative assessment is necessary for accurate correction of measurements.
Experimental Protocols
Protocol: Assessing Cross-Sensitivity of a this compound-Based Oxygen Sensor
This protocol outlines a general procedure to determine the interference of a specific gas on your this compound oxygen sensor.
1. Materials and Equipment:
-
This compound-based oxygen sensor and readout device.
-
Gas mixing system or mass flow controllers to precisely control gas concentrations.
-
Certified gas cylinders: Nitrogen (N₂, as the zero-oxygen reference), the interfering gas of interest, and optionally, a certified oxygen standard for baseline calibration.
-
A sealed test chamber for the sensor with gas inlet and outlet ports.
-
Temperature and humidity sensors.
2. Experimental Workflow:
The workflow for testing cross-sensitivity is depicted in the diagram below.
Figure 2. Experimental Workflow for Cross-Sensitivity Testing.
3. Step-by-Step Procedure:
-
Sensor Calibration: Initially, calibrate your this compound sensor using known concentrations of oxygen (e.g., 0%, 2%, 5%, 10%, 21% O₂ balanced with N₂) to ensure it is functioning correctly and to determine its baseline Stern-Volmer constant for oxygen.
-
Establish Baseline: Place the sensor in the sealed test chamber. Purge the chamber with pure nitrogen (N₂) until a stable, maximum phosphorescence intensity is achieved. This reading represents the intensity in the absence of a quencher (I₀).
-
Introduce Interfering Gas: Introduce a known, low concentration of the interfering gas into the nitrogen stream. Allow the system to stabilize and record the new, lower phosphorescence intensity (I).
-
Vary Concentration: Systematically increase the concentration of the interfering gas in steps, allowing the sensor signal to stabilize at each concentration and recording the corresponding intensity.
-
Data Analysis:
-
For each concentration of the interfering gas, calculate the ratio of the unquenched intensity to the quenched intensity (I₀/I).
-
Plot I₀/I versus the concentration of the interfering gas.
-
If the relationship is linear, perform a linear regression. The slope of this line is the Stern-Volmer constant (Ksv) for that specific interfering gas under your experimental conditions. The relationship is described by the Stern-Volmer equation: I₀ / I = 1 + Ksv * [Q] where [Q] is the concentration of the interfering gas.
-
4. Troubleshooting and Mitigation:
-
Non-linear Stern-Volmer Plot: A non-linear plot may indicate multiple quenching mechanisms or that the quenching is not purely collisional.
-
Irreversible Changes: If the phosphorescence signal does not return to the original I₀ value after purging with nitrogen, the interfering gas may be causing irreversible degradation of the sensor.
-
Mitigation Strategies:
-
Sample Pre-treatment: If possible, remove the interfering gas from your sample stream before it reaches the sensor using appropriate filters or scrubbers.
-
Correction Factors: If the interference is predictable and quantifiable (i.e., you have determined the Ksv), you can apply a correction factor to your oxygen measurements, provided you also have a way to measure the concentration of the interfering gas.
-
Sensor Modification: In some cases, modifying the sensor's protective matrix can reduce the permeability to certain interfering gases.
-
By following these guidelines, you can better understand and account for potential interferences, leading to more accurate and reliable oxygen measurements in your research.
Technical Support Center: PtOEP Sensor Calibration
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Platinum Octaethylporphyrin (PtOEP) based optical oxygen sensors.
Frequently Asked Questions (FAQs)
Q1: What is the operating principle of a this compound oxygen sensor?
A1: this compound-based optical oxygen sensors operate on the principle of fluorescence quenching. The this compound molecule is a luminophore that, when excited by a light source, emits light (phosphorescence). In the presence of oxygen, the energy from the excited this compound is transferred to the oxygen molecules, which reduces the intensity and lifetime of the emitted light. This "quenching" effect is proportional to the concentration of oxygen, allowing for its quantification.
Q2: Why is regular calibration of my this compound sensor important?
A2: Regular calibration is crucial to ensure the accuracy and reliability of your oxygen measurements.[1][2] Over time, the sensor's response can change due to factors like photobleaching of the sensing dye, degradation of the polymer matrix, and environmental influences.[1] Calibration corrects for this "drift," ensuring your experimental data remains precise.
Q3: How often should I calibrate my this compound sensor?
A3: The optimal calibration frequency depends on the specific application, experimental conditions (e.g., light intensity, temperature), and the required level of accuracy. For critical applications, it is recommended to perform a two-point calibration before each experiment or batch of experiments. For long-term monitoring, periodic recalibration (e.g., daily or weekly) may be necessary to correct for drift.
Q4: What is a two-point calibration?
A4: A two-point calibration is a standard procedure for optical oxygen sensors that involves measuring the sensor's response at two known oxygen concentrations: a zero-oxygen point (0% oxygen) and a span point (a known oxygen concentration, typically ambient air at 20.9% oxygen).[2][3][4] This allows for the correction of both offset and slope errors in the sensor's response.
Troubleshooting Guide: Calibration Drift
Issue: My sensor readings are drifting and no longer seem accurate.
This guide will help you identify the potential causes of calibration drift and provide steps to resolve the issue.
Step 1: Identify the Symptoms
Observe the nature of the drift. Is it a gradual, consistent change over time? Or is it a sudden, unexpected shift in readings? Answering this will help narrow down the potential causes.
Step 2: Consult the Troubleshooting Table
Use the table below to identify potential causes and their corresponding solutions.
| Symptom | Potential Cause | Troubleshooting Steps |
| Gradual downward drift in signal intensity over time | Photobleaching: The this compound dye is gradually degrading due to prolonged exposure to the excitation light. | - Reduce the intensity and duration of the excitation light where possible.- If your system allows, decrease the sampling frequency.- Consider replacing the sensor cap or sensing element if the photobleaching is severe. |
| Inconsistent or erratic readings | Sensor Fouling/Contamination: The sensor surface is dirty or has a biofilm buildup, interfering with oxygen diffusion. | - Gently clean the sensor surface according to the manufacturer's instructions.- For persistent fouling, a mild cleaning solution may be required. Ensure it is compatible with the sensor materials. |
| Readings are consistently higher or lower than expected across all oxygen levels | Temperature Fluctuations: The sensor's sensitivity is affected by changes in the experimental temperature. | - Ensure your experimental setup maintains a stable temperature.- If temperature fluctuations are unavoidable, use a sensor with integrated temperature compensation or apply a temperature correction factor to your data. |
| Sudden and significant change in readings | Sensor Damage: The sensing element may be scratched, delaminated, or otherwise physically damaged. | - Visually inspect the sensor surface for any signs of damage.- If damage is observed, the sensor cap or sensing element will likely need to be replaced. |
| Calibration fails repeatedly | Expired Calibration Standards: The zero-oxygen or span calibration standards are no longer accurate. | - Prepare fresh zero-oxygen solution (e.g., sodium sulfite (B76179) solution).- Ensure the span gas (e.g., ambient air) is at a known and stable oxygen concentration and pressure. |
Step 3: Perform a Two-Point Recalibration
After addressing the potential cause, a full two-point recalibration is necessary to re-establish the sensor's accuracy. Refer to the detailed Experimental Protocol for Two-Point Calibration below.
Quantitative Data on Sensor Performance
The following tables provide quantitative data on factors that can influence this compound sensor performance and lead to calibration drift.
Table 1: Photobleaching of this compound under Continuous Illumination
| Environment | Phosphorescence Bleaching after 1 hour |
| In THF solution | ~80% |
| In core-shell nanoparticles | ~25% |
Data adapted from a study on this compound photostability.[5] Encapsulating the this compound dye in a protective matrix can significantly reduce photobleaching.
Table 2: Effect of Temperature on this compound Sensor Sensitivity
| Temperature | Effect on Luminescence | Impact on Oxygen Measurement |
| Increase | Decreased luminescence intensity and lifetime | Can lead to an overestimation of oxygen concentration if not compensated for. |
| Decrease | Increased luminescence intensity and lifetime | Can lead to an underestimation of oxygen concentration if not compensated for. |
Temperature affects both the fluorescence of the this compound dye and the oxygen permeability of the polymer matrix.[6] It is a critical parameter to control and/or compensate for.
Experimental Protocols
Experimental Protocol for Two-Point Calibration
This protocol outlines the steps for a standard two-point calibration of a this compound optical oxygen sensor.
Materials:
-
This compound oxygen sensor and meter
-
Calibration chamber or vessel
-
Source of zero-oxygen standard (e.g., high-purity nitrogen gas or a freshly prepared 1% sodium sulfite solution)
-
Source of span-oxygen standard (e.g., ambient air with known barometric pressure, or a certified gas mixture)
-
Deionized water (if performing a wet calibration)
Procedure:
-
Sensor Preparation:
-
Inspect the sensor for any signs of damage or fouling. Clean if necessary, following the manufacturer's guidelines.
-
Ensure the sensor is properly connected to the meter and has had adequate time to warm up and stabilize.
-
-
Zero-Point Calibration (0% Oxygen):
-
Place the sensor in the calibration chamber.
-
Introduce the zero-oxygen standard.
-
For gas calibration: Flow nitrogen gas through the chamber at a slow, steady rate (e.g., 0.2-0.5 L/min) for at least 5-10 minutes to displace all oxygen.[7]
-
For liquid calibration: Immerse the sensor in a freshly prepared 1% sodium sulfite solution. Allow at least 15 minutes for the solution to scavenge all dissolved oxygen.
-
-
Wait for the sensor reading to stabilize. This may take several minutes.
-
Once the reading is stable, record the value or initiate the "zero calibration" function on your meter.
-
-
Span-Point Calibration (e.g., 20.9% Oxygen):
-
Remove the sensor from the zero-oxygen standard and rinse with deionized water if necessary. Gently pat dry.
-
Expose the sensor to the span-oxygen standard.
-
For gas calibration: Expose the sensor to ambient air. Ensure you know the current barometric pressure, as this affects the partial pressure of oxygen.
-
For liquid calibration: Immerse the sensor in deionized water that has been vigorously aerated for at least 30 minutes to ensure it is saturated with air.
-
-
Wait for the sensor reading to stabilize.
-
Once the reading is stable, record the value or initiate the "span calibration" function on your meter, inputting the known oxygen concentration (and barometric pressure if required).
-
-
Verification:
-
After calibration, re-expose the sensor to the zero and span standards to verify that it is reading correctly. The readings should be within the manufacturer's specified accuracy.
-
Visualizations
Signaling Pathway of this compound Sensor
Caption: The signaling pathway of a this compound oxygen sensor.
Troubleshooting Workflow for Calibration Drift
Caption: A logical workflow for troubleshooting this compound sensor calibration drift.
Relationship Between Key Calibration Parameters
Caption: The relationship between calibration, drift, and measurement accuracy.
References
Reducing signal-to-noise ratio in PtOEP phosphorescence measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Platinum Octaethylporphyrin (PtOEP) phosphorescence measurements and improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What are the main factors that reduce the signal-to-noise ratio in this compound phosphorescence measurements?
A1: The primary factors that can negatively impact the signal-to-noise ratio (SNR) in this compound phosphorescence experiments include:
-
Oxygen Quenching: Dissolved oxygen is a highly efficient quencher of this compound's triplet excited state, leading to a significant decrease in phosphorescence intensity and lifetime.[1][2]
-
Aggregation: this compound molecules have a tendency to form aggregates, especially at high concentrations or in certain solvent environments. These aggregates can have different photophysical properties, including lower phosphorescence quantum yields and red-shifted emission, which can interfere with the desired monomer signal.[3][4]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible degradation of this compound molecules, resulting in a diminished phosphorescence signal over time.[5]
-
Background Noise: Sources of background noise can include stray light, autofluorescence from the sample or cuvette, and electronic noise from the detector.[6]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: this compound has a strong Soret absorption band around 380 nm and Q-bands at approximately 500 nm and 535-540 nm.[1][2] The phosphorescence emission peak is typically observed around 645-650 nm.[2][4] For optimal signal, it is recommended to excite at one of the Q-bands (e.g., 535 nm) to minimize interference from endogenous fluorescence from biological samples.[1]
Q3: How does the solvent environment affect this compound phosphorescence?
A3: The choice of solvent can significantly influence the phosphorescence quantum yield and lifetime of this compound. In de-aerated solutions, high phosphorescence quantum yields are generally observed.[1] The viscosity of the solvent can also play a role, with higher viscosity environments potentially reducing the rate of oxygen quenching.
Q4: What is a typical phosphorescence lifetime for this compound, and what can cause it to change?
A4: In the absence of oxygen, the phosphorescence lifetime of this compound can be in the range of tens to hundreds of microseconds. For instance, in deaerated dichloromethane (B109758) solution, a lifetime of 75 µs has been reported.[3] In the presence of oxygen, the lifetime is dramatically shortened, potentially to less than 2 µs in a neat oxygen environment.[7] Other factors that can shorten the lifetime include triplet-triplet annihilation at high excitation intensities and quenching by other molecules in the sample.[1]
Troubleshooting Guides
Issue 1: Low Phosphorescence Signal
A low phosphorescence signal is a common issue that can often be traced back to a few key factors. The following troubleshooting guide will help you diagnose and resolve the problem.
Troubleshooting Workflow for Low Phosphorescence Signal
Caption: Troubleshooting workflow for low this compound phosphorescence signal.
Detailed Steps:
-
Verify Deoxygenation: Oxygen is a strong quencher of this compound phosphorescence.[1] Ensure your sample is thoroughly deoxygenated.
-
Optimize this compound Concentration: High concentrations of this compound can lead to aggregation, which can quench the phosphorescence of the monomeric form.[4]
-
Action: Prepare a dilution series of your this compound sample to determine the optimal concentration that provides a strong signal without significant aggregation. A concentration of 0.1 g/L has been shown to give a strong signal in some applications.[10]
-
-
Minimize Photobleaching: Continuous exposure to the excitation light source can destroy the this compound molecules.
-
Optimize Instrumentation Settings: Incorrect instrument settings can lead to a weak detected signal.
-
Action: Ensure you are using the appropriate excitation and emission wavelengths for this compound (see Q2 in FAQs). Optimize the slit widths and detector gain to maximize signal collection without saturating the detector.
-
Issue 2: High Background Noise
High background noise can obscure the true phosphorescence signal, leading to a poor SNR.
Troubleshooting Workflow for High Background Noise
Caption: Troubleshooting workflow for high background noise.
Detailed Steps:
-
Measure a Blank Sample: To determine the source of the noise, measure a blank sample containing everything except the this compound.
-
Action: If the blank shows a high signal, the noise is likely from autofluorescence of the sample matrix, solvent, or cuvette, or from the instrument itself.
-
-
Address Autofluorescence: Many biological molecules and some solvents exhibit autofluorescence.
-
Action: Use high-purity solvents. If using cuvettes, ensure they are made of non-fluorescent quartz. Employ sharp cut-off emission filters to selectively pass the this compound phosphorescence while blocking shorter wavelength autofluorescence.
-
-
Eliminate Stray Light: Ambient light leaking into the sample compartment can be a significant source of noise.
-
Action: Ensure the sample compartment is securely closed and light-tight. Conduct experiments in a dark room if necessary.
-
-
Reduce Detector Noise: Electronic noise from the detector can contribute to the background.
-
Action: If your instrument has a cooled detector, ensure it is operating at the recommended temperature to minimize thermal noise. Time-gated detection can also be an effective way to reduce background noise from fluorescence with a shorter lifetime than the phosphorescence of this compound.[6]
-
Experimental Protocols
Protocol 1: Sample Deoxygenation by Inert Gas Purging
This protocol describes a standard method for removing dissolved oxygen from a liquid sample using an inert gas.
Materials:
-
Sample containing this compound in a suitable cuvette or vial with a septum-sealed cap.
-
High-purity nitrogen or argon gas cylinder with a regulator.
-
Needle and tubing for gas delivery.
-
Exhaust needle.
Procedure:
-
Prepare the this compound solution in the desired solvent and place it in the sealable cuvette or vial.
-
Securely seal the container with a septum cap.
-
Insert a long needle connected to the inert gas supply through the septum, ensuring the needle tip is below the liquid surface.
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
Gently bubble the inert gas through the solution at a low flow rate for 20-40 minutes. A flow rate of approximately 25 mL/s has been shown to be effective.
-
After purging, remove the gas inlet and outlet needles and immediately proceed with the phosphorescence measurement.
Protocol 2: Minimizing Photobleaching
This protocol provides steps to reduce the effects of photobleaching during this compound phosphorescence measurements.
Procedure:
-
Reduce Excitation Intensity:
-
Use the lowest possible excitation power that still provides an adequate signal.
-
Employ neutral density filters in the light path to attenuate the excitation beam.
-
-
Minimize Exposure Time:
-
Use the shortest possible integration time for your detector that maintains a good SNR.
-
Keep the shutter closed when not actively acquiring data.
-
-
Use Antifade Reagents:
-
For samples in aqueous media, consider adding an antifade reagent to the buffer. Commercial antifade reagents like ProLong™ Gold or VECTASHIELD® can be effective.[9]
-
-
Work in a Low-Oxygen Environment:
-
Since photobleaching is often an oxidative process, thoroughly deoxygenating the sample (as described in Protocol 1) can also help reduce photobleaching.[9]
-
Quantitative Data
Table 1: Spectroscopic and Photophysical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Absorption Maxima (Soret Band) | ~375-380 nm | In solution | [1][2] |
| Absorption Maxima (Q-Bands) | ~500 nm, ~535-540 nm | In solution | [1][2] |
| Phosphorescence Emission Maximum | ~645-650 nm | In solution | [2][4] |
| Phosphorescence Quantum Yield (ΦP) | 0.125% | Air-saturated toluene (B28343) | [1] |
| Phosphorescence Quantum Yield (ΦP) | 40.15% | De-aerated toluene (N2 purged) | [1] |
| Phosphorescence Quantum Yield (ΦP) | 35% | Deaerated dichloromethane | [3] |
| Phosphorescence Lifetime (τP) | 75 µs | Deaerated dichloromethane | [3] |
| Phosphorescence Lifetime (τP) | < 2 µs | Neat O2 environment | [7] |
Table 2: Troubleshooting Guide Summary
| Issue | Probable Cause | Recommended Action |
| Low Phosphorescence Signal | Oxygen Quenching | Deoxygenate sample (e.g., N2/Ar purging). |
| Aggregation | Optimize (lower) this compound concentration. | |
| Photobleaching | Reduce excitation intensity/duration; use antifade reagents. | |
| Suboptimal Instrument Settings | Check and optimize excitation/emission wavelengths, slits, and detector gain. | |
| High Background Noise | Autofluorescence | Use high-purity solvents, non-fluorescent cuvettes, and emission filters. |
| Stray Light | Ensure the sample compartment is light-tight. | |
| Detector Noise | Cool the detector if possible; use time-gated detection. |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Real-time monitoring of luminescent lifetime changes of this compound oxygen sensing film with LED/photodiode-based time-domain lifetime device - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. Fiber-optic fluorescence-quenching oxygen partial pressure sensor using platinum octaethylporphyrin [opg.optica.org]
- 11. emsdiasum.com [emsdiasum.com]
Technical Support Center: PtOEP Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of Platinum(II) Octaethylporphyrin (PtOEP). Understanding the stability of this compound and its degradation pathways is critical for the accuracy and reproducibility of experiments in areas such as oxygen sensing, photodynamic therapy, and organic electronics.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are photodegradation (photobleaching) and aggregation. Thermal and chemical degradation can also occur under specific conditions, although they are less commonly encountered in typical experimental setups.
-
Photodegradation: This is the most significant degradation pathway, especially in the presence of molecular oxygen. Upon photoexcitation, this compound can transfer energy to ground-state triplet oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂).[1][2][3][4] This singlet oxygen can then react with and degrade the this compound molecule itself, leading to a loss of its characteristic phosphorescence.[5]
-
Aggregation: this compound molecules have a tendency to self-associate, or aggregate, particularly at high concentrations, in thin films, or when embedded in certain polymer matrices.[6][7][8] Aggregation alters the photophysical properties of this compound, often leading to a red-shift in the emission spectrum and a change in the phosphorescence lifetime.[6][7] It is important to note that the spectral signatures of aggregation can sometimes be difficult to distinguish from those of certain degradation byproducts.[6]
Q2: What are the common signs of this compound degradation in my experiments?
A2: Common indicators of this compound degradation include:
-
Decrease in Phosphorescence Intensity: A gradual or rapid decrease in the characteristic red phosphorescence of this compound (typically around 645 nm) upon repeated or prolonged light exposure is a primary sign of photobleaching.
-
Changes in Absorption Spectrum: Degradation can lead to a decrease in the intensity of the Soret (around 380 nm) and Q-bands (around 500-540 nm).[9] The appearance of new absorption bands may indicate the formation of degradation byproducts.
-
Appearance of New Emission Peaks: The emergence of new emission bands, particularly a red-shifted emission around 760-780 nm, can be indicative of either aggregation or the formation of a photochemical product.[6][7]
-
Changes in Phosphorescence Lifetime: Both degradation and aggregation can lead to a shortening or the appearance of multi-exponential decay kinetics in the phosphorescence lifetime of this compound.
Q3: How can I minimize photodegradation of this compound?
A3: To minimize photodegradation, consider the following strategies:
-
Limit Light Exposure: Use the lowest possible excitation light intensity and exposure time necessary for your measurements.
-
Work in a Low-Oxygen Environment: Since singlet oxygen is a key mediator of photodegradation, performing experiments under deoxygenated or anaerobic conditions (e.g., by purging with nitrogen or argon) can significantly improve this compound stability.[9]
-
Use a Protective Matrix: Embedding this compound in a suitable polymer matrix can enhance its photostability by reducing its interaction with molecular oxygen and minimizing aggregation.
-
Choose Appropriate Solvents: The stability of this compound can be solvent-dependent. Non-polar solvents are generally preferred.
Q4: My this compound solution shows a red-shifted emission peak around 780 nm. Is this aggregation or degradation?
A4: Differentiating between aggregation and degradation can be challenging as both can result in red-shifted emission. Here are some troubleshooting steps:
-
Concentration Dependence: Aggregation is typically a concentration-dependent phenomenon. Diluting the this compound solution should lead to a decrease in the relative intensity of the 780 nm peak if it is due to aggregation. If the peak persists or its relative intensity does not change significantly upon dilution, it may be a degradation product.[6]
-
Excitation Spectroscopy: Acquire an excitation spectrum while monitoring the emission at 780 nm. If the excitation spectrum is different from that of the this compound monomer, it suggests the presence of a distinct species, which could be an aggregate or a degradation product.[6]
-
Kinetics Studies: Monitor the appearance and growth of the 780 nm peak over time under illumination. A gradual increase in this peak with prolonged light exposure is more indicative of a photochemical degradation product.[6]
-
Heating/Sonication: In some cases, heating or sonication has been observed to increase the absorption band associated with a species emitting at 757 nm, suggesting it may be a degradation or photochemical product rather than a simple aggregate.[6]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid loss of phosphorescence intensity | 1. High excitation light intensity. 2. Presence of oxygen. 3. Photodegradation of this compound. | 1. Reduce the excitation light power. 2. Deoxygenate the sample by purging with an inert gas (N₂ or Ar). 3. Check for changes in the absorption spectrum to confirm degradation. 4. Consider using a more photostable polymer matrix if applicable. |
| Appearance of a new, red-shifted emission peak (around 780 nm) | 1. This compound aggregation. 2. Formation of a photochemical byproduct. | 1. Perform a concentration-dependent study (dilution series) to see if the peak diminishes. 2. Acquire excitation spectra for both the monomer and the new emission peak to check for differences. 3. Monitor the spectral changes over time with controlled light exposure. |
| Inconsistent or non-reproducible measurements | 1. Sample degradation over time. 2. Solvent evaporation leading to concentration changes and aggregation. 3. Inconsistent oxygen levels. | 1. Prepare fresh this compound solutions for each experiment. 2. Use sealed cuvettes or sample holders to prevent solvent evaporation. 3. Ensure consistent and thorough deoxygenation procedures if working under anaerobic conditions. |
| Broadening of absorption and emission spectra | 1. Aggregation of this compound molecules.[7] 2. Heterogeneous sample environment. | 1. Use more dilute solutions. 2. Try different solvents or polymer matrices to improve solubility and dispersion. 3. Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates.[10] |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| This compound Phosphorescence Peak | ~645 nm | In solution and various polymer matrices | [6][9] |
| Aggregate/Degradation Product Emission Peak | ~757-780 nm | In solution and films | [6][7] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Can be high, leading to photodegradation | Dependent on solvent and presence of quenchers | [1][2][3] |
| Photostability | Significantly reduced in the presence of oxygen | - | [5][9] |
Experimental Protocols
Protocol 1: Monitoring this compound Photodegradation using UV-Vis and Fluorescence Spectroscopy
Objective: To quantify the rate of photodegradation of this compound under specific experimental conditions.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., toluene, THF) at a known concentration (typically in the micromolar range).
-
Initial Spectra: Record the initial absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectra of the solution. For phosphorescence, ensure the solution is deoxygenated by bubbling with an inert gas (e.g., N₂ or Ar) for at least 15-20 minutes.
-
Photobleaching: Expose the sample to a light source of a specific wavelength (e.g., a laser or a filtered lamp corresponding to a this compound absorption band) and constant intensity.
-
Time-course Measurements: At regular time intervals, stop the irradiation and record the absorption and emission spectra.
-
Data Analysis: Plot the change in absorbance at the Soret or a Q-band peak and the change in the integrated phosphorescence intensity as a function of irradiation time. This will provide the degradation kinetics.
Protocol 2: Analysis of this compound Degradation Byproducts by HPLC-MS
Objective: To separate and identify potential degradation byproducts of this compound.
Methodology:
-
Forced Degradation: Prepare a concentrated solution of this compound and expose it to forced degradation conditions (e.g., intense and prolonged light exposure in an oxygen-rich environment).
-
Sample Preparation for HPLC: Dilute the degraded sample in a suitable mobile phase.
-
HPLC Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column). Develop a gradient elution method to separate the components of the mixture.
-
Mass Spectrometry Detection: Couple the HPLC system to a mass spectrometer (MS) to obtain the mass-to-charge ratio (m/z) of the eluting compounds.
-
Data Analysis: Analyze the mass spectra of the separated peaks to identify the molecular weights of potential degradation byproducts. Further fragmentation analysis (MS/MS) can help in elucidating the chemical structures of these byproducts.
Visualizations
Caption: Simplified pathway of this compound photodegradation mediated by singlet oxygen.
Caption: Troubleshooting workflow for unexpected spectral changes in this compound experiments.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Singlet Oxygen Generation by Porphyrins and Metalloporphyrins Revisited: a Quantitative Structure-Property Relationship (QSPR) Study › SPbU Researchers Portal [pureportal.spbu.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 5. Singlet oxygen generation of porphyrins, chlorins, and phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: PtOEP Phosphorescence Lifetime Measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of temperature on the phosphorescence lifetime of Platinum(II) octaethylporphyrin (PtOEP). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the phosphorescence lifetime of this compound?
The influence of temperature on the phosphorescence lifetime of this compound is complex and highly dependent on the experimental conditions, particularly the sample's environment (e.g., solution, thin film, or polymer matrix) and the presence of quenchers like oxygen. In deaerated solutions, the phosphorescence lifetime of this compound generally increases as the temperature decreases.[1] This is primarily due to the reduction of non-radiative decay pathways at lower temperatures.
Q2: What is the expected phosphorescence lifetime of this compound at room temperature?
In a deaerated dichloromethane (B109758) solution at 298 K (25 °C), this compound exhibits a phosphorescence lifetime of approximately 75 µs.[2] However, this value can vary significantly depending on the solvent and the presence of any quenching species. In the presence of oxygen, the lifetime is dramatically shortened.[1] For instance, the phosphorescence lifetime of a this compound film can change from 75 µs in a pure nitrogen environment to less than 2 µs in pure oxygen.[3]
Q3: Can the phosphorescence lifetime of this compound be independent of temperature?
Yes, under certain conditions, the phosphorescence lifetime of this compound can show negligible dependence on temperature within a specific range. For example, one study found no change in the lifetime of this compound in thin films on quartz substrates within the temperature range of 250 K to 320 K (-23 °C to 47 °C).[4]
Q4: What is the role of oxygen in the temperature-dependent phosphorescence of this compound?
Oxygen is a highly efficient quencher of this compound phosphorescence. The quenching process is diffusion-controlled, meaning its rate is dependent on temperature. As temperature increases, the diffusion of oxygen molecules increases, leading to more frequent collisions with excited this compound molecules and, consequently, a shorter phosphorescence lifetime.[5] Therefore, the temperature sensitivity of this compound's phosphorescence is significantly enhanced in the presence of oxygen.[5]
Troubleshooting Guide
Issue 1: My measured this compound phosphorescence lifetime is much shorter than expected.
-
Possible Cause 1: Oxygen Quenching. The most common reason for a shortened phosphorescence lifetime is the presence of molecular oxygen.
-
Solution: Ensure your sample is thoroughly deaerated. For solutions, this can be achieved by bubbling an inert gas like nitrogen or argon through the solvent prior to and during the measurement. For solid-state samples, measurements should be conducted under a vacuum or in an inert atmosphere.[6]
-
-
Possible Cause 2: High Excitation Intensity. Using a high-intensity laser for excitation can lead to triplet-triplet annihilation, a process where two excited triplet-state molecules interact, resulting in non-radiative decay and a shortened lifetime.[1]
-
Solution: Reduce the excitation laser power and observe if the lifetime increases. The phosphorescence intensity should be linear with the excitation intensity at low power.
-
-
Possible Cause 3: Impurities in the Solvent or Matrix. Quenching impurities in the solvent or the host matrix can also shorten the phosphorescence lifetime.
-
Solution: Use high-purity solvents and materials. If possible, purify the solvent and matrix materials before sample preparation.
-
Issue 2: I am observing non-exponential phosphorescence decay.
-
Possible Cause 1: Sample Heterogeneity. The this compound molecules may be in different microenvironments within the sample, each with a distinct lifetime. This is particularly common in polymer films or other solid matrices.
-
Solution: Try to prepare a more homogeneous sample. For films, annealing the sample might improve homogeneity. In solutions, ensure the this compound is fully dissolved.
-
-
Possible Cause 2: Triplet-Triplet Annihilation. As mentioned above, high excitation intensity can lead to non-exponential decay due to bimolecular quenching processes.[6]
-
Solution: Lower the excitation intensity.
-
-
Possible Cause 3: Presence of Aggregates. At higher concentrations, this compound can form aggregates, which may have different photophysical properties, including a shorter and often red-shifted phosphorescence with a different lifetime compared to the monomer.[2]
-
Solution: Use a lower concentration of this compound. Check the absorption spectrum for signs of aggregation (e.g., broadening of the Soret band).
-
Issue 3: My results are not reproducible when changing the temperature.
-
Possible Cause 1: Inadequate Temperature Equilibration. The sample may not have reached thermal equilibrium with the environment before the measurement is taken.
-
Solution: Allow sufficient time for the sample to stabilize at the target temperature before starting the measurement. The required time will depend on the sample holder and cryostat/heater being used.
-
-
Possible Cause 2: Temperature-Dependent Quenching. The concentration or diffusion rate of a quencher (like residual oxygen) might be changing with temperature in a way that is not being accounted for.[5]
-
Solution: Ensure rigorous and consistent deaeration of your sample across all temperatures.
-
Data Presentation
Table 1: Influence of Temperature on this compound Phosphorescence Lifetime in Toluene Solution.
| Temperature (K) | Phosphorescence Lifetime (τ) in µs |
| 190 | 90.7 |
| 280 | 45.6 |
Data extracted from a study monitoring the triplet decay dynamics of this compound in toluene.[1]
Experimental Protocols
Methodology for Measuring Temperature-Dependent this compound Phosphorescence Lifetime
This protocol outlines a general procedure for measuring the phosphorescence lifetime of this compound as a function of temperature.
1. Sample Preparation:
-
For Solutions:
-
Dissolve this compound in a spectroscopic grade solvent (e.g., toluene, dichloromethane) to the desired concentration in a cuvette with a sealable cap or a sidearm for gas purging.
-
Deoxygenate the solution by bubbling with a high-purity inert gas (e.g., nitrogen or argon) for at least 20-30 minutes.
-
Seal the cuvette to prevent re-exposure to air.
-
-
For Thin Films:
-
Prepare a solution of this compound and a host matrix (e.g., polystyrene) in a suitable solvent.[7]
-
Deposit the solution onto a quartz substrate using a technique like spin-coating or drop-casting to achieve a uniform film.
-
Place the film in a vacuum chamber to remove the solvent and any adsorbed oxygen.
-
2. Experimental Setup:
-
A typical setup includes a pulsed laser for excitation (e.g., a nitrogen laser or a frequency-doubled Nd:YAG laser), a sample holder within a temperature-controlled cryostat or oven, a monochromator or filter to select the emission wavelength, and a fast photodetector (e.g., a photomultiplier tube).[8][9] The signal from the detector is then recorded by a digital oscilloscope or a time-correlated single-photon counting (TCSPC) system.[10][11][12]
3. Measurement Procedure:
-
Place the prepared sample in the temperature-controlled holder and allow it to reach the desired temperature and thermally equilibrate.
-
Excite the sample with a short laser pulse. The excitation wavelength should be chosen to correspond to an absorption band of this compound (e.g., Soret band around 380-410 nm or Q-bands around 500-540 nm).[1]
-
Record the phosphorescence decay trace at the peak emission wavelength (around 640-660 nm).[2]
-
Fit the decay curve to an appropriate model (e.g., single or multi-exponential) to extract the phosphorescence lifetime.[12]
-
Repeat the measurement at different temperatures, ensuring thermal equilibrium at each step.
Mandatory Visualizations
Caption: Relationship between temperature and this compound phosphorescence lifetime.
Caption: Experimental workflow for lifetime measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Real-time monitoring of luminescent lifetime changes of this compound oxygen sensing film with LED/photodiode-based time-domain lifetime device - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. OPG [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. picoquant.com [picoquant.com]
- 11. youtube.com [youtube.com]
- 12. edinst.com [edinst.com]
Technical Support Center: PtOEP Solubility and Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platinum(II) octaethylporphyrin (PtOEP). The information provided addresses common challenges related to the solubility of this compound in organic solvents and strategies to mitigate aggregation.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound soluble?
A1: this compound is generally soluble in a range of non-polar and moderately polar organic solvents. Commonly used solvents that effectively dissolve this compound include toluene, chloroform, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[1] Conversely, this compound exhibits poor solubility in highly polar solvents such as alcohols.[2]
Q2: What are the typical concentrations of this compound that can be achieved in these solvents?
Q3: What is this compound aggregation and why is it a concern?
A3: this compound aggregation is the self-association of individual this compound molecules in solution to form larger clusters. This phenomenon is primarily driven by intermolecular forces between the porphyrin rings. Aggregation is a significant concern as it can alter the photophysical properties of this compound, leading to quenching of phosphorescence and the appearance of new emission bands at longer wavelengths (around 770 nm), which can interfere with experimental results, particularly in applications like photon upconversion and oxygen sensing.[4][7]
Q4: How can I tell if my this compound solution has aggregated?
A4: Aggregation of this compound can be identified by several observational and spectroscopic changes. Visually, the solution may become cloudy or form precipitates. Spectroscopically, aggregation can lead to a redshift in the lowest energy absorption band and the emergence of a new emission band around 770 nm.[3]
Q5: What steps can I take to prevent or reverse this compound aggregation?
A5: To prevent or reverse aggregation, it is recommended to work with dilute solutions whenever possible. If you suspect aggregation has occurred, or if you are having difficulty dissolving the this compound, sonication and gentle heating of the solution can be effective methods to break up aggregates and improve solubility.[8]
Data Presentation: this compound Solubility in Common Organic Solvents
The following table summarizes the qualitative and semi-quantitative solubility of this compound in various organic solvents based on literature reports. Researchers are encouraged to determine the precise solubility for their specific experimental conditions.
| Solvent | Chemical Formula | Qualitative Solubility | Reported Concentration Examples |
| Toluene | C₆H₅CH₃ | Soluble | 5 µM[9] |
| Chloroform | CHCl₃ | Soluble | 2 mg/mL[5] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | 1 mg this compound in 3 mL DCM[10][11] |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | [1] |
| Acetonitrile | CH₃CN | Sparingly Soluble | 5 µM[12] |
| Alcohols (e.g., Methanol, Ethanol) | ROH | Insoluble/Poorly Soluble | [2] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | [10][11][13] |
Experimental Protocols
Protocol for Dissolving this compound
-
Solvent Selection: Choose a suitable solvent from the table above, such as toluene, chloroform, DCM, or THF.
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the selected solvent to the vial.
-
Initial Dissolution: Cap the vial and vortex or shake it for 1-2 minutes to facilitate initial dissolution.
-
Observation: Visually inspect the solution for any undissolved particles or cloudiness.
Troubleshooting Dissolution Issues
If the this compound does not fully dissolve or if aggregation is suspected, the following methods can be applied:
-
Sonication:
-
Place the vial containing the this compound solution in a bath sonicator.
-
Sonicate the solution for 15-30 minute intervals.
-
After each interval, visually inspect the solution for clarity.
-
Repeat as necessary. Note that prolonged sonication can generate heat, so it is advisable to monitor the temperature of the sonicator bath.[8]
-
-
Gentle Heating:
-
Place the vial in a water bath or on a hot plate set to a low temperature (e.g., 40-50 °C).
-
Gently swirl the vial periodically.
-
Heat for short durations (5-10 minutes) and then allow the solution to cool to room temperature to assess solubility.
-
Caution: Be mindful of the boiling points of the solvents and take appropriate safety precautions.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Logical relationship of factors affecting this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Automated Research Platform for Development of Triplet–Triplet Annihilation Photon Upconversion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for High-Sensitivity Oxygen Sensing: PtOEP vs. PdOEP
For researchers, scientists, and drug development professionals navigating the landscape of optical oxygen sensors, the choice between Platinum(II) octaethylporphyrin (PtOEP) and Palladium(II) octaethylporphyrin (PdOEP) is a critical decision. Both metalloporphyrins are renowned for their phosphorescent properties, which are efficiently quenched by molecular oxygen, forming the basis of highly sensitive detection methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for your specific application.
At the heart of their function is the principle of luminescence quenching. Both this compound and PdOEP are luminophores that, upon excitation with light, exhibit long-lived phosphorescence. In the presence of oxygen, this phosphorescence is diminished ("quenched") as the excited energy is transferred to the oxygen molecules. The degree of quenching is directly proportional to the partial pressure of oxygen, a relationship described by the Stern-Volmer equation.[1]
Performance Metrics: A Quantitative Comparison
The efficacy of an oxygen sensor is determined by several key photophysical parameters. A higher phosphorescence quantum yield and a longer phosphorescence lifetime in the absence of oxygen generally lead to greater sensitivity. The Stern-Volmer constant (Ksv) is a direct measure of this sensitivity; a larger Ksv value indicates a more pronounced quenching effect for a given oxygen concentration.
While both this compound and PdOEP are excellent oxygen indicators, studies have consistently shown that palladium porphyrins, including PdOEP, exhibit higher oxygen sensitivity than their platinum counterparts.[2] This is primarily attributed to the longer phosphorescence lifetime of PdOEP in the absence of oxygen.
Here is a summary of their key performance characteristics:
| Property | This compound | PdOEP | Rationale for Significance |
| Phosphorescence Quantum Yield (Φp) | ~0.5[3][4][5][6] | ~0.24[7] | A higher quantum yield results in a brighter initial signal, potentially improving the signal-to-noise ratio. |
| Phosphorescence Lifetime in N2 (τ0) | ~75 µs[1][3][6] | Up to 770 µs[2] | A longer lifetime allows for more efficient quenching by oxygen, leading to higher sensitivity. |
| Excitation Wavelength (λex) | ~385 nm (Soret), ~535 nm (Q-band)[3][8][9] | ~546 nm[8][9] | Determines the required light source for sensor operation. |
| Emission Wavelength (λem) | ~640-646 nm[3][8][9] | ~664 nm[8][9] | Dictates the optimal detector for measuring the phosphorescence. |
| Stern-Volmer Constant (Ksv) | Varies with matrix (e.g., 16.45 kPa⁻¹ in Poly(St-co-TFEMA))[10] | Generally higher than this compound (e.g., 29.23 kPa⁻¹ in a Sol-gel matrix)[11] | A direct measure of sensitivity to oxygen. A higher value indicates greater sensitivity. |
| Photostability | Generally considered to have rather low photostability.[3] | Generally good, but can be susceptible to degradation under prolonged high-intensity irradiation.[2] | Critical for long-term and continuous monitoring applications. |
The Underlying Principle: Luminescence Quenching
The process of oxygen sensing using these metalloporphyrins is governed by fundamental photophysical principles, which can be visualized as a signaling pathway.
References
- 1. Real-time monitoring of luminescent lifetime changes of this compound oxygen sensing film with LED/photodiode-based time-domain lifetime device - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Robust triplet–triplet annihilation photon upconversion by efficient oxygen scavenging - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00201G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. This compound-PDMS-Based Optical Oxygen Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Phosphorescent Oxygen Probes: PtOEP and Its Alternatives
In the realm of cellular and tissue metabolism research, as well as in the burgeoning field of drug development, the precise measurement of oxygen concentration is paramount. Phosphorescent oxygen probes have emerged as indispensable tools for these applications, offering non-invasive, real-time monitoring of oxygen levels. Among these, Platinum(II) octaethylporphyrin (PtOEP) is a widely recognized and utilized probe. This guide provides an objective comparison of this compound with other prominent phosphorescent oxygen probes, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal probe for their specific needs.
Performance Comparison of Phosphorescent Oxygen Probes
The efficacy of a phosphorescent oxygen probe is determined by several key photophysical parameters. These include its phosphorescence lifetime in the absence of oxygen (τ₀), quantum yield (Φp), and its sensitivity to oxygen, often quantified by the Stern-Volmer quenching constant (KSV). The following table summarizes these critical performance indicators for this compound and a selection of alternative probes.
| Probe | Matrix/Solvent | Excitation Max (nm) | Emission Max (nm) | τ₀ (μs) | Φp (%) | KSV (kPa⁻¹) | Reference |
| This compound | Polystyrene Film | ~380, 533 | ~646 | 30 - 110 | 35 - 50 | 16.45 | [1][2][3][4][5] |
| This compound | Dichloromethane | 300 | 660 | 75 | 35 | - | [1] |
| This compound | PDMS | - | - | 75 | ~50 | - | [5][6] |
| PtTFPP | Sol-gel Matrix | ~405 | ~650 | - | - | - | [3] |
| PtTMCPP | DMF | 403 | 668 | 30.3 | 7.5 | - | [7] |
| Pd-Porphyrins | Aqueous Solution | - | - | 400 - 1000 | - | - | [8] |
| Ru(II) Complexes | Aqueous Solution | - | - | 1 - 5 | - | - | [8] |
| Ir(III) Complexes (Ir1) | Aqueous Solution | - | 630-650 | - | 17.3 | - | [9] |
Note: The performance of phosphorescent probes can be significantly influenced by the surrounding matrix or solvent. The data presented reflects values obtained under the specified conditions.
The Principle of Phosphorescence Quenching by Oxygen
The fundamental mechanism behind these optical oxygen sensors is the quenching of phosphorescence by molecular oxygen. This process can be visualized through a Jablonski diagram, which illustrates the electronic state transitions of the probe molecule.
Caption: Jablonski diagram illustrating phosphorescence and quenching.
Upon excitation, the probe molecule transitions from its ground singlet state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁). In the absence of oxygen, the molecule returns to the ground state from T₁ by emitting light (phosphorescence). However, in the presence of oxygen (a triplet molecule, ³O₂), the energy from the excited probe is transferred to the oxygen molecule, promoting it to a reactive singlet state (¹O₂). This process, known as quenching, is non-radiative for the probe, leading to a decrease in phosphorescence intensity and a shortening of its lifetime.[10]
The relationship between phosphorescence lifetime (τ) or intensity (I) and the oxygen concentration is described by the Stern-Volmer equation:
I₀/I = τ₀/τ = 1 + KSV * [O₂]
where I₀ and τ₀ are the intensity and lifetime in the absence of oxygen, respectively, and [O₂] is the oxygen concentration.[11]
Experimental Protocol: Measuring Oxygen Concentration
A typical workflow for determining oxygen concentration using a phosphorescent probe involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for oxygen measurement.
Detailed Methodologies:
-
Probe Preparation and Sample Incubation:
-
The phosphorescent probe is typically dissolved in a suitable solvent or incorporated into a polymer matrix that is permeable to oxygen.[4][12] For biological applications, probes may be conjugated with molecules to target specific cellular compartments.[8]
-
The sample (e.g., cell culture, tissue slice) is then incubated with the probe solution or the probe-containing matrix is placed in contact with the sample to allow for probe uptake or equilibration.
-
-
Phosphorescence Measurement:
-
The sample is placed in a sample holder of a time-resolved fluorometer or a fluorescence microscope equipped for lifetime imaging (PLIM).[13]
-
A pulsed light source (e.g., laser or LED) is used to excite the probe at its specific excitation wavelength.[3][14]
-
The resulting phosphorescence emission is collected by a detector (e.g., photomultiplier tube or CCD camera) after passing through an appropriate emission filter to block scattered excitation light.[14]
-
The decay of the phosphorescence intensity over time is recorded.
-
-
Data Analysis:
-
The acquired phosphorescence decay curve is fitted to an exponential decay function to determine the phosphorescence lifetime (τ).[15]
-
A calibration curve (Stern-Volmer plot) is generated by measuring the phosphorescence lifetime at known oxygen concentrations.
-
The oxygen concentration in the unknown sample is then calculated by applying the Stern-Volmer equation using the measured lifetime and the predetermined KSV value.[4]
-
Choosing the Right Probe: A Summary
This compound remains a robust and widely used oxygen probe due to its strong phosphorescence, high quantum yield, and relatively long lifetime, making it highly sensitive to oxygen.[5][6] Its photostability is also a significant advantage for long-term measurements.[4]
Alternative Probes offer distinct advantages for specific applications:
-
Palladium(II) Porphyrins (e.g., PdTCPP): These probes exhibit significantly longer phosphorescence lifetimes than their platinum counterparts, making them exceptionally sensitive to low oxygen concentrations (hypoxia).[8]
-
Ruthenium(II) and Iridium(III) Complexes: These complexes often have shorter lifetimes, which can be advantageous for applications requiring faster response times.[8][9] Some iridium complexes also offer excitation and emission wavelengths in the near-infrared (NIR) region, which allows for deeper tissue penetration and reduced autofluorescence in biological samples.[9][13]
-
PtTFPP (Platinum(II)-5,10,15,20-tetrakis-(2,3,4,5,6-pentafluorophenyl)-porphyrin): This probe is noted for its high photostability and is often used in the fabrication of robust oxygen sensing films.[16][17]
The selection of an appropriate phosphorescent oxygen probe is a critical decision that depends on the specific requirements of the experiment, including the expected oxygen concentration range, the nature of the sample, and the desired temporal and spatial resolution. This guide provides a foundational understanding to aid researchers in making an informed choice.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-PDMS-Based Optical Oxygen Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorescent Oxygen Sensor with Dendritic Protection and Two-Photon Absorbing Antenna - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical probes and techniques for O2 measurement in live cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatible Phosphorescent O2 Sensors Based on Ir(III) Complexes for In Vivo Hypoxia Imaging | MDPI [mdpi.com]
- 10. Oxygen dependent quenching of phosphorescence: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optical methods for sensing and imaging oxygen: materials, spectroscopies and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00039K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A Phosphorescence Quenching-Based Intelligent Dissolved Oxygen Sensor on an Optofluidic Platform [mdpi.com]
- 15. Indicators for optical oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Phosphorescence Quenching-Based Intelligent Dissolved Oxygen Sensor on an Optofluidic Platform - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PtOEP Optical Oxygen Sensors vs. Traditional Electrochemical Sensors
For researchers, scientists, and professionals in drug development, the accurate measurement of oxygen concentration is paramount. The choice of sensor technology can significantly impact experimental outcomes, efficiency, and cost. This guide provides a detailed, data-driven comparison between Platinum(II) octaethylporphyrin (PtOEP)-based optical oxygen sensors and conventional electrochemical sensors, offering insights into their respective performances, operational principles, and experimental protocols.
At a Glance: Performance Metrics
The selection of an oxygen sensor often hinges on key performance indicators. The following table summarizes the comparative performance of this compound optical sensors and electrochemical sensors based on available experimental data. It is important to note that performance can vary based on the specific sensor design, matrix material for the this compound, and the type of electrochemical sensor (e.g., galvanic or polarographic).
| Performance Metric | This compound Optical Sensor | Electrochemical Sensor (Clark-type) | Key Considerations |
| Response Time | Fast (can be < 1 second)[1] | Generally slower (seconds to minutes)[2] | This compound sensor response is often faster due to the rapid nature of luminescence quenching.[1] Electrochemical sensors may have a warm-up time.[2][3] |
| Recovery Time | Fast (e.g., 0.58 seconds)[1] | Can be slower | The reversibility of the quenching process in this compound sensors allows for rapid recovery. |
| Accuracy | High, especially at low O₂ concentrations[2][3] | Good, but can be less accurate at very low concentrations[4] | Optical sensors are not affected by hydrogen sulfide (B99878) or other gases that can permeate an electrochemical membrane.[3] |
| Stability & Drift | Excellent long-term stability with minimal drift[2][5] | Prone to drift over time, requiring frequent recalibration[5][6] | The electrolyte in electrochemical sensors can degrade, and electrodes can become oxidized.[3] |
| Maintenance | Minimal; typically involves periodic replacement of the sensor membrane[3][5] | Frequent; requires refilling of electrolyte, membrane replacement, and electrode cleaning[2][3] | The non-consumptive measurement principle of optical sensors contributes to their low maintenance requirements.[3][5] |
| Oxygen Consumption | No | Yes | Electrochemical sensors consume oxygen during measurement, which can be a factor in low-volume or static samples.[3][6] |
| Flow Dependence | No | Yes | The oxygen consumption of electrochemical sensors makes them dependent on a constant flow of the sample.[3] |
| Limit of Detection | Lower (e.g., 0.05 g·L⁻¹)[6] | Higher (e.g., 0.1 g·L⁻¹)[6] | Optical sensors generally exhibit higher sensitivity at low oxygen concentrations.[4] |
| Linearity | Good linearity of calibration dependence[6] | Can exhibit non-linearity, especially at low concentrations[6] | The Stern-Volmer relationship provides a well-defined basis for the linear response of optical sensors. |
| Cross-Sensitivity | Minimal | Susceptible to interference from various gases (e.g., H₂S, CO, Cl₂)[5][7] | The optical detection principle is highly selective for oxygen.[7] |
Principles of Operation: A Visual Guide
The fundamental differences in how these sensors detect oxygen are illustrated below.
Caption: this compound Sensor Operational Principle
Caption: Electrochemical Sensor Operational Principle
Experimental Protocols
Rigorous and consistent experimental protocols are crucial for obtaining reliable and comparable data. Below are detailed methodologies for the preparation and calibration of both this compound and electrochemical oxygen sensors.
This compound Optical Sensor Preparation and Calibration
1. Sensor Membrane Fabrication:
-
A common method involves immobilizing this compound within an oxygen-permeable polymer matrix, such as polydimethylsiloxane (B3030410) (PDMS) or polystyrene.[8][9][10]
-
PDMS-based membrane: A solution of this compound in a solvent like toluene (B28343) is mixed with a PDMS prepolymer and curing agent.[11] This mixture is then cast into a thin film and cured.[11] The concentration of this compound and the thickness of the film can be optimized to achieve desired sensitivity and response characteristics.[8][9]
-
Polystyrene bead-based sensor: this compound can be embedded into polystyrene beads using a swelling method.[10]
2. Calibration:
-
Two-Point Calibration: This is the most common method.[12]
-
Zero Oxygen Standard: The sensor is exposed to an oxygen-free environment, typically by purging with high-purity nitrogen gas (99.999% or higher).[13] Alternatively, a solution of sodium sulfite (B76179) (Na₂SO₃) in distilled water can be used to scavenge dissolved oxygen.[13]
-
Span (100% Air Saturation) Standard: The sensor is exposed to ambient air, which has a known oxygen concentration of approximately 20.95%.[13] For dissolved oxygen measurements, water is saturated with air.
-
-
Procedure:
-
Place the this compound sensor in the zero-oxygen environment and allow the signal to stabilize. Record the luminescence intensity or lifetime (I₀ or τ₀).
-
Transfer the sensor to the air-saturated environment and allow the signal to stabilize. Record the luminescence intensity or lifetime (I₁₀₀ or τ₁₀₀).
-
The relationship between luminescence and oxygen concentration is described by the Stern-Volmer equation: I₀/I = 1 + Ksv[O₂] (or τ₀/τ = 1 + Ksv[O₂]), where Ksv is the Stern-Volmer constant.[11] This two-point calibration allows for the determination of Ksv, enabling the calculation of unknown oxygen concentrations.
-
Electrochemical Sensor Calibration
1. Sensor Preparation:
-
Ensure the electrolyte reservoir is filled to the correct level and that there are no air bubbles trapped under the membrane.
-
The sensor may require a warm-up period of 5 to 60 minutes before it can provide a stable reading.[2]
2. Two-Point Calibration:
-
Zero Oxygen Standard: Similar to the optical sensor, a zero point is established using either high-purity nitrogen gas or a sodium sulfite solution.[13][14][15]
-
Span Standard: For dissolved oxygen, the sensor is typically placed in water that is saturated with air. For gaseous oxygen, ambient air is used.[14][15]
-
Procedure:
-
Immerse the sensor in the zero-oxygen solution or expose it to nitrogen gas until the reading stabilizes, then set this as the zero point.
-
Rinse the sensor and place it in the air-saturated water or expose it to ambient air until the reading stabilizes. Adjust the sensor reading to the known oxygen concentration (taking into account temperature and atmospheric pressure).[15]
-
Experimental Workflow: A Comparative Overview
The following diagram illustrates a generalized workflow for validating an oxygen sensor against a reference standard.
Caption: Sensor Validation Workflow
Conclusion
Both this compound optical and electrochemical sensors are valuable tools for oxygen measurement, each with distinct advantages and disadvantages. This compound-based optical sensors offer significant benefits in terms of long-term stability, minimal maintenance, and high accuracy, particularly at low oxygen concentrations.[2][3] They are also not susceptible to flow variations or interference from a range of chemical species.[3][5]
Electrochemical sensors, while being a more established and often lower-cost technology, require more frequent maintenance and calibration and can be influenced by sample flow and interfering gases.[2][3][5] The choice between these technologies will ultimately depend on the specific application requirements, including the desired level of accuracy, the experimental duration, and the potential for interfering substances in the sample. For long-term, low-maintenance monitoring and applications where high accuracy at low oxygen levels is critical, this compound optical sensors present a compelling alternative to their electrochemical counterparts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Difference of Optical DO Sensors and Electrochemical DO Sensors [boquinstrument.com]
- 3. Optical vs Electrochemical Oxygen Sensors - Why switch? - Ohio Lumex [ohiolumex.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound–PDMS-Based Optical Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical Oxygen Sensing and Clark Electrode: Face-to-Face in a Biosensor Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Oxygen Sensor Compared to Conventional Oxygen Sensors [processsensing.com]
- 8. This compound-PDMS-Based Optical Oxygen Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance dissolved oxygen sensors based on platinum(ii) porphyrin embedded in polystyrene beads - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. This compound Oxygen Sensitive Fluorescent Sensor Through Fiber Optic Bundles | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. Luminescent sensing and imaging of oxygen: Fierce competition to the Clark electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hamiltoncompany.com [hamiltoncompany.com]
- 14. processsensing.com [processsensing.com]
- 15. scielo.br [scielo.br]
A Comparative Guide to PtOEP as a Phosphorescence Quantum Yield Standard
For researchers, scientists, and drug development professionals engaged in the fields of photochemistry, materials science, and bio-imaging, the accurate determination of phosphorescence quantum yield (Φp) is paramount. Platinum(II) octaethylporphyrin (PtOEP) is a widely recognized phosphorescent compound, often employed as a standard for such measurements due to its strong room-temperature phosphorescence, large Stokes shift, and relatively long excited-state lifetime.[1] This guide provides a comprehensive comparison of this compound with other common phosphorescence quantum yield standards, detailed experimental protocols for its use, and an overview of the underlying photophysical processes.
Performance Comparison of Phosphorescence Quantum Yield Standards
The selection of an appropriate quantum yield standard is critical and should be based on the spectral region of interest and the quantum yield range of the sample under investigation. The standard should ideally have a similar emission spectrum to the unknown sample to minimize wavelength-dependent instrumental errors.[2]
Below is a comparative table summarizing the key photophysical properties of this compound and other frequently used phosphorescence quantum yield standards.
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φp) | Lifetime (τ) | Notes |
| This compound | Deaerated Toluene (B28343) | 380, 535 | 645 | ~0.50 | ~90 µs | Highly sensitive to oxygen quenching.[3] |
| Deaerated THF | 380, 535 | 641 | ~0.40 | ~75 µs | [1][4] | |
| Polystyrene (PS) film | 383 | 647 | 0.10 - 0.16 | 73-110 µs | Under ambient conditions; higher in vacuum.[4][5] | |
| [Ru(bpy)₃]²⁺ | Deaerated Water | 450 | 610 | 0.063 | ~600 ns | Commonly used standard, but with lower Φp than this compound. |
| Deaerated Acetonitrile | 450 | 615 | 0.095 | ~1.1 µs | ||
| Benzophenone | EPA (77 K) | 330 | 450 | ~0.90 | ~5 ms | Measurement at low temperature is required.[6] |
| fac-Ir(ppy)₃ | Polystyrene (PS) film | ~375 | ~510 | 0.10 - 0.16 | ~1-2 µs | Widely used in OLED research.[5] |
Note: Quantum yield and lifetime values can vary depending on the specific experimental conditions, including solvent purity, temperature, and the method of deoxygenation.
Experimental Protocol: Relative Phosphorescence Quantum Yield Determination
The relative method is the most common approach for determining the phosphorescence quantum yield of an unknown sample.[7][8][9][10][11][12] This technique involves comparing the integrated phosphorescence intensity of the unknown sample to that of a standard with a known quantum yield, under identical experimental conditions.
Materials and Instrumentation
-
Spectrofluorometer: Equipped with a pulsed excitation source (e.g., Xenon flash lamp) and a detector capable of time-gated measurements to isolate phosphorescence from short-lived fluorescence.[6]
-
UV-Vis Spectrophotometer: For measuring the absorbance of the sample and standard.
-
Quartz Cuvettes: 1 cm path length, suitable for both absorbance and emission measurements.
-
This compound Standard: High purity, dissolved in a spectroscopic grade solvent (e.g., toluene or THF).
-
Unknown Sample: Dissolved in the same solvent as the standard, if possible.
-
Inert Gas: High purity nitrogen or argon for deoxygenation.
-
Gas-tight Septa and Needles: For purging the solutions with inert gas.
Procedure
-
Solution Preparation:
-
Prepare a stock solution of the this compound standard and the unknown sample in the chosen solvent.
-
Prepare a series of dilutions for both the standard and the unknown sample. The concentrations should be adjusted to have an absorbance in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Deoxygenation:
-
Transfer the prepared solutions into quartz cuvettes and seal them with gas-tight septa.
-
Purge each solution with a gentle stream of high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which is a strong quencher of phosphorescence.[3]
-
-
Absorbance Measurement:
-
Measure the UV-Vis absorption spectra of the deoxygenated standard and unknown solutions.
-
Record the absorbance value at the chosen excitation wavelength (e.g., 380 nm or 535 nm for this compound).
-
-
Phosphorescence Measurement:
-
Set the spectrofluorometer to phosphorescence mode with an appropriate delay time and gate time to ensure that all fluorescence has decayed and only phosphorescence is detected.
-
Excite the deoxygenated standard and unknown samples at the same wavelength used for the absorbance measurements.
-
Record the phosphorescence emission spectra over the entire emission range of the compounds. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for both the standard and the unknown.[11]
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected phosphorescence emission spectra for both the standard (A_std) and the unknown sample (A_unk).
-
The phosphorescence quantum yield of the unknown sample (Φp,unk) can be calculated using the following equation[11]:
Φ_p,unk = Φ_p,std * (I_unk / I_std) * (Abs_std / Abs_unk) * (n_unk² / n_std²)
Where:
-
Φ_p,std is the known quantum yield of the standard.
-
I is the integrated emission intensity.
-
Abs is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Photophysical Pathway and Experimental Workflow
The determination of phosphorescence quantum yield relies on understanding the fundamental photophysical processes that occur after a molecule absorbs light.
Caption: Key photophysical pathways in a phosphorescent molecule.
The experimental workflow for determining the relative phosphorescence quantum yield is a systematic process that ensures accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.iupac.org [publications.iupac.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jasco-global.com [jasco-global.com]
- 7. shimadzu.com [shimadzu.com]
- 8. jasco-global.com [jasco-global.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Ratiometric Oxygen Sensing Using PtOEP and a Reference Dye
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ratiometric oxygen sensing systems utilizing platinum(II) octaethylporphyrin (PtOEP) as the oxygen-sensitive probe alongside a stable reference dye. The ratiometric approach offers significant advantages over single-intensity measurements by correcting for fluctuations in excitation light intensity, probe concentration, and light scattering, thereby enhancing the accuracy and reliability of oxygen measurements.[1][2][3] This is particularly crucial in complex biological environments and for long-term monitoring applications.
The fundamental principle of this sensing mechanism relies on the quenching of this compound's phosphorescence by molecular oxygen.[4] In the absence of oxygen, excited this compound molecules emit a characteristic red phosphorescence.[5] When oxygen is present, it deactivates the excited state of this compound, leading to a decrease in phosphorescence intensity that is proportional to the oxygen concentration.[4][6] To compensate for potential measurement artifacts, a reference dye with fluorescence that is insensitive to oxygen is incorporated into the sensing matrix.[1][7] The ratio of the oxygen-sensitive this compound emission to the stable reference emission provides a robust and reliable measure of oxygen concentration.[7]
Performance Comparison of Ratiometric Oxygen Sensing Systems
The performance of a ratiometric oxygen sensor is determined by several key parameters, including its sensitivity, dynamic range, response time, and photostability. The choice of the reference dye and the polymer matrix in which the dyes are embedded significantly influences these characteristics. Below is a comparison of different this compound-based ratiometric systems with various reference dyes and matrices.
| Oxygen Probe | Reference Dye | Polymer Matrix | Sensitivity (I₀/I₁₀₀ or R₀/R₁₀₀) | Dynamic Range | Response/Recovery Time (s) | Detection Limit |
| This compound | Coumarin 6 (C6) | Poly(styrene-trifluoroethyl methacrylate) (poly(St-TFEMA)) | - | - | 0.4 / 1.3 | 0.10 mg/L[7] |
| This compound | Quantum Dots (QDs) | Polystyrene (PS) | - | 0-12 mg/L | - | - |
| This compound | Coumarin 6 (C6) | Nanoparticles | Quenching response of 77% | 0-43 ppm | - | - |
| PtTFPP | Quantum Dots (QDs) | Poly(isobutyl methacrylate) (PolyIBM) | 13 | - | 10 / 35 | - |
Table 1: Comparison of this compound-based ratiometric oxygen sensing systems. Note: A direct comparison of sensitivity can be challenging due to different reporting metrics (I₀/I₁₀₀ for intensity-based and R₀/R₁₀₀ for ratiometric measurements).
Alternative Oxygen Sensing Probes
While this compound is a widely used and effective oxygen probe, other luminophores are also employed in ratiometric oxygen sensing. A comparison with an alternative system is presented below.
| Oxygen Probe | Reference Dye | Polymer Matrix | Sensitivity (I₀/I₁₀₀ or R₀/R₁₀₀) | Dynamic Range | Response/Recovery Time (s) | Detection Limit |
| FAPbI₃ perovskite QDs | Rhodamine 110 (Rh 110) | Ethyl cellulose (B213188) (EC) | 12.7 | 0-100% O₂ | 75 / 93 | - |
| Ru(dpp)₃²⁺ | CdSe/ZnS QDs | Ethyl cellulose (EC) | - | 0-18.25 mg/L | - | - |
Table 2: Performance of alternative ratiometric oxygen sensing systems.
Signaling Pathway and Experimental Workflow
Principle of Ratiometric Oxygen Sensing
The underlying mechanism of ratiometric oxygen sensing involves a dual-emission system where the intensity of one emission is dependent on the analyte (oxygen), while the other is independent, serving as a stable reference.
Caption: Principle of ratiometric oxygen sensing with this compound and a reference dye.
Experimental Workflow for Sensor Fabrication and Characterization
The fabrication and characterization of a ratiometric oxygen sensor typically involve several key steps, from the preparation of the sensing cocktail to the final calibration.
Caption: Generalized experimental workflow for ratiometric oxygen sensing.
Detailed Experimental Protocols
The following protocols are generalized from multiple sources and provide a starting point for the fabrication and testing of ratiometric oxygen sensing films.[5][7][8]
Protocol 1: Fabrication of this compound/Coumarin 6 Sensing Film
Materials:
-
Platinum(II) octaethylporphyrin (this compound)
-
Coumarin 6 (C6)
-
Poly(styrene-trifluoroethyl methacrylate) (poly(St-TFEMA)) or Polystyrene (PS)
-
Toluene or Chloroform
-
Polyester (B1180765) support foil
Procedure:
-
Polymer Solution Preparation: Prepare a stock solution of the polymer (e.g., 10% w/v poly(St-TFEMA) in toluene).
-
Dye Stock Solutions: Prepare individual stock solutions of this compound and C6 in the same solvent.
-
Sensing Cocktail Preparation: Mix the polymer solution with the this compound and C6 stock solutions to achieve the desired final concentrations. A typical ratio might be 1:2:100 (this compound:C6:polymer by weight), but this should be optimized for the specific application.
-
Film Casting: Cast the sensing cocktail onto a polyester support foil using a knife-coating technique to ensure a uniform thickness (e.g., ~5 µm).[8]
-
Drying: Allow the solvent to evaporate completely in a dark, dust-free environment at room temperature.
Protocol 2: Characterization of the Ratiometric Oxygen Sensor
Equipment:
-
Gas flow controllers to mix nitrogen and oxygen in precise ratios.
-
A sealed chamber to house the sensor film.
-
A fluorescence spectrometer or a CCD camera with appropriate filters to capture the emission spectra.[7][8]
-
Commercial dissolved oxygen meter for calibration.[7]
Procedure:
-
Sensor Placement: Place the fabricated sensor film inside the sealed chamber.
-
Deoxygenation (0% Oxygen): Purge the chamber with pure nitrogen gas until a stable baseline signal is achieved. Record the emission spectrum.
-
Oxygenation (100% Oxygen): Purge the chamber with pure oxygen gas until the signal stabilizes. Record the emission spectrum.
-
Calibration Curve: Introduce varying concentrations of oxygen (e.g., 10%, 20%, 50%, etc.) by mixing nitrogen and oxygen with the gas flow controllers. Allow the sensor to equilibrate at each concentration and record the corresponding emission spectrum.
-
Data Analysis:
-
For each spectrum, determine the peak intensity of the this compound emission (~645 nm) and the reference dye emission (e.g., ~484 nm for C6).[7]
-
Calculate the ratio of the reference intensity to the this compound intensity.
-
Plot the intensity ratio against the oxygen concentration to generate a Stern-Volmer calibration curve.[7]
-
-
Response Time Measurement: Rapidly switch the gas environment between 0% and 100% oxygen and monitor the signal change over time to determine the response and recovery times.[7]
-
Photostability Test: Continuously expose the sensor to the excitation light under both 0% and 100% oxygen conditions and monitor the signal intensity over an extended period.
This guide provides a foundational understanding and practical protocols for researchers interested in utilizing ratiometric oxygen sensing with this compound. The provided data and workflows should facilitate the objective comparison of different sensing systems and aid in the development of robust and reliable oxygen sensors for a variety of scientific applications.
References
- 1. Indicators for optical oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ratiometric optical oxygen sensing: a review in respect of material design - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and Fabrication of a Ratiometric Planar Optode for Simultaneous Imaging of pH and Oxygen | MDPI [mdpi.com]
Cross-Validation of PtOEP Phosphorescence Lifetime Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for measuring the phosphorescence lifetime of Platinum(II) Octaethylporphyrin (PtOEP), a key indicator for oxygen sensing in various research and development applications. The accurate determination of this compound's lifetime is critical for quantifying oxygen concentrations in cellular and chemical environments. This document outlines the underlying principles, experimental protocols, and data from various instrumental approaches to assist in the selection and validation of measurement techniques.
Principles of this compound as an Oxygen Sensor
Platinum(II) octaethylporphyrin is a phosphorescent dye widely used in optical oxygen sensors.[1] Its utility stems from a long-lived triplet excited state that is efficiently quenched by molecular oxygen.[1][2] This quenching process reduces both the phosphorescence intensity and lifetime of this compound in a predictable manner, which can be described by the Stern-Volmer equation.[3] The long lifetime of this compound, typically in the microsecond range in the absence of oxygen, makes it particularly sensitive to oxygen quenching.[4][5][6]
The fundamental photophysical processes are illustrated below. After light absorption, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy platinum atom, it undergoes rapid intersystem crossing (ISC) to a long-lived triplet state (T₁).[3] In the absence of oxygen, the molecule returns to the ground state via phosphorescence. In the presence of oxygen, the energy from the T₁ state is transferred to ground-state oxygen (³O₂), generating reactive singlet oxygen (¹O₂) and non-radiatively returning this compound to its ground state.[2]
Caption: Simplified Jablonski diagram for this compound oxygen quenching.
Comparative Analysis of Lifetime Measurement Techniques
The two primary methods for measuring phosphorescence lifetime are time-domain and frequency-domain techniques. While direct cross-validation studies comparing specific commercial instruments are scarce in the literature, we can compare the principles and reported data from these different approaches.
| Parameter | Time-Domain Measurement | Frequency-Domain Measurement |
| Principle | The sample is excited with a short pulse of light, and the subsequent phosphorescence decay is recorded over time. The lifetime is determined by fitting the decay curve to an exponential function.[4] | The sample is excited with sinusoidally modulated light. The phosphorescence emission is also modulated but is phase-shifted and has a reduced modulation depth relative to the excitation. The lifetime is calculated from this phase shift and/or demodulation.[5] |
| Instrumentation | Typically involves a pulsed light source (e.g., laser, LED), a photodetector (e.g., photomultiplier tube, photodiode), and time-correlated single-photon counting (TCSPC) electronics or a fast oscilloscope.[4][7] | Requires a modulated light source, a photodetector, and a lock-in amplifier or a frequency-domain analyzer to measure the phase and modulation. |
| Data Analysis | Involves fitting the decay curve to one or more exponential components. This can be complex if the decay is non-exponential.[8] | Analysis is based on the phase shift and demodulation at one or more modulation frequencies. It can be more straightforward for multi-exponential decays. |
| Reported this compound Lifetimes (τ₀ in N₂) | 75 µs[4] | 75 µs[5][6] |
| Reported this compound Lifetimes (in O₂) | < 2 µs[4] | Not explicitly stated, but quenching is observed. |
| Advantages | Provides a direct visualization of the decay kinetics. Can be more intuitive to interpret. Well-suited for identifying multi-exponential decays. | Can be faster for single lifetime determination. Less sensitive to certain types of noise. |
| Disadvantages | Requires deconvolution of the instrument response function (IRF) for very short lifetimes, though less critical for the long lifetimes of this compound.[9] | Does not provide a direct view of the decay curve. Can be less intuitive for complex decay kinetics. |
Experimental Protocols
Accurate cross-validation requires standardized experimental protocols. Below are generalized methodologies for sample preparation and lifetime measurement.
Sample Preparation
The preparation of the this compound-containing matrix is crucial as the local environment affects the phosphorescence lifetime.
-
Indicator-Matrix Formulation :
-
Dissolve this compound and a polymer matrix (e.g., polystyrene, PDMS, or sol-gel) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).[5][10][11] A typical concentration is around 1 mg of dye per 1 mL of solvent.[10]
-
The polymer solution is then prepared, for example, by mixing a prepolymer and a curing agent.[6]
-
-
Film or Nanofiber Preparation :
-
Gas Environment Control :
-
For measurement, the sample is placed in a sealed chamber with gas inlets and outlets.
-
To measure the unquenched lifetime (τ₀), the chamber is purged with an inert gas like nitrogen (N₂) for an extended period (e.g., 40 minutes) to remove all oxygen.[7]
-
For quenching studies, calibrated mixtures of oxygen and nitrogen are introduced into the chamber.[7]
-
Lifetime Measurement Workflow
The following diagram outlines a typical workflow for phosphorescence lifetime measurement and validation.
Caption: Workflow for this compound lifetime measurement and cross-validation.
Time-Domain Measurement Protocol:
-
Instrument Setup : Use a pulsed light source (e.g., nitrogen laser, pulsed LED) with an excitation wavelength corresponding to a this compound absorption band (e.g., 380 nm, 535 nm).[1][10] The emission is collected at the peak of its phosphorescence band (~645 nm) using a photomultiplier tube (PMT).[1]
-
IRF Acquisition : Record the instrument response function (IRF) by measuring a scattering solution (e.g., a colloidal silica (B1680970) suspension) or a reference dye with a known, very short lifetime.[9]
-
Data Acquisition : Excite the this compound sample and record the phosphorescence decay curve. Ensure the time window is sufficiently long to capture the full decay (at least 5-10 times the expected lifetime).
-
Data Analysis : Fit the acquired decay data to a single or multi-exponential decay model using deconvolution software that accounts for the measured IRF. The goodness of fit is typically assessed by examining the chi-squared (χ²) value and the residuals.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Real-time monitoring of luminescent lifetime changes of this compound oxygen sensing film with LED/photodiode-based time-domain lifetime device - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. research.chalmers.se [research.chalmers.se]
- 9. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strongly Improving the Sensitivity of Phosphorescence-Based Optical Oxygen Sensors by Exploiting Nano-Porous Substrates [mdpi.com]
- 11. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Platinum(II) Octaethylporphyrin (PtOEP) in Diverse Polymer Matrices for Oxygen Sensing Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate polymer matrix is critical for optimizing the performance of optical oxygen sensors based on Platinum(II) octaethylporphyrin (PtOEP). This guide provides a comparative study of this compound's behavior in various polymer matrices, supported by experimental data and detailed protocols to aid in the development of robust and sensitive oxygen sensing systems.
The photophysical properties of this compound, a widely used phosphorescent indicator, are significantly influenced by the surrounding polymer matrix. The polymer's oxygen permeability, polarity, and morphology directly impact the sensitivity, response time, and overall performance of the resulting sensor. This guide offers a comprehensive comparison of this compound in several common polymer matrices, including polystyrene (PS), poly(ε-caprolactone) (PCL), poly(vinylidene fluoride-co-hexafluoropropylene) (PVDFHFP), and Tecophilic® (TECO).
Comparative Performance of this compound in Various Polymer Matrices
The efficacy of an optical oxygen sensor is primarily determined by the quenching of the indicator's luminescence by molecular oxygen. This relationship is described by the Stern-Volmer equation. Key parameters for evaluating sensor performance include the luminescence lifetime in the absence of oxygen (τ₀), the Stern-Volmer constant (Ksv), and the bimolecular quenching constant (kq).
| Polymer Matrix | Luminescence Lifetime (τ₀) (μs) | Stern-Volmer Constant (Ksv) | Bimolecular Quenching Constant (kq) (s⁻¹Torr⁻¹) | I₀/I₁₀₀ Ratio | Response Time (s) | Recovery Time (s) | Reference |
| Polystyrene (PS) | 12.4 - 73 | Varies | 408 | 7.26 | 16 | 180 | [1][2][3] |
| Poly(ε-caprolactone) (PCL) | 60.5 | - | 942 | 52.4 | 0.37 | 0.58 | [1] |
| Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDFHFP) | 62.0 | - | 111 | - | - | - | [1] |
| Tecophilic® (TECO) | 80.8 | - | - | - | - | - | [1] |
| Poly(1-trimethylsilyl-1-propyne) (poly(TMSP)) | - | - | - | - | 3.6 | 73.2 | [4][5] |
| Poly(isobutyl methacrylate-co-tetrafluoropropyl methacrylate) (poly-IBM-co-TFPM) | - | - | - | - | 6.1 | 45.3 | [6] |
Note: The values presented are derived from various studies and experimental conditions may differ. The I₀/I₁₀₀ ratio represents the ratio of luminescence intensity in the absence of oxygen to that in 100% oxygen.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the preparation and characterization of this compound-based oxygen sensing films.
Preparation of this compound-Polymer Films via Electrospinning
-
Solution Preparation: A spinning solution is prepared by dissolving the chosen polymer (e.g., PCL, PS, PVDFHFP, or TECO) and this compound (typically 1 wt% relative to the polymer) in a suitable solvent or solvent mixture. The final polymer concentration in the solution typically ranges from 6 to 10 wt%.[1]
-
Electrospinning: The prepared solution is loaded into a syringe equipped with a metallic needle. A high voltage is applied between the needle and a grounded collector. The solution is then fed at a constant rate, leading to the formation of nanofibers on the collector.
-
Film Characterization: The morphology of the electrospun nanofibers is characterized using Scanning Electron Microscopy (SEM).[1]
Preparation of this compound-Polymer Films via Solution Casting
-
Solution Preparation: The polymer and this compound are dissolved in a volatile solvent to form a homogeneous solution.
-
Casting: The solution is cast onto a flat substrate (e.g., a glass slide) and the solvent is allowed to evaporate slowly in a controlled environment.
-
Drying: The resulting film is dried under vacuum to remove any residual solvent.
Oxygen Sensing Characterization
-
Luminescence Measurements: The luminescence spectra and intensity of the this compound-polymer films are recorded using a spectrofluorometer. The films are placed in a chamber where the oxygen concentration can be precisely controlled.
-
Stern-Volmer Analysis: The luminescence intensity (I) is measured at various oxygen concentrations, and the data is plotted as I₀/I versus oxygen concentration (or partial pressure) to determine the Stern-Volmer constant (Ksv).[1]
-
Lifetime Measurements: The luminescence lifetime of this compound in the polymer matrix is measured using time-resolved spectroscopy. This involves exciting the sample with a short pulse of light and monitoring the decay of the subsequent phosphorescence.[3][7]
-
Response Time: The response and recovery times are determined by subjecting the sensor to abrupt changes between nitrogen (0% oxygen) and oxygen environments and measuring the time taken for the luminescence signal to stabilize.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the comparative study of this compound in different polymer matrices.
Caption: Experimental workflow for the comparative study of this compound in polymer matrices.
Signaling Pathway of Oxygen Quenching
The fundamental principle behind optical oxygen sensing with this compound is the quenching of its phosphorescence by molecular oxygen. This process can be visualized as a signaling pathway.
Caption: Jablonski diagram illustrating the oxygen quenching of this compound phosphorescence.
Conclusion
The choice of polymer matrix plays a pivotal role in tailoring the characteristics of a this compound-based optical oxygen sensor. For applications requiring high sensitivity and rapid response times, polymers with high oxygen permeability like PCL are advantageous.[1] Polystyrene, while exhibiting a longer unquenched lifetime, may have slower response dynamics.[2] The data and protocols presented in this guide provide a foundation for researchers to select and develop optimized oxygen sensing systems for their specific needs, from monitoring cellular respiration to ensuring the integrity of pharmaceutical products. Further research into novel polymer composites and fabrication techniques will continue to advance the capabilities of these essential analytical tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-performance dissolved oxygen sensors based on platinum(ii) porphyrin embedded in polystyrene beads - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Real-time monitoring of luminescent lifetime changes of this compound oxygen sensing film with LED/photodiode-based time-domain lifetime device - Analyst (RSC Publishing) [pubs.rsc.org]
Performance of PtOEP in Gaseous Versus Dissolved Oxygen Sensing: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of oxygen is critical in a multitude of applications. Platinum octaethylporphyrin (PtOEP) has emerged as a versatile and widely used luminescent probe for optical oxygen sensing. This guide provides an objective comparison of the performance of this compound-based sensors in both gaseous and dissolved oxygen environments, supported by experimental data and detailed protocols.
The underlying principle of this compound-based oxygen sensing lies in the quenching of its phosphorescence by molecular oxygen. When this compound is excited by a light source, it transitions to an excited triplet state and then emits light (phosphorescence) as it returns to its ground state. Oxygen molecules can interact with the excited this compound, accepting the energy and causing a non-radiative decay to the ground state. This process, known as dynamic quenching, results in a decrease in the intensity and lifetime of the phosphorescence, which can be directly correlated to the oxygen concentration.
Quantitative Performance Comparison
The efficacy of an oxygen sensor is determined by several key performance metrics, including sensitivity, response time, and recovery time. The surrounding medium—gaseous or dissolved—significantly influences these parameters. Below is a summary of quantitative data from studies on this compound embedded in different polymer matrices.
| Performance Metric | Gaseous Oxygen | Dissolved Oxygen | Polymer Matrix | Reference |
| Sensitivity (I₀/I₁₀₀) | 52.4 | 25.8 | Polycaprolactone (B3415563) (PCL) | [1] |
| - | 7.26 | Polystyrene (PS) | [2] | |
| - | 28 | Silica-encapsulated | [3] | |
| Response Time | 0.37 s | - | Polycaprolactone (PCL) | [1] |
| 10 s | 20 s | Poly(St-co-TFEMA) + Al₂O₃ | [4] | |
| - | 16 s | Polystyrene (PS) | [2] | |
| Recovery Time | 0.58 s | - | Polycaprolactone (PCL) | [1] |
| 180 s | 250 s | Poly(St-co-TFEMA) + Al₂O₃ | [4] | |
| - | 180 s | Polystyrene (PS) | [2] | |
| Detection Range | 0.5% to 20% | 0.5 mg/L to 3.3 mg/L | Polydimethylsiloxane (PDMS) | [5][6][7] |
Note: I₀ is the luminescence intensity in the absence of oxygen, and I₁₀₀ is the intensity in the presence of 100% oxygen (or air/oxygen-saturated water). A higher I₀/I₁₀₀ ratio indicates greater sensitivity.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanism and the experimental process, the following diagrams are provided.
Caption: this compound Oxygen Quenching Mechanism.
Caption: Gaseous vs. Dissolved O₂ Sensing Workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the fabrication and testing of this compound-based oxygen sensors.
I. This compound Sensor Film Fabrication (Electrospinning Method)
This protocol is based on the preparation of this compound encapsulated in polymeric nanofibers.[1]
-
Solution Preparation:
-
Prepare a polymer solution (e.g., 6-10 wt% polycaprolactone (PCL) in a suitable solvent).
-
Dissolve this compound in the polymer solution at a concentration of 1 wt% relative to the polymer.
-
For enhanced conductivity, a small amount of tetraethylammonium (B1195904) bromide (TEAB) can be added.
-
-
Electrospinning:
-
Load the prepared solution into a syringe fitted with a metallic needle.
-
Apply a high voltage (e.g., 10-20 kV) between the needle and a grounded collector plate.
-
Set a constant flow rate for the solution (e.g., 0.1-1.0 mL/h).
-
Collect the resulting nanofibers on the collector plate to form a membrane.
-
-
Post-Processing:
-
Carefully remove the nanofiber membrane from the collector.
-
Dry the membrane under vacuum to remove any residual solvent.
-
II. Gaseous Oxygen Sensing Measurement
-
Chamber Setup:
-
Mount the this compound sensor film inside a gas-tight chamber equipped with a quartz window for optical access.
-
Connect the chamber to a gas mixing system to precisely control the oxygen and nitrogen concentrations.
-
-
Measurement Procedure:
-
Purge the chamber with pure nitrogen to obtain the baseline phosphorescence intensity (I₀).
-
Introduce varying concentrations of oxygen into the chamber.
-
Excite the sensor film with a light source (e.g., LED at ~385 nm).
-
Measure the phosphorescence intensity at the emission maximum (e.g., ~640 nm) using a spectrometer or photodetector.
-
Record the intensity at each oxygen concentration to generate a Stern-Volmer plot.
-
-
Response Time Measurement:
-
Rapidly switch the gas flow from pure nitrogen to a specific oxygen concentration.
-
Monitor the change in phosphorescence intensity over time.
-
The response time is the time taken to reach 95% of the final steady-state intensity.
-
To measure recovery time, rapidly switch the gas flow back to pure nitrogen and measure the time to return to 95% of the initial intensity.
-
III. Dissolved Oxygen Sensing Measurement
-
Flow-Cell Setup:
-
Place the this compound sensor film in a flow-through cell.
-
Connect the cell to a peristaltic pump to circulate the aqueous sample.
-
-
Sample Preparation and Measurement:
-
Deoxygenate the water by purging with pure nitrogen to measure I₀.
-
Prepare water with different dissolved oxygen concentrations by bubbling with gas mixtures of known oxygen content or by mixing deoxygenated and air-saturated water.
-
Pump the water samples through the flow cell.
-
Excite the sensor and measure the phosphorescence intensity as described for gaseous sensing.
-
-
Response Time Measurement:
-
Rapidly switch the circulating liquid from deoxygenated water to an oxygen-containing sample.
-
Record the phosphorescence intensity change over time to determine the response time.
-
Switch back to deoxygenated water to measure the recovery time.
-
Discussion of Performance Differences
The data indicates that this compound-based sensors generally exhibit higher sensitivity in the gaseous phase compared to the dissolved phase. This can be attributed to the significantly higher diffusion coefficient of oxygen in gas versus liquid, allowing for more frequent collisions between oxygen molecules and the excited this compound.
Response and recovery times are also typically faster in the gaseous phase for the same reason. The polymer matrix plays a crucial role in determining the sensor's performance in both environments. A matrix with high oxygen permeability, such as PDMS, is desirable for both applications. For dissolved oxygen sensing, the hydrophobicity of the polymer is also a key factor, as it can prevent water from interfering with the sensing mechanism and enhance the transport of dissolved oxygen to the sensing element.
The choice of fabrication method also influences the sensor's characteristics. Electrospinning, for instance, creates a porous nanofiber mat with a large surface area-to-volume ratio, which can facilitate rapid diffusion of oxygen and lead to faster response times.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-performance dissolved oxygen sensors based on platinum(ii) porphyrin embedded in polystyrene beads - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Highly Sensitive Dissolved Oxygen Sensor with High Stability in Seawater Based on Silica-Encapsulated Platinum(II) Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound–PDMS-Based Optical Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to OLED Emitters: Benchmarking PtOEP-based Phosphorescent OLEDs
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the choice of emitter material is paramount in determining device performance. This guide provides a comparative analysis of Platinum(II) Octaethylporphyrin (PtOEP), a well-established red phosphorescent emitter, against other classes of emitters, namely fluorescent and Thermally Activated Delayed Fluorescent (TADF) materials. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize OLED technology in their applications.
Performance Benchmark: this compound vs. Other Emitters
The performance of an OLED is typically evaluated based on several key metrics: External Quantum Efficiency (EQE), power efficiency, luminance, color purity (defined by CIE coordinates), and operational lifetime. The following table summarizes these performance indicators for representative fluorescent, phosphorescent (this compound and Ir(ppy)₃), and TADF emitters.
| Emitter Type | Emitter Material | Host Material | Max EQE (%) | Power Efficiency (lm/W) | Max Luminance (cd/m²) | Color (CIE x, y) | Lifetime (LT₅₀) (hours @ initial luminance) |
| Fluorescent (1st Gen) | Alq₃ (Tris(8-hydroxyquinolinato)aluminium) | - (neat) | ~5 | ~3-5 | >10,000 | Green (0.32, 0.56) | >10,000 |
| Phosphorescent (2nd Gen) | This compound | CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | ~12-15 | ~10-20 | >20,000 | Red (0.67, 0.33) | Several thousands |
| Phosphorescent (2nd Gen) | Ir(ppy)₃ (fac-Tris(2-phenylpyridine)iridium(III)) | CBP | ~24[1] | >60 | >100,000 | Green (0.30, 0.63) | >10,000[2] |
| TADF (3rd Gen) | 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) | mCBP | ~25-30 | >80 | >50,000 | Green-Yellow (0.48, 0.51) | Several thousands |
Understanding the Emitter Technologies
The fundamental difference between these emitter types lies in how they utilize the electrically generated excitons (electron-hole pairs) to produce light. In OLEDs, 25% of excitons are in the singlet state and 75% are in the triplet state.
-
Fluorescent Emitters (1st Generation): These materials can only harvest singlet excitons for light emission, leading to a theoretical maximum internal quantum efficiency (IQE) of only 25%. The remaining 75% of triplet excitons are wasted as heat.[3][4][5]
-
Phosphorescent Emitters (2nd Generation): Phosphorescent materials, like this compound and Ir(ppy)₃, contain heavy metal atoms (platinum or iridium) that facilitate a process called intersystem crossing.[3][6] This allows for the harvesting of both singlet and triplet excitons, enabling a theoretical IQE of up to 100%.[3][4][5]
-
TADF Emitters (3rd Generation): These purely organic molecules are designed to have a very small energy gap between their singlet and triplet states. This small gap allows triplet excitons to be converted to singlet excitons through a process called reverse intersystem crossing (RISC), which is activated by thermal energy.[3][7] This mechanism also allows for a theoretical IQE of nearly 100%.[3][4]
References
- 1. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. oled-info.com [oled-info.com]
- 5. OLED Phosphorescent Lifetimes vs Fluorescent: Performance Study [eureka.patsnap.com]
- 6. tailorpixels.com [tailorpixels.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Platinum(II) Octaethylporphyrin (PtOEP)
For researchers and scientists engaged in drug development and other advanced scientific fields, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. Platinum(II) octaethylporphyrin (PtOEP), a phosphorescent dye used in various applications including oxygen sensing and organic light-emitting diodes (OLEDs), requires careful management at the end of its lifecycle.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in the general principles of managing platinum-containing compounds.
While specific disposal data for this compound is limited, the available information for platinum compounds indicates they can pose health risks, such as allergic reactions, and are considered hazardous waste.[4][5] Therefore, a cautious and systematic approach to disposal is essential. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) before proceeding.[4]
Hazard and Disposal Considerations for Platinum Compounds
The following table summarizes key data points relevant to the safe handling and disposal of platinum-containing compounds like this compound.
| Hazard Category | Description | Disposal Consideration |
| Toxicity | Soluble platinum salts can be highly toxic and may cause severe allergic reactions upon skin contact or inhalation.[4] | All waste contaminated with this compound should be treated as hazardous waste. |
| Reactivity | Platinum compounds can be reactive with strong oxidizing agents.[4] | Segregate this compound waste from incompatible chemicals. |
| Environmental | As a heavy metal compound, improper disposal can lead to soil and water contamination. | Do not dispose of this compound waste down the drain.[4][5] |
| Physical State | Waste may be in solid, liquid, or on contaminated labware. | Segregate waste by its physical state and the type of contamination.[4] |
Experimental Protocol: this compound Waste Disposal Workflow
The following protocol details the methodology for the proper segregation and disposal of this compound waste from a laboratory setting. This procedure is designed to mitigate risks and ensure regulatory compliance.
1. Personal Protective Equipment (PPE):
Before handling any this compound-contaminated materials, ensure the following PPE is worn:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Segregation and Collection:
Proper segregation is the first critical step in managing chemical waste.
-
Solid Waste:
-
Collect unused or expired solid this compound, and any grossly contaminated items like weighing boats or filter paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Label the container as "Hazardous Waste: Platinum Octaethylporphyrin (Solid)."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container.
-
The container must be compatible with the solvents used.
-
Label the container as "Hazardous Waste: Platinum Octaethylporphyrin (Liquid)" and list all solvent components.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.[4]
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, and contaminated gloves should be collected in a designated hazardous waste bag or container.
-
Non-disposable glassware should be decontaminated. If decontamination is not feasible, it should be disposed of as hazardous solid waste.
-
3. Decontamination of Empty Containers:
-
If the original this compound container is empty, it should be triple-rinsed with a suitable solvent (e.g., the solvent used in the experiment).
-
The rinsate from this process must be collected and treated as hazardous liquid waste.[4]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated containers.[4]
4. Storage and Disposal:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials and general laboratory traffic.[4]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
Below is a diagram illustrating the logical workflow for the safe segregation and disposal of this compound waste.
References
Essential Safety and Logistics for Handling Platinum(II) Octaethylporphyrin (PtOEP)
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Platinum(II) octaethylporphyrin (PtOEP). Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to mitigate the potential hazards associated with this compound, which include risks from it being a platinum compound and a photosensitizer.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound (weighing, transfer) | Safety glasses with side shields | Nitrile or butyl gloves | Laboratory coat | NIOSH-approved P100 particulate respirator (if dust is generated) |
| Handling this compound Solutions | Chemical splash goggles and face shield | Nitrile or butyl gloves | Chemical-resistant laboratory coat or apron | Work in a certified chemical fume hood |
| Cleaning & Decontamination | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl gloves | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
Operational Plan: Step-by-Step Guidance
1. Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to contain any potential spills or dust.[1]
-
Avoid Bright Light: As this compound is a photosensitive compound, work in a dimly lit area to prevent degradation of the material.[2] Use amber-colored vials or wrap containers in aluminum foil for storage.[2][3][4]
-
Assemble PPE: Before handling this compound, ensure all necessary PPE is readily available and in good condition.
-
Dedicated Equipment: Use dedicated spatulas, glassware, and other equipment to prevent cross-contamination.[1]
-
Spill Kit: Have a spill kit readily available. The kit should contain absorbent pads, appropriate waste containers, and any necessary neutralizing agents.
2. Handling:
-
Handling Solids: When handling solid this compound, avoid creating dust. If there is a potential for dust generation, a NIOSH-approved P100 particulate respirator is required.[1]
-
Handling Solutions: Prepare and handle this compound solutions within a certified chemical fume hood to minimize inhalation exposure.[1] Use caution to avoid splashes and the generation of aerosols.
-
Avoid Contact: Avoid direct contact with skin and eyes.[5][6] In case of contact, follow the first aid measures outlined in the Safety Data Sheet.
3. First Aid:
-
Inhalation: If inhaled, move the person to fresh air.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower.
-
Eye Contact: If the substance gets into the eyes, rinse them out with plenty of water.
-
Ingestion: If swallowed, have the victim drink water (two glasses at most). If feeling unwell, consult a doctor.
Disposal Plan: Waste Management
Due to the high value of platinum, the primary method for managing this compound waste is through recovery and recycling.[7][8] All waste containing this compound should be treated as hazardous waste.
1. Segregation and Collection:
-
Dedicated Containers: Collect all this compound-containing waste in clearly labeled, dedicated containers.
-
Waste Streams: Segregate waste into the following streams:
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be double-bagged and labeled as "Hazardous Waste: Contains Platinum."
-
Liquid Waste: Unused solutions and rinsates should be collected in a sealed, properly labeled, and chemically compatible container.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container labeled as "Hazardous Waste: Contains Platinum."
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal.
-
2. Storage:
-
Satellite Accumulation Area: Store sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Incompatible Materials: Keep this compound waste away from incompatible materials.
3. Disposal/Recycling:
-
Contact Professionals: For recycling, contact a certified precious metal refiner to inquire about their services and requirements for accepting platinum waste.[7]
-
Hazardous Waste Disposal: If recycling is not feasible, dispose of the waste through your institution's hazardous waste management program. Do not dispose of this compound waste down the drain.
Visual Guides
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision pathway for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. tracesciences.com [tracesciences.com]
- 6. physics.purdue.edu [physics.purdue.edu]
- 7. Platinum Recovery from Lab Sensors:- Specialty Metals Smelters and Refiner — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 8. Platinum Waste - London Chemicals & Resources Limited [lcrl.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
